molecular formula C29H37Cl2N7O4 B1246845 Rgb 286638 CAS No. 784210-87-3

Rgb 286638

カタログ番号: B1246845
CAS番号: 784210-87-3
分子量: 618.6 g/mol
InChIキー: WJVMGQMXUBAAPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a protein kinase inhibitor;  structure in first source

特性

IUPAC Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O4.2ClH/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36;;/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVMGQMXUBAAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229071
Record name RGB 286638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784210-87-3
Record name RGB 286638
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RGB 286638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RGB-286638
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478ZV54680
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rgb-286638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rgb-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated significant preclinical anti-tumor activity across a range of human tumor cell lines, both in vitro and in vivo, with a particular focus on hematologic malignancies such as multiple myeloma (MM).[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Rgb-286638, detailing its molecular targets, downstream cellular effects, and the experimental basis for these findings.

Core Mechanism: Multi-Targeted Kinase Inhibition

The primary mechanism of action of Rgb-286638 is the inhibition of multiple protein kinases, with potent activity against cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and transcription.[2][4] Its multi-targeted nature allows it to disrupt several pro-survival signaling and transcriptional networks within cancer cells.[3]

Cyclin-Dependent Kinase (CDK) Inhibition

Rgb-286638 exhibits potent, nanomolar inhibitory activity against a spectrum of CDKs.[1] It is particularly effective against transcriptional CDKs, such as CDK9, which plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II (RNAPII).[2][4] The inhibition of transcriptional CDKs leads to a global suppression of transcription, which disproportionately affects highly proliferative cancer cells that are dependent on the rapid synthesis of short-lived mRNAs encoding survival proteins.[1]

In addition to transcriptional CDKs, Rgb-286638 also targets cell cycle-related CDKs.[2] By inhibiting these kinases, Rgb-286638 can induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[3]

Inhibition of Other Kinases

Beyond CDKs, Rgb-286638 has been shown to inhibit other serine/threonine and tyrosine kinases that are relevant to cancer cell proliferation and survival.[1][2] These include GSK-3β, TAK1, and Jak2.[1][5] The inhibition of the JAK/STAT pathway, for instance, can block cytokine-mediated survival signals, such as those from IL-6, which are critical in the bone marrow microenvironment of multiple myeloma.[3]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Rgb-286638 against a panel of kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)Reference
Cyclin T1-CDK91[1][5]
Cyclin B1-CDK12[1][5]
Cyclin E-CDK23[1][5]
GSK-3β3[5]
Cyclin D1-CDK44[1][5]
Cyclin E-CDK35[1][5]
p35-CDK55[1][5]
TAK15[5]
Jak250[5]
MEK154[5]

Cellular Mechanisms of Action

The multi-targeted kinase inhibition by Rgb-286638 translates into several key cellular anti-cancer effects, including transcription inhibition, cell cycle arrest, and induction of apoptosis through both p53-dependent and -independent pathways.

Inhibition of Transcription

A primary consequence of Rgb-286638 activity is the inhibition of transcription. This is achieved through the direct inhibition of transcriptional CDKs, most notably CDK9.[1] This leads to a reduction in the phosphorylation of RNA polymerase II, a critical step in transcriptional elongation.[1][3] The resulting transcriptional suppression contributes significantly to the cytotoxic effects of the compound.[1]

Induction of Apoptosis

Rgb-286638 is a potent inducer of apoptosis in cancer cells.[1][3] This programmed cell death is caspase-dependent, as evidenced by the cleavage of PARP and caspases.[3] A key feature of Rgb-286638 is its ability to induce apoptosis irrespective of the p53 tumor suppressor status of the cancer cells.[1][6]

  • p53-Dependent Apoptosis: In cells with wild-type p53, Rgb-286638 treatment leads to the accumulation of p53.[1][6] This is mediated through nucleolar stress and the loss of Mdm2, a negative regulator of p53.[1] The stabilized and activated p53 then induces the expression of pro-apoptotic target genes.

  • p53-Independent Apoptosis: In cancer cells with mutant or deleted p53, Rgb-286638 can still effectively induce apoptosis.[1][6] This highlights a crucial therapeutic advantage, as p53 mutations are common in cancer and are often associated with resistance to conventional therapies.[1] The p53-independent mechanism is primarily driven by the inhibition of transcriptional CDKs and the subsequent downregulation of critical survival proteins.[1]

Cell Cycle Arrest

Treatment with Rgb-286638 leads to cell cycle arrest, primarily at the G2/M phase, which is followed by an increase in the sub-G1 population, indicative of apoptotic cells.[3] This effect is a direct result of the inhibition of cell cycle CDKs, which disrupts the normal progression of the cell division cycle.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Rgb-286638 and a typical experimental workflow for evaluating its activity.

Rgb286638_Mechanism_of_Action cluster_drug Rgb-286638 cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_pathways Downstream Pathways Rgb-286638 Rgb-286638 CDK9 CDK9 Rgb-286638->CDK9 CDK1_2_4 CDK1, CDK2, CDK4 Rgb-286638->CDK1_2_4 Other_Kinases GSK-3β, TAK1, Jak2 Rgb-286638->Other_Kinases Transcription_Inhibition Transcription Inhibition CDK9->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK1_2_4->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Inhibition->Apoptosis RNAPII_p ↓ p-RNAPII Transcription_Inhibition->RNAPII_p Cell_Cycle_Arrest->Apoptosis Rb_p ↓ p-Rb Cell_Cycle_Arrest->Rb_p p53_accumulation ↑ p53 Accumulation Apoptosis->p53_accumulation Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Core mechanism of action of Rgb-286638.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Cell_Culture Cancer Cell Line Culture (e.g., Multiple Myeloma) Drug_Treatment Treatment with Rgb-286638 (Dose- and Time-Response) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assays (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-RNAPII, p-Rb, Caspase Cleavage) Drug_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis Xenograft_Model Human Tumor Xenograft Model (e.g., SCID mice) Drug_Administration Rgb-286638 Administration (e.g., IV) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Administration->Survival_Analysis

Caption: Experimental workflow for Rgb-286638 evaluation.

Experimental Protocols

The following provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Rgb-286638.

In Vitro Kinase Assays

To determine the inhibitory potency of Rgb-286638 against various kinases, in vitro kinase profiling is performed.[1] This typically involves incubating the purified recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of Rgb-286638. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, and the IC50 value is calculated.

Cell Culture and Viability Assays

Human cancer cell lines, particularly multiple myeloma cell lines with both wild-type and mutant p53, are cultured under standard conditions.[1] To assess the cytotoxic effects of Rgb-286638, cells are treated with a range of concentrations of the compound for different time points.[1] Cell viability is commonly measured using an MTT assay, which quantifies the metabolic activity of living cells.[1]

Western Blot Analysis

To investigate the molecular effects of Rgb-286638 on specific signaling pathways, western blotting is employed.[1] Following treatment with Rgb-286638, whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against proteins of interest and their phosphorylated forms, such as RNAPII (phosphorylated at Ser2/Ser5), Rb (phosphorylated at Ser807/811/Ser780), cleaved caspases, and PARP.[1]

Apoptosis and Cell Cycle Analysis

The induction of apoptosis is quantified using methods such as Annexin V and propidium iodide (PI) staining followed by flow cytometry.[3] For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).[3]

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of Rgb-286638 in a living organism, human tumor xenograft models are used.[1][3] This involves implanting human cancer cells into immunocompromised mice (e.g., SCID mice). Once tumors are established, the mice are treated with Rgb-286638 or a vehicle control. Tumor growth is monitored over time, and the overall survival of the mice is recorded.[1]

Conclusion

Rgb-286638 is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of cyclin-dependent kinases, particularly those involved in transcription. Its ability to suppress transcription, induce cell cycle arrest, and trigger apoptosis through both p53-dependent and -independent pathways makes it a promising therapeutic candidate for various cancers, especially those with p53 mutations. The preclinical data provide a strong rationale for its continued investigation in clinical settings. A Phase I clinical trial has been conducted to evaluate its safety and tolerability in patients with solid tumors.[2][7]

References

RGB-286638: A Multi-Targeted Kinase Inhibitor with Potent Anti-Myeloma Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RGB-286638 is a novel, synthetic organic compound belonging to the indenopyrazole family of kinase inhibitors.[1] It functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs) and other serine/threonine and tyrosine kinases, demonstrating potent anti-tumor activity, particularly in preclinical models of multiple myeloma (MM).[1][2][3][4] This document provides a comprehensive overview of the technical details of RGB-286638, including its mechanism of action, quantitative inhibitory profile, experimental protocols for its evaluation, and its effects in both in vitro and in vivo models.

Chemical Properties

PropertyValue
Chemical Name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride
Molecular Formula C₂₉H₃₇N₇O₄·2HCl
Molecular Weight 618.52 g/mol

Mechanism of Action

RGB-286638 exerts its anti-cancer effects through the inhibition of multiple kinases that are crucial for cell cycle progression and transcription. Its primary targets are transcriptional CDKs, such as CDK9, which leads to the inhibition of RNA Polymerase II (RNAPII) phosphorylation and a subsequent block in transcription.[1][2][5][6] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, thereby promoting apoptosis in cancer cells.[1]

The compound's anti-myeloma activity is mediated through both p53-dependent and p53-independent pathways.[1][2] In cells with wild-type p53, RGB-286638 treatment leads to p53 accumulation and activation, partly through nucleolar stress and loss of the p53-negative regulator, Mdm2.[1][2] Importantly, RGB-286638 also induces apoptosis in p53-mutant or null cells, indicating its potential therapeutic utility in cancers with compromised p53 function.[1][2]

Quantitative Kinase Inhibition Profile

RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for several key targets.

Target KinaseIC50 (nM)
Cyclin-Dependent Kinases
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
Other Kinases
GSK-3β3
TAK15
Jak250
MEK154

Data compiled from in vitro cell-free kinase assays.[1][7][8]

Preclinical Efficacy

In Vitro Activity
  • Cell Viability: In multiple myeloma cell lines (both p53-wild type and p53-mutant), RGB-286638 demonstrated dose- and time-dependent cytotoxicity with EC50 values ranging from 20 to 70 nM at 48 hours.[7]

  • Apoptosis: Treatment with RGB-286638 induces caspase-dependent apoptosis.[1][2]

  • Transcriptional Inhibition: The compound effectively inhibits RNAPII phosphorylation at Ser2, a marker of transcriptional elongation.[1]

In Vivo Activity

In a xenograft model using SCID mice engrafted with human multiple myeloma cells (MM.1S), intravenous administration of RGB-286638 resulted in significant tumor growth inhibition and prolonged survival.[1][7]

Treatment GroupTumor Growth Inhibition (%) at Day 14Log10 Cell Kill
30 mg/kg85.061.6
40 mg/kg86.341.6

The maximum tolerated dose in SCID mice was identified as 40 mg/kg/day via intravenous injection.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of RGB-286638 in Multiple Myeloma

RGB_286638_Pathway cluster_inhibition RGB-286638 Inhibition cluster_cdks Transcriptional & Cell Cycle CDKs cluster_downstream Downstream Effects RGB_286638 RGB-286638 CDK9_T1 CDK9/Cyclin T1 RGB_286638->CDK9_T1 CDK1_B1 CDK1/Cyclin B1 RGB_286638->CDK1_B1 CDK2_E CDK2/Cyclin E RGB_286638->CDK2_E CDK4_D1 CDK4/Cyclin D1 RGB_286638->CDK4_D1 p53 p53 stabilization RGB_286638->p53 Induces Mdm2 Mdm2 RGB_286638->Mdm2 Inhibits RNAPII p-RNAPII (Ser2) CDK9_T1->RNAPII Inhibits Phosphorylation Transcription Transcription RNAPII->Transcription Blocks Mcl1_XIAP Mcl-1, XIAP p53_indep p53-independent Apoptosis Mcl1_XIAP->p53_indep Induces Transcription->Mcl1_XIAP Reduces expression p53_dep p53-dependent Apoptosis p53->p53_dep Induces Mdm2->p53 Degrades

Caption: Signaling pathway of RGB-286638 in multiple myeloma cells.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture MM.1S Cell Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment IV Administration of RGB-286638 or Vehicle Randomization->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Roniciclib (RGB-286638): A Technical Guide to a Multi-Targeted Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as RGB-286638) is a novel, second-generation indenopyrazole-derived compound that functions as a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs). It exhibits low nanomolar inhibitory activity against both cell cycle-regulating CDKs and transcriptional CDKs, with a particularly strong effect on CDK9. Preclinical studies have demonstrated its ability to induce caspase-dependent apoptosis across a wide range of human tumor cell lines and inhibit tumor growth in xenograft models. The primary mechanism of action is attributed to the inhibition of transcriptional CDKs, leading to the downregulation of RNA Polymerase II phosphorylation and subsequent depletion of short-lived anti-apoptotic proteins. Phase I clinical trials have established its safety profile and determined a maximum tolerated dose. This document provides a comprehensive technical overview of RGB-286638, including its biochemical activity, pharmacokinetic profile, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action and Kinase Inhibition Profile

RGB-286638 is a multi-targeted protein kinase inhibitor with potent activity against a spectrum of CDKs essential for cell cycle progression and transcription. In vitro cell-free kinase assays have quantified its inhibitory potency, highlighting its function as a pan-CDK inhibitor with particular strength against transcriptional kinases.

Biochemical Potency

The half-maximal inhibitory concentrations (IC50) demonstrate RGB-286638's activity in the low nanomolar range against key CDK-cyclin complexes.

Target Kinase/Cyclin ComplexIC50 (nM)Primary Function
CDK9 / Cyclin T11Transcription
CDK1 / Cyclin B12Mitosis (G2/M)
CDK2 / Cyclin E3G1/S Transition
CDK4 / Cyclin D14G1 Progression
CDK3 / Cyclin E5G1 Progression
CDK5 / p355Neuronal Function
Data compiled from multiple sources.
Signaling Pathway Inhibition

The primary antineoplastic effect of RGB-286638 is believed to stem from its potent inhibition of the CDK9/Cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This act stalls transcriptional elongation, leading to a rapid decline in the levels of proteins with short half-lives, critically including anti-apoptotic proteins like Mcl-1 and XIAP. The depletion of these survival proteins lowers the apoptotic threshold, triggering caspase-dependent cell death in malignant cells.[1]

RGB_286638_Mechanism_of_Action cluster_0 RGB-286638 Action cluster_1 Transcriptional Machinery cluster_2 Downstream Effects RGB Roniciclib (RGB-286638) CDK9 CDK9 / Cyclin T1 (P-TEFb) RGB->CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2/5) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MCL1 Mcl-1, XIAP mRNA Transcription->MCL1 Apoptosis Caspase-Dependent Apoptosis MCL1->Apoptosis Inhibits

Figure 1: Mechanism of transcriptional inhibition by RGB-286638.

In addition to its transcriptional effects, RGB-286638's inhibition of cell cycle-related kinases like CDK1, CDK2, and CDK4 can induce cell cycle arrest, preventing cellular proliferation.

Clinical Pharmacokinetics

A Phase I dose-escalation study was conducted in patients with advanced solid tumors, administering RGB-286638 intravenously on days 1 to 5 of a 28-day cycle.[2] The study established a maximum tolerated dose (MTD) of 120 mg/day.[3] Pharmacokinetic (PK) analysis demonstrated linearity across the studied dose range with moderate interpatient variability.[2]

Plasma Pharmacokinetic Parameters (Day 1)
Dose Level (mg/day)NCmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)CL (L/h)
103114 ± 19430 ± 1174.8 ± 1.124.3 ± 6.6
203243 ± 103741 ± 1474.1 ± 0.627.5 ± 5.5
403363 ± 1161347 ± 4594.8 ± 0.531.2 ± 10.6
806733 ± 1413097 ± 11255.5 ± 0.727.8 ± 10.0
12051152 ± 2624736 ± 12975.3 ± 0.526.2 ± 7.2
16061718 ± 6166323 ± 22755.0 ± 0.626.8 ± 9.6
Cmax: Maximum plasma concentration; AUC0-inf: Area under the curve from time zero to infinity; t1/2: Terminal half-life; CL: Clearance. Data are presented as mean ± standard deviation. Sourced from the Phase I study by van der Biessen et al., 2014.[2]

Preclinical & Clinical Development Workflow

The evaluation of RGB-286638 followed a standard preclinical and clinical development path for oncology drug candidates, designed to assess potency, mechanism, efficacy, and safety.

Drug_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A In Vitro Kinase Assays (IC50 Profiling) B Cell-Based Assays (Viability, Apoptosis, Western Blot) A->B C In Vivo Xenograft Models (Tumor Growth Inhibition) B->C D Phase I Trial (Safety, MTD, PK/PD) C->D IND Submission E Phase II Trial (Efficacy in Specific Tumors) D->E F Phase III Trial (Pivotal Efficacy, Comparison) E->F

Figure 2: Standardized workflow for oncology drug development.

Key Experimental Protocols

The following protocols are generalized methodologies representative of those used to characterize RGB-286638.

Protocol: Western Blot for Phospho-RNAPII and Mcl-1

This assay is used to confirm the on-target effect of RGB-286638 by measuring the phosphorylation status of its direct substrate (RNAPII) and the expression of a key downstream protein (Mcl-1).

  • Cell Treatment & Lysis:

    • Seed cancer cells (e.g., MM.1S, U266) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of RGB-286638 (e.g., 0-100 nM) or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling in Laemmli sample buffer.

    • Separate proteins by size on an 8-12% SDS-polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Rabbit anti-phospho-RNA Polymerase II (Ser2/Ser5)

      • Rabbit anti-Mcl-1

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system or X-ray film.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of RGB-286638 for 48-72 hours. Include vehicle-only wells as a negative control.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.

Protocol: Pharmacodynamic Analysis (Immunohistochemistry)

This method is used to assess biomarker modulation in tissue samples, such as patient-derived skin biopsies, to confirm drug activity in vivo.

  • Sample Collection and Preparation:

    • Obtain punch biopsies (e.g., 3 mm) from patients before treatment and during treatment (e.g., Day 5).

    • Fix samples in 10% neutral buffered formalin and embed in paraffin (FFPE).

    • Cut thin sections (e.g., 4-5 µm) and mount on charged glass slides.

  • Antigen Retrieval:

    • Deparaffinize slides in xylene and rehydrate through a graded ethanol series.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites using a protein block solution (e.g., horse serum).

    • Incubate with a primary antibody (e.g., anti-Ki-67 for proliferation, or anti-phospho-Rb) for 1 hour at room temperature or overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Counterstaining:

    • Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the slides and mount with a permanent mounting medium.

  • Analysis:

    • Scan slides and quantify the percentage of positively stained cells (e.g., Ki-67 positive keratinocytes) in pre- and on-treatment samples using digital image analysis software.

Summary and Future Directions

Roniciclib (RGB-286638) is a potent pan-CDK inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional regulation. It demonstrated a manageable safety profile and linear pharmacokinetics in early-phase clinical trials.[2][3] While Phase II trials in several solid tumors were terminated, the robust preclinical data and the proven on-target activity in humans suggest that its therapeutic potential could be realized in specific, biomarker-defined patient populations or in combination with other anti-cancer agents. Further investigation into tumors highly dependent on transcriptional regulation (e.g., those with MYC amplifications or MLL rearrangements) may yet define a clinical path for this class of compounds.

References

RGB-286638: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Core Targets and Pathways

Introduction

RGB-286638 is a novel indenopyrazole-derived compound that functions as a potent, multi-targeted inhibitor of a range of protein kinases implicated in cancer pathogenesis.[1][2] Its primary mechanism of action revolves around the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][3] Additionally, RGB-286638 demonstrates inhibitory activity against other cancer-relevant serine/threonine and tyrosine kinases.[1][4] This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and preclinical and early clinical development of RGB-286638, intended for researchers, scientists, and drug development professionals.

Molecular Targets and Inhibitory Profile

RGB-286638 exhibits a broad inhibitory profile, with nanomolar potency against several key kinases. In vitro cell-free kinase assays have elucidated its specific targets, highlighting its role as a pan-CDK inhibitor with additional effects on other signaling molecules.

Primary Targets: Cyclin-Dependent Kinases (CDKs)

The primary targets of RGB-286638 are members of the CDK family. It displays potent inhibitory activity against CDKs involved in both cell cycle control and transcriptional regulation.[1][2][5] The half-maximal inhibitory concentrations (IC50) for key CDKs are summarized in the table below.

Target KinaseIC50 (nM)Reference
Cyclin T1-CDK91[2][5][6]
Cyclin B1-CDK12[2][5][6]
Cyclin E-CDK23[2][5][6]
Cyclin D1-CDK44[2][5][6]
Cyclin E-CDK35[2][5][6]
p35-CDK55[2][5][6]

RGB-286638 is notably less active against CDK6 and CDK7.[1]

Secondary Targets: Other Kinases

Beyond the CDK family, RGB-286638 has been shown to inhibit other kinases that play significant roles in cancer cell signaling and survival.

Target KinaseIC50 (nM)Reference
GSK-3β3[2][5][6]
TAK15[2][5][6]
Jak250[2][5][6]
MEK154[2][5][6]
AMPKNot specified[2]

Signaling Pathways and Mechanism of Action

The multi-targeted nature of RGB-286638 allows it to disrupt several critical signaling pathways within cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Cell Cycle Progression

By inhibiting CDKs 1, 2, and 4, RGB-286638 directly interferes with the machinery that drives the cell cycle. Inhibition of these kinases prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a halt in the G1/S and G2/M transitions.[2] This is evidenced by the downregulation of cyclins A, B1, D1, and D3, as well as CDK1 and CDK4 expression following treatment with RGB-286638.[2]

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 CDK2_E CDK2 CDK2_E->Rb CyclinE Cyclin E CyclinE->CDK2_E CDK1_A CDK1 G2_M_Transition G2/M Transition CDK1_A->G2_M_Transition CyclinA Cyclin A CyclinA->CDK1_A CDK1_B CDK1 CDK1_B->G2_M_Transition CyclinB Cyclin B CyclinB->CDK1_B RGB RGB-286638 RGB->CDK4_6 RGB->CDK2_E RGB->CDK1_A RGB->CDK1_B E2F E2F Rb->E2F pRb p-Rb Rb->pRb Phosphorylation Transcription_S S-Phase Gene Transcription E2F->Transcription_S G1_S_Transition G1/S Transition Transcription_S->G1_S_Transition

Figure 1: Inhibition of Cell Cycle Progression by RGB-286638.
Inhibition of Transcription

RGB-286638 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation. By inhibiting CDK9, RGB-286638 leads to a global downregulation of transcription, which disproportionately affects the expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[2] This transcriptional inhibition is a key driver of the apoptotic response.[2][7]

G RGB RGB-286638 CDK9 CDK9 RGB->CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T1 CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII pRNAPII p-RNA Polymerase II (Elongation Competent) RNAPII->pRNAPII Phosphorylation Transcription Gene Transcription pRNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (Mcl-1, XIAP) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis

Figure 2: Transcriptional Inhibition by RGB-286638 via CDK9.
Induction of Apoptosis (p53-Dependent and -Independent)

RGB-286638 induces caspase-dependent apoptosis in cancer cells regardless of their p53 status.[2][8]

  • p53-Dependent Apoptosis: In cells with wild-type p53, RGB-286638 treatment leads to the accumulation of p53.[2][8] This is thought to occur through nucleolar stress and the loss of Mdm2, a negative regulator of p53.[8] The stabilized p53 then activates its downstream targets to initiate apoptosis.

  • p53-Independent Apoptosis: In p53-mutant or -deficient cells, the primary driver of apoptosis is the inhibition of transcriptional CDKs, leading to the downregulation of critical survival proteins like Mcl-1 and XIAP.[2][8] This demonstrates the therapeutic potential of RGB-286638 in a broad range of tumors, including those with p53 mutations which are often associated with a poor prognosis.[8]

Preclinical and Clinical Data

In Vitro Efficacy

RGB-286638 has demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro. In multiple myeloma (MM) cell lines, the half-maximally effective concentrations (EC50) ranged between 20 and 70 nM at 48 hours.[2]

In Vivo Efficacy

In a xenograft mouse model of multiple myeloma, intravenous administration of RGB-286638 for five days resulted in significant suppression of tumor growth and improved survival.[2] A maximum tolerated dose of 40 mg/kg/day was identified in SCID mice.[2]

Phase I Clinical Trial

A first-in-human Phase I clinical trial of RGB-286638 was conducted in patients with advanced solid tumors.[1][4][9] The study determined the maximum tolerated dose (MTD) to be 120 mg/day administered intravenously for 5 consecutive days every 28 days.[4][9] Dose-limiting toxicities observed at the 160 mg/day dose level included elevated AST/ALT, paroxysmal supraventricular tachycardias, hypotension, and an increase in troponin T.[4][9] Prolonged disease stabilization was observed in several patients across different dose levels.[1][4]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of RGB-286638.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of RGB-286638 against various kinases.

  • Reagent Preparation:

    • Prepare a 3X serial dilution of RGB-286638 in the appropriate kinase buffer.

    • Prepare a 3X solution of the target kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

  • Assay Procedure:

    • In a suitable microplate, add 5 µL of the 3X RGB-286638 dilution series.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a FRET-capable plate reader, measuring the emission from both europium and Alexa Fluor® 647.

    • Calculate the FRET ratio.

    • Plot the FRET ratio against the log of the RGB-286638 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of RGB-286638 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the RGB-286638 dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the RGB-286638 concentration to determine the EC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction:

    • Treat cells with RGB-286638 for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Rb, Mcl-1, cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and incubate with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation status.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RGB-286638 in vivo.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., multiple myeloma cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer RGB-286638 (e.g., 30-40 mg/kg) or vehicle control intravenously for a specified number of days (e.g., 5 consecutive days).

  • Tumor Measurement and Survival Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the mice for signs of toxicity and record survival data.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

    • Generate Kaplan-Meier survival curves to evaluate the effect of treatment on survival.

G start Start biochem Biochemical Kinase Assay (Determine IC50) start->biochem cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis and Interpretation biochem->data_analysis treat Treat with RGB-286638 (Dose-Response) cell_culture->treat xenograft In Vivo Xenograft Model cell_culture->xenograft viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-Rb, Mcl-1, etc.) treat->western viability->data_analysis western->data_analysis xenograft->data_analysis end End data_analysis->end

Figure 3: General Experimental Workflow for RGB-286638 Evaluation.

Conclusion

RGB-286638 is a promising multi-targeted kinase inhibitor with potent activity against key CDKs and other cancer-relevant kinases. Its ability to induce apoptosis through both cell cycle arrest and transcriptional inhibition, independent of p53 status, provides a strong rationale for its continued development as a therapeutic agent for a variety of solid and hematological malignancies. The data from preclinical studies and the initial Phase I clinical trial are encouraging, and further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Rgb 286638 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RGB-286638

Introduction: RGB-286638 is a novel and potent small-molecule inhibitor belonging to the indenopyrazole family.[1][2] It functions as a multi-targeted or broad-spectrum inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription.[3][4] Due to its ability to target transcriptional CDKs, RGB-286638 has demonstrated significant antitumor activity in preclinical models, particularly in multiple myeloma (MM).[1][2][5] Its mechanism of action is of particular interest as it can induce apoptosis through both p53-dependent and p53-independent pathways, making it a promising therapeutic candidate for cancers with varying p53 status.[1][2]

Chemical Structure and Properties

RGB-286638 is characterized by a complex indenopyrazole core structure.[6] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity of RGB-286638

IdentifierValue
Chemical Name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[1]
Molecular Formula C₂₉H₃₇N₇O₄ · 2HCl[1]
Molecular Weight 618.52 g/mol [1]
CAS Number 784210-87-3[7]
Class Indenopyrazole[1][2]

Table 2: Physicochemical Properties of RGB-286638

PropertyValue
Solubility DMSO: 100 mg/mL (183.27 mM)[8]
Appearance Solid

Mechanism of Action and Biological Activity

RGB-286638 is a pan-CDK inhibitor with nanomolar potency against multiple kinases, primarily targeting those involved in transcription.[6] Its primary mechanism involves the inhibition of RNA Polymerase II (RNAPII) phosphorylation, leading to transcriptional arrest and subsequent apoptosis.[1][2]

Target Kinase Profile

RGB-286638 inhibits a wide range of CDKs and other serine/threonine and tyrosine kinases. Its high potency against transcriptional CDKs, particularly CDK9, is central to its antitumor activity.[3][6]

Table 3: Inhibitory Activity (IC₅₀) of RGB-286638 Against Various Kinases

Target KinaseIC₅₀ (nM)
Cyclin-Dependent Kinases
cyclin T1-CDK91[7][8][9]
cyclin B1-CDK12[7][8][9]
cyclin E-CDK23[7][8][9]
cyclin D1-CDK44[7][8][9]
cyclin E-CDK35[7][8][9]
p35-CDK55[7][8][9]
Other Kinases
GSK-3β3[7][8]
TAK15[7][8]
Jak250[7][8]
MEK154[7][8]
Signaling Pathways

The antitumor effects of RGB-286638 are mediated through two distinct apoptotic pathways, allowing it to be effective in cancer cells regardless of their p53 mutational status.[1][2]

  • p53-Dependent Pathway : In cells with wild-type p53, RGB-286638's inhibition of transcriptional CDKs (like CDK9) causes transcriptional arrest.[1][6] This leads to nucleolar stress and a reduction in Mdm2 expression, a key negative regulator of p53.[1][5] The loss of Mdm2 results in the stabilization and accumulation of p53, which then activates downstream targets to induce caspase-dependent apoptosis.[1][2]

  • p53-Independent Pathway : In cells where p53 is mutated or deleted, RGB-286638 still induces cytotoxicity.[1][2] This is achieved through the direct consequences of transcriptional inhibition, including the downregulation of crucial anti-apoptotic proteins like Mcl-1 and XIAP.[1][5] The compound also reduces the expression of oncogenic microRNAs such as miR-19, miR-92a-1, and miR-21, further contributing to cell death.[1][2]

G cluster_input Drug Action cluster_targets Primary Targets cluster_downstream Downstream Effects cluster_p53_dep p53-Dependent Pathway cluster_p53_indep p53-Independent Pathway RGB RGB-286638 CDK9 CDK9/cyclin T1 RGB->CDK9 Inhibits other_CDKs Other CDKs (1, 2, 4) RGB->other_CDKs Inhibits RNAPII p-RNAPII Inhibition RGB->RNAPII Prevents Phosphorylation CDK9->RNAPII Phosphorylates other_CDKs->RNAPII Phosphorylates Transcription Transcriptional Arrest RNAPII->Transcription Mediates RNAPII->Transcription Mcl1 Mcl-1 & XIAP Downregulation Transcription->Mcl1 Regulates Transcription->Mcl1 Mdm2 Mdm2 Downregulation Transcription->Mdm2 Regulates Transcription->Mdm2 Apoptosis2 Apoptosis Mcl1->Apoptosis2 Inhibits Mcl1->Apoptosis2 p53 p53 Accumulation & Activation Mdm2->p53 Degrades Mdm2->p53 Apoptosis1 Apoptosis p53->Apoptosis1 Induces p53->Apoptosis1 G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis cluster_results Data Interpretation start Plate Cancer Cell Lines (e.g., MM.1S, U266) treat Treat with RGB-286638 (Dose & Time Course) start->treat mtt Cell Viability (MTT Assay) treat->mtt wb Protein Expression (Western Blot) treat->wb rna RNA Synthesis ([3H]uridine Assay) treat->rna flow Cell Cycle (Flow Cytometry) treat->flow ec50 Determine EC50 mtt->ec50 protein_mod Assess Protein Modulation (p-RNAPII, p53, etc.) wb->protein_mod trans_inhibit Quantify Transcriptional Inhibition rna->trans_inhibit cycle_arrest Analyze Cell Cycle Arrest flow->cycle_arrest

References

RGB-286638: A Multi-Targeted Kinase Inhibitor in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of cyclin-dependent kinase (CDK) inhibitors.[1][2] It has demonstrated significant preclinical anti-tumor activity in multiple myeloma (MM), a malignancy of plasma cells. This technical guide provides a comprehensive overview of RGB-286638, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its study in the context of multiple myeloma.

Chemical Properties

PropertyValue
Chemical Name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[1][2]
Molecular Formula C₂₉H₃₇N₇O₄ 2HCl[1][2]
Molecular Weight 618.52 g/mol [1][2]

Mechanism of Action

RGB-286638 exerts its anti-myeloma effects through the inhibition of multiple kinases, primarily transcriptional CDKs. This leads to a cascade of events culminating in apoptosis and cell cycle arrest in multiple myeloma cells. The mechanism is multifaceted, involving both p53-dependent and p53-independent pathways.[1][2]

A core aspect of its action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (p-TEFb).[3] This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, resulting in transcriptional arrest.[1][4] This transcriptional inhibition contributes to the downregulation of short-lived anti-apoptotic proteins and cell cycle regulators, thereby promoting cancer cell death.

In p53 wild-type multiple myeloma cells, RGB-286638 treatment leads to the accumulation of p53 and a reduction in its negative regulator, Mdm2.[1] This stabilization and activation of p53 contribute to the induction of apoptosis. However, RGB-286638 also demonstrates efficacy in p53-mutant or null cell lines, indicating a p53-independent mechanism of action.[1][2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

RGB-286638 demonstrates potent inhibitory activity against a range of cyclin-dependent and other kinases.

Kinase TargetIC₅₀ (nM)
Cyclin T1-CDK91[2]
Cyclin B1-CDK12[2]
GSK-3β3[2]
Cyclin E-CDK23[2]
Cyclin D1-CDK44[2]
Cyclin E-CDK35[2]
p35-CDK55[2]
TAK15[2]
Jak250[2]
MEK154[2]
In Vitro Cytotoxicity in Multiple Myeloma Cell Lines

The compound has shown dose- and time-dependent cytotoxicity against a panel of human multiple myeloma cell lines, including those with wild-type and mutant p53.

Cell Linep53 StatusEC₅₀ at 48h (nM)
MM.1SWild-type20-70[1][2]
MM.1RWild-type20-70[1][2]
H929Wild-type20-70[1][2]
U266Mutant20-70[1][2]
OPM1Mutant20-70[1][2]
RPMI-8226Mutant20-70[1][2]

RGB-286638 has also demonstrated comparable cytotoxicity in primary tumor cells isolated from multiple myeloma patients.[2]

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

In a subcutaneous xenograft model using MM.1S cells in SCID mice, RGB-286638 inhibited tumor growth and prolonged survival.

Treatment GroupMaximum Tumor Growth Inhibition (%)Log₁₀ Cell Kill
30 mg/kg85.06[2]1.6[2]
40 mg/kg86.34[2]1.6[2]

Treatment with RGB-286638 also led to a significant improvement in survival, with the first death in control animals occurring on day 24, compared to day 43 in both treatment groups.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in the literature for assessing the cytotoxic effects of RGB-286638 on multiple myeloma cell lines.[1]

  • Cell Plating: Seed multiple myeloma cells in 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add varying concentrations of RGB-286638 (e.g., 0-100 nM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of isopropanol containing 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the EC₅₀ value using appropriate software.

Western Blot for Phosphorylation of RNA Polymerase II

This protocol outlines the key steps for detecting changes in the phosphorylation of RNA Polymerase II, a key downstream target of RGB-286638's activity.

  • Cell Treatment and Lysis: Treat multiple myeloma cells with RGB-286638 (e.g., 50 nM) for various time points (e.g., 0, 1, 4, 8 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of RNA Polymerase II (e.g., anti-p-RNAPII Ser2 or Ser5) overnight at 4°C. A primary antibody against total RNA Polymerase II should be used on a separate blot or after stripping as a control. A loading control such as GAPDH or β-actin should also be included.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

In Vivo Xenograft Model

This protocol provides a general framework for establishing a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of RGB-286638.[1]

  • Cell Preparation: Culture MM.1S cells to the logarithmic growth phase. Harvest the cells, wash with sterile PBS or serum-free medium, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 10⁷ cells/mL.

  • Animal Model: Use immunodeficient mice, such as CB-17 SCID mice, aged 6-8 weeks.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: When tumors reach a predetermined size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups. Prepare dosing solutions of RGB-286638 in a suitable vehicle (e.g., 5% dextrose in water). Administer the drug intravenously (e.g., via tail vein injection) daily for 5 consecutive days at the desired doses (e.g., 30 mg/kg and 40 mg/kg). The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.

  • Survival Study: In a parallel cohort, monitor the mice for survival. Record the date of death for each animal and generate Kaplan-Meier survival curves.

Visualizations

Signaling Pathway of RGB-286638 in Multiple Myeloma

RGB_286638_Signaling_Pathway RGB RGB-286638 CDKs Transcriptional CDKs (CDK9, CDK1, CDK2, etc.) RGB->CDKs Inhibition CellCycle Cell Cycle Progression RGB->CellCycle Inhibition Mdm2 Mdm2 RGB->Mdm2 Downregulation pRNAPII Phosphorylated RNA Polymerase II CDKs->pRNAPII Phosphorylation CDKs->CellCycle RNAPII RNA Polymerase II Transcription Transcription pRNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Expression Apoptosis Apoptosis AntiApoptotic->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest p53 p53 Mdm2->p53 Degradation p53active Active p53 p53->p53active Activation p53active->Apoptosis Induction

Caption: Signaling pathway of RGB-286638 in multiple myeloma cells.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow InVitro In Vitro Studies KinaseAssay Kinase Inhibition Assays (IC50 Determination) InVitro->KinaseAssay CellViability Cell Viability Assays (MM Cell Lines, EC50) InVitro->CellViability Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies CellViability->InVivo Promising Results Lead to WesternBlot Western Blot (p-RNAPII, p53, etc.) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->FlowCytometry Xenograft MM Xenograft Model (SCID Mice) InVivo->Xenograft Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy Survival Survival Analysis Xenograft->Survival

Caption: Preclinical evaluation workflow for RGB-286638 in multiple myeloma.

Logical Relationship of RGB-286638's Anti-Myeloma Activity

Logical_Relationship Target Molecular Target (Multi-kinase Inhibition) Mechanism Cellular Mechanism (Transcriptional Arrest, p53 Activation) Target->Mechanism Leads to Outcome Cellular Outcome (Apoptosis, Cell Cycle Arrest) Mechanism->Outcome Results in InVivoEffect In Vivo Effect (Tumor Regression, Increased Survival) Outcome->InVivoEffect Translates to

Caption: Logical flow of RGB-286638's anti-myeloma effects.

References

Rgb-286638: A Multi-Targeted Kinase Inhibitor Driving p53-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Rgb-286638, a novel indenopyrazole-derived compound, has emerged as a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-tumor activity.[1][2] This technical guide delves into the core mechanisms of Rgb-286638, with a specific focus on its ability to induce p53-dependent apoptosis, a critical pathway in cancer therapy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Rgb-286638 have been quantified across various studies. The following tables summarize the key findings, offering a comparative overview of its potency and efficacy.

Table 1: Kinase Inhibitory Activity of Rgb-286638

Target KinaseIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
GSK-3β3
TAK15
Jak250
MEK154
Source:[2]

Table 2: In Vitro Cytotoxicity of Rgb-286638 in Multiple Myeloma (MM) Cell Lines (48 hours)

Cell Linep53 StatusEC50 (nM)
MM.1SWild-type20-70
MM.1RWild-type20-70
H929Wild-type20-70
U266Mutant20-70
OPM1Mutant20-70
RPMI-8226Mutant20-70
Source:[2]

Table 3: Effect of Rgb-286638 on Apoptosis and Cell Cycle in MM.1S Cells (50 nM)

Treatment DurationApoptotic Cells (%)G1/S Phase ArrestG2/M Phase Arrest
12 hoursIncreasedAffectedAffected
24 hoursFurther IncreasedAffectedAffected
Source:[1]

Signaling Pathways and Mechanisms of Action

Rgb-286638 exerts its anti-tumor effects through a multi-pronged approach, primarily by inhibiting transcriptional CDKs, which in turn activates p53-dependent apoptotic pathways in competent cells.[1]

p53-Dependent Apoptosis Pathway

In cells with wild-type p53, Rgb-286638 treatment leads to the accumulation and activation of p53.[1] This is achieved through the inhibition of RNA Polymerase II (RNAPII) phosphorylation, a key function of transcriptional CDKs like CDK9.[1][3] The inhibition of transcription leads to a reduction in the expression of Mdm2, a crucial negative regulator of p53.[1] The loss of Mdm2-mediated degradation stabilizes p53, allowing it to accumulate in the nucleus, where it acts as a transcription factor to induce the expression of pro-apoptotic genes, ultimately leading to caspase-dependent apoptosis.[1]

p53_dependent_apoptosis Rgb_286638 Rgb-286638 CDK9 CDK9 Rgb_286638->CDK9 inhibits RNAPII RNA Polymerase II (Phosphorylation) CDK9->RNAPII Transcription Transcription RNAPII->Transcription Mdm2 Mdm2 Transcription->Mdm2 p53 p53 Mdm2->p53 inhibits degradation Pro_apoptotic_genes Pro-apoptotic Genes p53->Pro_apoptotic_genes activates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

Caption: Rgb-286638 induced p53-dependent apoptosis pathway.

p53-Independent Apoptosis

Notably, Rgb-286638 also induces apoptosis in cells with mutant or deficient p53, highlighting its potential for broader anti-cancer applications.[1][4] This p53-independent mechanism is also linked to the inhibition of transcriptional CDKs and the subsequent downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][5]

p53_independent_apoptosis Rgb_286638 Rgb-286638 Transcriptional_CDKs Transcriptional CDKs (e.g., CDK9) Rgb_286638->Transcriptional_CDKs inhibits RNAPII_phos RNAPII Phosphorylation Transcriptional_CDKs->RNAPII_phos Transcription_anti_apoptotic Transcription of Anti-apoptotic Genes RNAPII_phos->Transcription_anti_apoptotic Anti_apoptotic_proteins Anti-apoptotic Proteins (Mcl-1, XIAP) Transcription_anti_apoptotic->Anti_apoptotic_proteins downregulates Apoptosis_ind Apoptosis Anti_apoptotic_proteins->Apoptosis_ind

Caption: Rgb-286638 induced p53-independent apoptosis.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the effects of Rgb-286638.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate multiple myeloma (MM) cells in 96-well plates at a density of 3 x 10^4 cells/well.

  • Treatment: Treat cells with varying concentrations of Rgb-286638 (e.g., 12.5–100 nM) for 24 and 48 hours.[2]

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Lysis: Add 100 µL of lysis buffer (20% SDS, 50% dimethylformamide) and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximally effective concentration (EC50) by plotting the percentage of viable cells against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture MM.1S cells with or without 50 nM Rgb-286638 for 12 and 24 hours.[1]

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

Western Blot Analysis
  • Cell Lysis: Treat MM cells with 50 nM Rgb-286638 for specified time points (e.g., 0-8 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p53 S15, total p53, Mdm2, cleaved caspases, PARP, RNAPII, Mcl-1, XIAP, GAPDH) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

western_blot_workflow Cell_Treatment Cell Treatment with Rgb-286638 Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (PVDF) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: Western Blot Experimental Workflow.

Conclusion

Rgb-286638 is a promising multi-targeted kinase inhibitor that effectively induces apoptosis in cancer cells through both p53-dependent and -independent mechanisms. Its ability to activate the p53 pathway by inhibiting transcriptional CDKs and reducing Mdm2 expression provides a strong rationale for its development as a therapeutic agent, particularly in tumors retaining wild-type p53.[1] Furthermore, its efficacy in p53-deficient models broadens its potential clinical utility.[1][4] The detailed protocols and pathway analyses presented in this guide offer a solid foundation for further research and development of Rgb-286638 and other next-generation CDK inhibitors.[6]

References

RGB-286638: A Potent Transcriptional CDK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RGB-286638 is a novel, multi-targeted protein kinase inhibitor with potent activity against a spectrum of cyclin-dependent kinases (CDKs), particularly those involved in transcriptional regulation. This indenopyrazole-derived compound demonstrates significant anti-tumor activity in a range of preclinical models, including solid and hematologic malignancies. Its primary mechanism of action involves the inhibition of transcriptional CDKs, such as CDK9, leading to the downregulation of RNA polymerase II phosphorylation and subsequent apoptosis. Notably, RGB-286638 induces cell death through both p53-dependent and -independent pathways, suggesting its potential therapeutic utility in a broad range of cancers, including those with p53 mutations. This technical guide provides a comprehensive overview of RGB-286638, including its kinase inhibitory profile, detailed experimental protocols for its characterization, and a depiction of its core signaling pathways.

Core Mechanism of Action: Transcriptional Inhibition

RGB-286638 exerts its primary anti-tumor effects through the inhibition of transcriptional CDKs, most notably CDK9.[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1][3] This phosphorylation event is essential for the transition from abortive to productive transcription elongation. By inhibiting CDK9, RGB-286638 prevents RNAPII phosphorylation, leading to a global downregulation of transcription.[4][5] This transcriptional arrest disproportionately affects the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, thereby triggering apoptosis in cancer cells.[2]

Quantitative Kinase Inhibition Profile

RGB-286638 has been characterized as a potent inhibitor of multiple kinases, with nanomolar activity against several CDKs and other cancer-relevant kinases. The following tables summarize the in vitro inhibitory activity of RGB-286638.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile of RGB-286638

Target KinaseIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55

Data compiled from in vitro cell-free kinase assays.[6]

Table 2: Inhibition Profile of RGB-286638 Against Other Kinases

Target KinaseIC50 (nM)
GSK-3β3
TAK15
Jak250
MEK154

Data compiled from in vitro cell-free kinase assays.[7][6]

Signaling Pathways

The primary signaling pathway affected by RGB-286638 is the transcriptional machinery regulated by CDK9. Inhibition of this pathway leads to downstream effects on cell survival and apoptosis, including the modulation of the p53 pathway.

Transcriptional_Inhibition_Pathway RGB-286638 Mechanism of Transcriptional Inhibition RGB286638 RGB-286638 CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RGB286638->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (p-RNAPII Ser2) Transcription Transcription Elongation pRNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription->Anti_Apoptotic Expression of Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits p53_Signaling_Pathway RGB-286638 and p53 Signaling RGB286638 RGB-286638 Transcriptional_Inhibition Transcriptional Inhibition RGB286638->Transcriptional_Inhibition Apoptosis_p53_independent p53-Independent Apoptosis RGB286638->Apoptosis_p53_independent Nucleolar_Stress Nucleolar Stress Transcriptional_Inhibition->Nucleolar_Stress Mdm2 Mdm2 Transcriptional_Inhibition->Mdm2 Reduces expression p53_activation p53 Activation (Stabilization) Nucleolar_Stress->p53_activation p53 p53 Mdm2->p53 Promotes degradation p53->Mdm2 Induces expression Apoptosis_p53_dependent p53-Dependent Apoptosis p53->Apoptosis_p53_dependent p53_activation->p53 Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prep_Inhibitor Prepare RGB-286638 Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase Add_Inhibitor->Add_Kinase Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Add_Kinase->Add_Sub_ATP Incubate_1 Incubate (30°C, 60 min) Add_Sub_ATP->Incubate_1 Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (RT, 40 min) Stop_Reaction->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (RT, 30 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Discovery and Synthesis of Rgb 286638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rgb 286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole class of compounds. It has demonstrated potent activity against a range of cyclin-dependent kinases (CDKs), with a particular affinity for transcriptional CDKs such as CDK9.[1] Additionally, it inhibits other crucial cellular kinases, positioning it as a compound of significant interest in oncology research, particularly for hematological malignancies like multiple myeloma. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Rationale

This compound, with the chemical name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride, emerged from research programs focused on the development of potent and selective kinase inhibitors for cancer therapy.[1] The rationale behind its development was to target the deregulation of the cell cycle and transcription, which are hallmark features of cancer.

Cyclin-dependent kinases are key regulators of these processes, and their aberrant activity is frequently observed in tumor cells.[2] this compound was identified as a potent inhibitor of multiple CDKs, including those critical for both cell cycle progression (CDK1, CDK2, CDK4) and transcriptional regulation (CDK9).[1][3] Its multi-targeted profile, also encompassing other kinases like GSK-3β, TAK1, AMPK, Jak2, and MEK1, suggested the potential for broad anti-cancer activity and the ability to overcome resistance mechanisms associated with single-target agents.[1][3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route for indenopyrazole-based CDK inhibitors has been described in the scientific literature. The synthesis typically involves a multi-step process culminating in the formation of the core indenopyrazole scaffold, followed by the addition of various side chains to enhance potency and selectivity.

A plausible synthetic workflow for this compound is outlined below. This is a representative scheme based on established methods for analogous compounds.

Experimental Workflow for the Synthesis of Indenopyrazole Analogs

G A Starting Materials (e.g., Substituted Indanone and Hydrazine Derivatives) B Condensation Reaction A->B C Formation of Indenopyrazole Core B->C D Functional Group Interconversion C->D E Introduction of Side Chain 1 (e.g., Piperazinylmethylphenyl group) D->E F Introduction of Side Chain 2 (e.g., Morpholinyl-urea group) E->F G Final Product (this compound) F->G H Purification and Characterization G->H

Caption: General experimental workflow for the synthesis of this compound.

Representative Experimental Protocol for Indenopyrazole Synthesis

The synthesis of the indenopyrazole core generally proceeds via the condensation of a substituted indanone with a hydrazine derivative. Subsequent reactions are then employed to install the necessary functional groups and side chains.

Step 1: Formation of the Indenopyrazole Core A substituted 1-indanone is reacted with a suitable hydrazine derivative in a solvent such as ethanol or acetic acid, often in the presence of a catalytic amount of acid. The reaction mixture is typically heated to reflux to drive the condensation and cyclization, yielding the core indenopyrazole structure.

Step 2: Functionalization of the Indenopyrazole Core The core structure undergoes further modifications. This may involve halogenation, nitration, or other functional group interconversions to prepare the scaffold for the attachment of the side chains.

Step 3: Attachment of the Piperazinylmethylphenyl Side Chain The functionalized indenopyrazole is coupled with a pre-synthesized piperazinylmethylphenyl moiety. This is often achieved through a nucleophilic substitution or a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.

Step 4: Formation of the Urea Linkage and Attachment of the Morpholine Ring In the final key step, the urea linkage is formed, and the morpholine ring is introduced. This can be accomplished by reacting an amino-functionalized intermediate with a morpholine-containing reagent, such as a carbamoyl chloride or an isocyanate.

Step 5: Purification and Characterization The final compound is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against a panel of kinases, with low nanomolar IC50 values against several key targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
GSK-3β3
TAK15
Jak250
MEK154

Data compiled from publicly available research.[3]

The primary mechanism of action of this compound is the inhibition of transcriptional CDKs, particularly CDK9.[1] CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcriptional initiation to elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of the RNA polymerase II CTD, leading to a global inhibition of transcription. This has profound effects on cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP. The downregulation of these key survival proteins triggers caspase-dependent apoptosis.

Furthermore, the inhibition of transcription by this compound can lead to the accumulation of the tumor suppressor protein p53, further contributing to its anti-cancer effects. The compound has been shown to induce apoptosis in both p53-wild-type and p53-mutant multiple myeloma cell lines, indicating both p53-dependent and -independent mechanisms of action.[1]

Signaling Pathways Modulated by this compound

G cluster_0 This compound cluster_1 Kinase Targets cluster_2 Downstream Effects Rgb286638 This compound CDK9 CDK9 Rgb286638->CDK9 CDK1 CDK1 Rgb286638->CDK1 CDK2 CDK2 Rgb286638->CDK2 CDK4 CDK4 Rgb286638->CDK4 GSK3b GSK-3β Rgb286638->GSK3b TAK1 TAK1 Rgb286638->TAK1 AMPK AMPK Rgb286638->AMPK Jak2 Jak2 Rgb286638->Jak2 MEK1 MEK1 Rgb286638->MEK1 CellCycle Cell Cycle Arrest pRNAPII ↓ p-RNA Pol II CDK9->pRNAPII CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle Transcription ↓ Transcription pRNAPII->Transcription Mcl1_XIAP ↓ Mcl-1, XIAP Transcription->Mcl1_XIAP p53 ↑ p53 Transcription->p53 Apoptosis ↑ Apoptosis Mcl1_XIAP->Apoptosis p53->Apoptosis

Caption: Signaling pathways inhibited by this compound and their downstream consequences.

Preclinical Studies

In vitro studies have demonstrated that this compound induces cytotoxicity in a range of multiple myeloma cell lines at nanomolar concentrations. It effectively inhibits cell proliferation and induces apoptosis.

In vivo studies using xenograft models of human multiple myeloma in mice have shown that administration of this compound leads to significant tumor growth inhibition and prolonged survival.[1]

Table 2: Summary of Preclinical Data for this compound
Study TypeModel SystemKey Findings
In Vitro Kinase AssaysRecombinant KinasesPotent, low nanomolar inhibition of multiple CDKs and other kinases.
In Vitro Cell-Based AssaysHuman Multiple Myeloma Cell Lines (p53-wt and p53-mutant)Dose-dependent inhibition of cell viability, induction of apoptosis, and reduction in RNA synthesis.
In Vivo Xenograft StudySCID mice with human multiple myeloma xenograftsSignificant tumor growth inhibition and increased survival at well-tolerated doses.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a compelling preclinical profile, particularly in the context of multiple myeloma. Its mechanism of action, centered on the inhibition of transcriptional CDKs, represents a promising therapeutic strategy for cancers that are dependent on high levels of transcription for their survival. The additional inhibitory activity against other key cellular kinases may provide a broader spectrum of anti-cancer activity and a higher barrier to the development of resistance. Further clinical investigation of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

RGB-286638: A Technical Guide on its Kinase Inhibition Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent inhibitory activity against a range of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[2] This technical guide provides a comprehensive overview of the kinase inhibition profile of RGB-286638, details the experimental protocols used to characterize its activity, and illustrates its mechanism of action through signaling pathway diagrams.

Kinase Inhibition Profile

RGB-286638 exhibits potent, nanomolar-range inhibitory activity against several key kinases involved in cell cycle progression and transcription. The following tables summarize the quantitative data on its kinase inhibition profile.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile of RGB-286638

Target KinaseIC50 (nM)Reference
Cyclin T1-CDK91[1][3]
Cyclin B1-CDK12[1][3]
Cyclin E-CDK23[1][3]
Cyclin D1-CDK44[1][3]
Cyclin E-CDK35[1][3]
p35-CDK55[1][3]
Cyclin H-CDK7Less Potent[1][2]
Cyclin D3-CDK6Less Potent[1][2]

Table 2: Inhibition Profile of RGB-286638 Against Other Kinases

Target KinaseIC50 (nM)Reference
GSK-3β3[3]
TAK15[3]
Jak250[3]
MEK154[3]

Mechanism of Action

RGB-286638 exerts its anti-tumor activity through the inhibition of transcriptional CDKs, primarily CDK9.[4] This leads to the downregulation of RNA polymerase II (RNAPII) phosphorylation, thereby inhibiting transcription.[1][5] The inhibition of transcriptional machinery has downstream effects, including the induction of apoptosis.[1][5]

The compound's mechanism of action involves both p53-dependent and p53-independent pathways.[1][5] In cells with wild-type p53, RGB-286638 treatment leads to p53 accumulation, which is triggered by nucleolar stress and the loss of Mdm2.[1][5] This, in turn, induces p53 DNA binding activity.[1][5] Notably, RGB-286638 also demonstrates cytotoxicity in p53-mutant or p53-knockdown cells, indicating a p53-independent mechanism of cell death.[1][5] Furthermore, treatment with RGB-286638 has been shown to downregulate the expression of oncogenic microRNAs such as miR-19, miR-92a-1, and miR-21.[1][5]

Signaling Pathway

RGB_286638_Signaling_Pathway cluster_inhibition RGB-286638 cluster_cdks Kinase Inhibition cluster_transcription Transcriptional Regulation cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway RGB_286638 RGB-286638 CDK9_CyclinT1 CDK9/Cyclin T1 RGB_286638->CDK9_CyclinT1 Inhibits Other_CDKs Other CDKs (1, 2, 4, 5) RGB_286638->Other_CDKs Inhibits Nucleolar_Stress Nucleolar Stress RGB_286638->Nucleolar_Stress RNAPII RNA Polymerase II (p-RNAPII S2) CDK9_CyclinT1->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription Mdm2 Mdm2 Transcription->Mdm2 Regulates Apoptosis_independent Apoptosis Transcription->Apoptosis_independent Inhibition of anti-apoptotic genes p53 p53 Accumulation & Activation Nucleolar_Stress->p53 Mdm2->p53 Inhibits Apoptosis_p53 Apoptosis p53->Apoptosis_p53

RGB-286638 mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RGB-286638.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of RGB-286638 against a panel of kinases.

  • Protocol:

    • Kinase reactions are typically performed in a 96-well plate format.

    • Each well contains the specific kinase, its corresponding substrate (e.g., a peptide or protein), and ATP.

    • RGB-286638 is serially diluted and added to the wells at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

    • The percentage of kinase activity relative to a vehicle control is calculated for each concentration of RGB-286638.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of RGB-286638 on cancer cell lines.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with increasing concentrations of RGB-286638. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Western Blot Analysis
  • Objective: To analyze the effect of RGB-286638 on the expression and phosphorylation status of specific proteins.

  • Protocol:

    • Cells are treated with RGB-286638 at the desired concentrations and for the specified time points.

    • Following treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain whole-cell lysates.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-RNAPII, Rb, p-Rb, p53, Mdm2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow node_cell_culture 1. Cell Culture & Treatment (with RGB-286638) node_lysis 2. Cell Lysis & Protein Extraction node_cell_culture->node_lysis node_quantification 3. Protein Quantification (BCA Assay) node_lysis->node_quantification node_sds_page 4. SDS-PAGE node_quantification->node_sds_page node_transfer 5. Protein Transfer to Membrane node_sds_page->node_transfer node_blocking 6. Blocking node_transfer->node_blocking node_primary_ab 7. Primary Antibody Incubation node_blocking->node_primary_ab node_secondary_ab 8. Secondary Antibody Incubation node_primary_ab->node_secondary_ab node_detection 9. Detection (ECL) node_secondary_ab->node_detection node_analysis 10. Data Analysis node_detection->node_analysis

Western blot experimental workflow.

Clinical Development

A Phase I clinical trial of RGB-286638 has been conducted in patients with solid tumors.[2][6] The study aimed to determine the maximum tolerated dose (MTD), and to evaluate the pharmacokinetic and pharmacodynamic profiles of the drug.[2][6] The recommended MTD for phase II studies was determined to be 120 mg/d.[2][7] Prolonged disease stabilization was observed in several patients across different dose levels.[2][7]

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with primary activity against transcriptional CDKs. Its ability to induce apoptosis through both p53-dependent and -independent mechanisms makes it a promising therapeutic agent for a range of cancers, including those with p53 mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for RGB-286638 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of RGB-286638, a multi-targeted kinase inhibitor. The protocols and data presented are compiled from peer-reviewed research and are intended to guide the design and execution of cell-based assays involving this compound.

Introduction

RGB-286638 is a novel indenopyrazole-derived compound that functions as a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates significant activity against transcriptional CDKs, particularly CDK9, leading to the inhibition of RNA polymerase II (RNAPII) phosphorylation and subsequent disruption of transcription.[2][3] This activity results in cell cycle arrest and induction of apoptosis in various cancer cell lines, notably in multiple myeloma (MM).[2][4] RGB-286638 has been shown to induce both p53-dependent and -independent apoptotic pathways, making it a promising therapeutic agent for cancers with varying p53 status.[2][3]

Mechanism of Action

RGB-286638 primarily exerts its anti-cancer effects by inhibiting transcriptional CDKs. This leads to a reduction in the phosphorylation of the carboxy-terminal domain of RNA polymerase II, a critical step in transcription elongation.[1][2] The inhibition of transcription results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP.[4]

In p53 wild-type cells, RGB-286638 treatment leads to the accumulation of p53, partly through nucleolar stress and loss of its negative regulator, Mdm2.[2][3] This stabilized p53 then activates downstream apoptotic pathways.[2] Importantly, RGB-286638 also induces caspase-dependent apoptosis in cells with mutant or deficient p53, indicating a broader therapeutic potential.[2][3] The compound also affects the expression of oncogenic microRNAs, including miR-19, miR-92a-1, and miR-21.[3]

Signaling Pathway of RGB-286638

RGB_286638_Pathway RGB RGB-286638 CDKs Transcriptional CDKs (CDK9/cyclin T1) RGB->CDKs Inhibits Mdm2 Loss of Mdm2 RGB->Mdm2 Inhibits CellCycleCDKs Cell Cycle CDKs (CDK4/6) RGB->CellCycleCDKs Inhibits RNAPII p-RNA Polymerase II (Ser2/Ser5) CDKs->RNAPII Phosphorylates Transcription Transcription Inhibition RNAPII->Transcription Leads to Mcl1 Downregulation of Mcl-1, XIAP Transcription->Mcl1 Apoptosis_p53_ind p53-Independent Apoptosis Mcl1->Apoptosis_p53_ind Caspases Caspase Activation Apoptosis_p53_ind->Caspases p53 p53 Accumulation Apoptosis_p53_dep p53-Dependent Apoptosis p53->Apoptosis_p53_dep Mdm2->p53 Degrades Apoptosis_p53_dep->Caspases CellCycleArrest G1 & G2/M Arrest Rb p-Rb (S807/811) Rb->CellCycleArrest Promotes Progression CellCycleCDKs->Rb Phosphorylates Experimental_Workflow cluster_assays Downstream Assays Start Start: Log-phase Cells Treatment Treat with RGB-286638 (e.g., 12.5-100 nM) Start->Treatment Incubation Incubate (2h to 48h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Protein Protein Analysis (Western Blot) Incubation->Protein CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis

References

Application Notes and Protocols for Rgb 286638 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rgb 286638, a multi-targeted kinase inhibitor, in preclinical in vivo mouse models of cancer. The information is based on published data and is intended to facilitate the design and execution of robust in vivo efficacy studies.

Mechanism of Action

This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with high affinity for transcriptional CDKs such as CDK9.[1][2][3] Its primary mechanism of action involves the inhibition of transcriptional processes within cancer cells, leading to the downregulation of key survival proteins and the induction of apoptosis.[4][5] Specifically, this compound has been shown to decrease the phosphorylation of RNA polymerase II, a critical step in gene transcription.[4][5] This leads to reduced expression of anti-apoptotic proteins like Mcl-1 and XIAP.[4] The compound has demonstrated efficacy in both p53-wild type and p53-mutant cancer cell lines, suggesting a broad therapeutic window.[4][5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Rgb286638_Mechanism cluster_nucleus Nucleus CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2/5) Transcription Gene Transcription (e.g., Mcl-1, XIAP) pRNAPII->Transcription Initiation & Elongation Apoptosis Apoptosis Transcription->Apoptosis Suppression of Anti-apoptotic Proteins Rgb286638 This compound Rgb286638->CDK9

Figure 1: Proposed mechanism of action for this compound.

In Vivo Dosage and Administration

The following tables summarize the recommended dosage and administration protocols for this compound in a multiple myeloma xenograft mouse model, based on published preclinical studies.[1][4]

Table 1: this compound Dosage and Administration Summary

ParameterDetailsReference
Drug This compound[4]
Mouse Strain CB-17 Severe Combined Immunodeficient (SCID)[4][6]
Tumor Model Multiple Myeloma (MM.1S cell line) Xenograft[4]
Dosage Range 30 mg/kg and 40 mg/kg[4][6]
Maximum Tolerated Dose (MTD) 40 mg/kg/day[1][4]
Administration Route Intravenous (IV), tail vein injection[4][6]
Dosing Schedule Daily for 5 consecutive days[2][4][6]
Vehicle/Formulation 5% Dextrose in Water (D5W), pH 5.2[1][4]

Table 2: In Vivo Efficacy and Toxicity of this compound

DosageMaximum Tumor Growth Inhibition (TGI)Log10 Cell Kill (LCK)Maximum Body Weight LossReference
30 mg/kg85.06% (at day 14 post-treatment)1.68.4% (at day 5)[4][6]
40 mg/kg86.34% (at day 14 post-treatment)1.69.9% (at day 15)[1][4][6]

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of this compound in a subcutaneous multiple myeloma xenograft model.

Materials and Equipment
  • This compound (provided by supplier)

  • 5% Dextrose in Water (D5W)

  • MM.1S multiple myeloma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CB-17 SCID mice (5-6 weeks old, male)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal balance

  • Laminar flow hood

  • Cell counter

  • Centrifuge

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (MM.1S cells) inoculation 3. Tumor Cell Inoculation (Subcutaneous) cell_culture->inoculation drug_prep 2. Drug Formulation (this compound in D5W) treatment 6. Treatment Administration (IV, daily for 5 days) drug_prep->treatment tumor_growth 4. Tumor Growth Monitoring inoculation->tumor_growth randomization 5. Randomization (Tumor size ~100 mm³) tumor_growth->randomization randomization->treatment monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight) treatment->monitoring data_analysis 8. Data Analysis (TGI, Survival) monitoring->data_analysis

Figure 2: Experimental workflow for in vivo efficacy testing.
Detailed Methodology

  • Cell Culture:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase for tumor inoculation.

  • Drug Formulation:

    • Prepare dosing solutions of this compound at concentrations of 2 mg/mL and 3 mg/mL in 5% Dextrose in Water (D5W).[4]

    • Adjust the pH of the solution to 5.2.[4]

    • Prepare a vehicle control solution of D5W at pH 5.2.[4]

    • Sterile filter the solutions before administration.

  • Tumor Cell Inoculation:

    • Resuspend the harvested MM.1S cells in sterile RPMI-1640 medium at a concentration of 3 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each CB-17 SCID mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[6]

    • Administer this compound (30 mg/kg or 40 mg/kg) or vehicle control via intravenous tail vein injection daily for 5 consecutive days.[4][6]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or posture.

    • The primary efficacy endpoint is tumor growth inhibition (TGI).

    • A secondary endpoint can be overall survival.

  • Data Analysis:

    • Calculate the percent TGI for each treatment group compared to the vehicle control group.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Statistically analyze differences in tumor volume and body weight between groups.

Conclusion

This compound has demonstrated significant anti-tumor activity in a preclinical mouse model of multiple myeloma. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of this compound. Researchers should adhere to institutional guidelines for animal care and use when performing these experiments. Preclinical studies in various solid and hematologic tumor models have shown that a 5-day daily intravenous administration schedule provides optimal anti-tumor effects.[2][7]

References

Rgb 286638 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a potent, multi-targeted kinase inhibitor with significant activity against a range of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] As an indenopyrazole-derived compound, it has demonstrated efficacy in preclinical models of multiple myeloma (MM) by inducing both p53-dependent and -independent apoptosis.[3][4] These application notes provide detailed protocols for the solubilization of RGB-286638 and its application in key in vitro and in vivo experiments.

Physicochemical Properties and Solubility

RGB-286638 is a dihydrochloride salt with the molecular formula C₂₉H₃₇Cl₂N₇O₄ and a molecular weight of 618.55 g/mol .[3] Proper solubilization is critical for accurate and reproducible experimental results.

Solubility Data
SolventConcentrationRemarks
In Vitro
DMSO≥ 150 mg/mL (≥ 242.50 mM)Use newly opened, anhydrous DMSO as the compound is hygroscopic.[3]
Water25 mg/mL (40.42 mM)Requires sonication to achieve dissolution.[3]
In Vivo
5% Dextrose in Water (D5W)2 and 3 mg/mLpH adjusted to 5.2 for dosing in murine models.[3]
Preparation and Storage of Stock Solutions

For in vitro use, it is recommended to first prepare a clear, concentrated stock solution in an appropriate solvent like DMSO. Subsequently, co-solvents can be added as needed for specific experimental conditions.

Storage:

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Solid form: Store at 4°C, sealed and protected from moisture.[3]

Signaling Pathway of RGB-286638

RGB-286638 functions as a multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of transcriptional CDKs, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.

RGB286638_Pathway cluster_inhibition Kinase Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome RGB286638 RGB-286638 CDK9_T1 CDK9/cyclin T1 RGB286638->CDK9_T1 CDK1_B1 CDK1/cyclin B1 RGB286638->CDK1_B1 CDK2_E CDK2/cyclin E RGB286638->CDK2_E CDK4_D1 CDK4/cyclin D1 RGB286638->CDK4_D1 GSK3b GSK-3β RGB286638->GSK3b TAK1 TAK1 RGB286638->TAK1 JAK2 Jak2 RGB286638->JAK2 MEK1 MEK1 RGB286638->MEK1 Mdm2 Mdm2 ↓ RGB286638->Mdm2 Caspase_Activation Caspase 8, 9, 3 Activation ↑ RGB286638->Caspase_Activation p_RNAPII Phosphorylation of RNA Polymerase II ↓ CDK9_T1->p_RNAPII Transcription Transcription ↓ p_RNAPII->Transcription Cyclins Cyclins A, B1, D1, D3 ↓ Transcription->Cyclins Anti_Apoptotic Mcl-1, XIAP ↓ Transcription->Anti_Apoptotic p53_accum p53 Accumulation ↑ Apoptosis Apoptosis p53_accum->Apoptosis Mdm2->p53_accum Inhibits Cyclins->Apoptosis CDK1_4 CDK1, CDK4 ↓ CDK1_4->Apoptosis Anti_Apoptotic->Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of RGB-286638.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is designed to assess the dose- and time-dependent effects of RGB-286638 on the viability of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, U266)

  • RGB-286638

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of RGB-286638 in complete culture medium. Add the desired final concentrations (e.g., 12.5 nM to 100 nM) to the wells.[4] Include vehicle control wells (e.g., DMSO diluted to the highest concentration used for the drug).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximally effective concentrations (EC₅₀) can be determined from the dose-response curves. EC₅₀ values for MM cell lines at 48 hours typically range between 20 and 70 nM.[4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add RGB-286638 dilutions B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate EC50 H->I

Caption: MTT assay workflow.

Western Blot Analysis

This protocol details the procedure for analyzing protein expression changes in MM cells following treatment with RGB-286638.

Materials:

  • MM cells treated with RGB-286638

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAPII, anti-cyclin D1, anti-Mcl-1, anti-caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat MM cells (e.g., MM.1S and U266) with RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8, 24 hours).[3] Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. RGB-286638 treatment has been shown to decrease the expression of cyclins (A, B1, D1, D3), CDK1, CDK4, Mcl-1, and XIAP, and induce cleavage of caspases and PARP.[3]

In Vivo Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous MM xenograft model to evaluate the anti-tumor efficacy of RGB-286638 in vivo.

Materials:

  • CB-17 severe combined immunodeficient (SCID) mice (5-6 weeks old)

  • MM.1S human multiple myeloma cells

  • RGB-286638

  • 5% Dextrose in Water (D5W), pH 5.2

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week prior to the start of the experiment.

  • Irradiation: Irradiate the mice with a single dose of 2 Gy (200 rad) to further suppress their immune system.[3]

  • Cell Inoculation: 24 hours post-irradiation, subcutaneously inoculate 2.5 x 10⁶ MM.1S cells in 100-200 µL of sterile PBS into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers twice a week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Treatment Groups: Prepare dosing solutions of RGB-286638 at 2 mg/mL and 3 mg/mL in D5W (pH 5.2).[3] Administer intravenously (IV) at dosages of 30 mg/kg and 40 mg/kg daily for 5 consecutive days.[3]

    • Control Group: Administer the vehicle (D5W, pH 5.2) following the same schedule.[3]

  • Efficacy Evaluation: Continue to monitor tumor volume, body weight, and overall animal health. The primary endpoints are tumor growth inhibition (TGI) and survival. RGB-286638 has been shown to significantly suppress tumor growth and improve survival in this model.[3]

Xenograft_Workflow cluster_prep Model Preparation cluster_monitoring Tumor Growth cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Irradiate SCID mice (2 Gy) B Inject MM.1S cells subcutaneously A->B C Monitor tumor growth B->C D Randomize mice when tumors are palpable C->D E Administer RGB-286638 (IV, 5 days) D->E F Administer vehicle to control group D->F G Monitor tumor volume and survival E->G F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: In vivo xenograft model workflow.

References

Application Notes and Protocols for Rgb 286638-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rgb 286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-tumor activity in various cancer models, particularly in multiple myeloma.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the inhibition of transcriptional CDKs, such as CDK9.[4][5] This leads to the downregulation of short-lived anti-apoptotic proteins and cell cycle arrest, ultimately resulting in programmed cell death.[3][6] These application notes provide a comprehensive overview of the cellular effects of this compound, detailed protocols for key experimental assays, and a summary of its efficacy in various cancer cell lines.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism, engaging both p53-dependent and p53-independent pathways, making it effective in a broad range of tumors regardless of their p53 status.[1][2]

Transcriptional Inhibition: The primary target of this compound is the inhibition of transcriptional CDKs, most notably CDK9/cyclin T1.[4] This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global shutdown of transcription.[1][2] Consequently, the expression of proteins with short half-lives, including critical anti-apoptotic proteins like Mcl-1 and XIAP, is rapidly reduced.[1][6]

p53-Dependent Apoptosis: In cancer cells with wild-type p53, this compound induces nucleolar stress, leading to the accumulation of p53 and a decrease in its inhibitor, Mdm2.[1][2] This stabilized p53 then activates the transcription of pro-apoptotic genes, contributing to the induction of apoptosis.

p53-Independent Apoptosis: this compound effectively induces apoptosis in cancer cells with mutant or deleted p53.[1][2] This is primarily achieved through the direct inhibition of transcription and the subsequent downregulation of essential survival proteins like Mcl-1, demonstrating its therapeutic potential in p53-deficient malignancies.

Cell Cycle Arrest: By inhibiting various cell cycle-related CDKs (CDK1, CDK2, CDK4), this compound also causes cell cycle arrest, primarily at the G1/S and G2/M phases, which can further contribute to its anti-proliferative effects before the onset of apoptosis.[1]

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic and anti-proliferative activity.

Cell LineCancer Typep53 StatusIC50/EC50 (nM)AssayReference
MM.1SMultiple MyelomaWild-typeEC50: 20-70MTT[1]
MM.1RMultiple MyelomaWild-typeEC50: 20-70MTT[1]
H929Multiple MyelomaWild-typeEC50: 20-70MTT[1]
U266Multiple MyelomaMutantEC50: 20-70MTT[1]
OPM1Multiple MyelomaMutantEC50: 20-70MTT[1]
RPMI 8226Multiple MyelomaMutantEC50: 20-70MTT[1]
Primary MM CellsMultiple MyelomaN/AComparable to cell linesMTT[1]
VariousMultiple KinasesN/AIC50: 1-54Kinase Assay[7]
Apoptosis Induction in Multiple Myeloma Cells

Treatment of multiple myeloma cells with this compound leads to a time-dependent increase in apoptosis.

Cell LineConcentration (nM)Time (hours)Apoptotic Cells (%)AssayReference
MM.1S501225Annexin V/PI[1]
MM.1S502445Annexin V/PI[1]

Signaling Pathway Diagrams

Rgb286638_Signaling_Pathway cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway Rgb286638_p53 This compound Nucleolar_Stress Nucleolar Stress Rgb286638_p53->Nucleolar_Stress Mdm2 Mdm2 Nucleolar_Stress->Mdm2 p53 p53 Accumulation & Activation Nucleolar_Stress->p53 Mdm2->p53 Pro_Apoptotic_Genes Transcription of Pro-Apoptotic Genes p53->Pro_Apoptotic_Genes Apoptosis_p53 Apoptosis Pro_Apoptotic_Genes->Apoptosis_p53 Rgb286638_p53i This compound CDK9 CDK9 Rgb286638_p53i->CDK9 RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Transcription_Inhibition Transcription Inhibition RNAPII->Transcription_Inhibition Anti_Apoptotic_Proteins Mcl-1, XIAP (short half-life) Transcription_Inhibition->Anti_Apoptotic_Proteins Caspase_Activation Caspase Activation Anti_Apoptotic_Proteins->Caspase_Activation Apoptosis_p53i Apoptosis Caspase_Activation->Apoptosis_p53i

Caption: this compound induces apoptosis via p53-dependent and -independent pathways.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (or vehicle) incubate1->treat incubate2 Incubate for Desired Time treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.

  • Harvest cells (including any floating cells) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Apoptosis_Assay_Workflow start Treat Cells with This compound harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Mcl-1, anti-XIAP, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities, normalizing to a loading control like GAPDH.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the inhibition of transcriptional CDKs, affecting both p53-dependent and -independent pathways. The protocols provided herein offer a framework for investigating the apoptotic effects of this compound in various cancer cell models. The quantitative data and pathway diagrams serve as a valuable resource for researchers in the fields of oncology and drug development.

References

Application Notes and Protocols for Roscovitine (PubChem CID: 286638) in Cell Cycle Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-substituted purine analog, it functions by competing with ATP for the binding site on these kinases, thereby inhibiting their catalytic activity.[1][3][4] Roscovitine is widely utilized as a biological tool to investigate cell cycle progression, apoptosis, and has been evaluated as a potential therapeutic agent in oncology, neurodegenerative diseases, and virology.[1][5]

These application notes provide detailed protocols for the use of Roscovitine (referred to by its PubChem CID: 286638, as "Rgb 286638" is a likely typographical error) in studying cell cycle regulation.

Mechanism of Action

Roscovitine primarily targets a subset of CDKs that are crucial for cell cycle transitions. It is a potent inhibitor of CDK1 (Cdc2), CDK2, CDK5, CDK7, and CDK9, while showing poor inhibitory activity against CDK4 and CDK6.[1][2] This selective inhibition leads to cell cycle arrest at various phases, including G0/G1, S, or G2/M, depending on the cell line, concentration, and duration of treatment.[1][2] The inhibition of these key CDKs disrupts the phosphorylation of their substrates, such as the Retinoblastoma protein (Rb), leading to the cessation of cell cycle progression.[6] Furthermore, Roscovitine can induce apoptosis in cancer cells, often by down-regulating anti-apoptotic proteins like Mcl-1 and survivin.[1][3]

Quantitative Data: Inhibitory Activity of Roscovitine

The following tables summarize the inhibitory concentrations (IC50) of Roscovitine against various cyclin-dependent kinases and its growth-inhibitory effects on different cancer cell lines.

Table 1: Roscovitine IC50 Values for Cyclin-Dependent Kinases

Target CDK ComplexIC50 (µM)
CDK1/cyclin B0.65[7][8]
CDK2/cyclin A0.70[7][8]
CDK2/cyclin E0.1 - 0.70[8][9]
CDK5/p250.16[7][8]
CDK5/p350.16[8][9]
CDK7/cyclin H0.46 - 0.49[7][9]
CDK9/cyclin T10.60[7]
CDK4/cyclin D1>100[7]
CDK6/cyclin D3>100[7]

Table 2: Roscovitine Growth Inhibition IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Average (60 human tumor cell lines)Various~16[8][10]
HeLaCervical Carcinoma13.79 ± 3.30[1]
SiHaCervical Carcinoma16.88 ± 7.39[1]
C33ACervical Carcinoma22.09 ± 3.29[1]
HCE-1Cervical Carcinoma21.21 ± 1.96[1]
Multiple Myeloma (MM) Cell LinesMultiple Myeloma15 - 25[9]

Signaling Pathways and Experimental Workflows

Roscovitine's Impact on the Cell Cycle Signaling Pathway

Roscovitine's primary mechanism involves the inhibition of CDK/Cyclin complexes, which are central to cell cycle progression. The following diagram illustrates the key points of inhibition.

// Pathway connections CyclinD_CDK46 -> Rb_E2F [label=" phosphorylates"]; Rb_E2F -> E2F_free [label=" releases"]; E2F_free -> S_Phase_Genes [label=" activates"]; S_Phase_Genes -> CyclinE_CDK2; CyclinE_CDK2 -> CyclinA_CDK2 [label=" promotes transition"]; CyclinA_CDK2 -> DNA_Replication; DNA_Replication -> CyclinB_CDK1; CyclinB_CDK1 -> Mitosis [label=" promotes entry"];

// Roscovitine inhibition Roscovitine -> CyclinE_CDK2 [color="#EA4335", style=bold, arrowhead=tee]; Roscovitine -> CyclinA_CDK2 [color="#EA4335", style=bold, arrowhead=tee]; Roscovitine -> CyclinB_CDK1 [color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Inhibition of key CDK/Cyclin complexes by Roscovitine, leading to cell cycle arrest.

General Experimental Workflow for Studying Roscovitine's Effects

The following diagram outlines a typical workflow for assessing the impact of Roscovitine on a cell line.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HeLa, MCF-7) treatment Treat with Roscovitine (Vehicle control vs. various concentrations) start->treatment harvest Harvest Cells (e.g., 24, 48, 72 hours) treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) harvest->apoptosis western_blot Western Blot (p-Rb, Cyclins, etc.) harvest->western_blot analysis Data Analysis and Interpretation viability->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis

Caption: A standard workflow for investigating the cellular effects of Roscovitine.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Roscovitine on a chosen cell line.

Materials:

  • 96-well plates

  • Chosen cancer cell line

  • Complete culture medium

  • Roscovitine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Roscovitine Treatment: Prepare serial dilutions of Roscovitine in complete medium. Remove the old medium from the wells and add 100 µL of the Roscovitine dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Roscovitine dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle following Roscovitine treatment.

Materials:

  • 6-well plates

  • Chosen cancer cell line

  • Complete culture medium

  • Roscovitine (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) and allow them to attach overnight.[2] Treat with various concentrations of Roscovitine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[2] Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[2] Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can be quantified as an indicator of apoptosis.[2]

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Chosen cancer cell line

  • Complete culture medium

  • Roscovitine (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Roscovitine as described in Protocol 2.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[15] Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Western Blotting for CDK Substrates

This protocol is used to analyze the phosphorylation status and expression levels of key cell cycle proteins.

Materials:

  • 6-well plates

  • Chosen cancer cell line

  • Complete culture medium

  • Roscovitine (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Roscovitine as previously described. A common treatment is 20 µM Roscovitine for 4-24 hours.[4]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[16]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[16] Incubate with the primary antibody overnight at 4°C.[16] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.

Concluding Remarks

Roscovitine is a valuable tool for dissecting the molecular mechanisms of cell cycle control. The protocols outlined above provide a framework for researchers to investigate its effects on cell viability, cell cycle distribution, apoptosis, and the underlying signaling pathways. Careful optimization of cell line-specific conditions, such as seeding density, drug concentration, and incubation times, is recommended for achieving robust and reproducible results.

References

Experimental Application of Rgb 286638 in Leukemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rgb 286638 is a potent, multi-targeted kinase inhibitor with prominent activity against cyclin-dependent kinases (CDKs), particularly CDK9.[1][2] Preclinical studies, primarily in multiple myeloma, a hematological malignancy with relevance to leukemia, have demonstrated that this compound induces caspase-dependent apoptosis by inhibiting transcriptional CDK9.[3][4] This leads to the downregulation of the phosphorylation of RNA polymerase II and subsequent reduction of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[3][5] Efficacy has been observed in both p53-wild type and p53-mutant cell lines, suggesting a broad therapeutic potential.[3][4] This document provides a summary of key quantitative data and detailed protocols for the experimental application of this compound in leukemia and related hematological malignancy models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
CDK9/cyclin T11
CDK1/cyclin B12
CDK2/cyclin E3
CDK4/cyclin D14
CDK3/cyclin E5
CDK5/p355
GSK-3β3
TAK15
Jak250
MEK154

Source:[2][3]

Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines (48h treatment)
Cell Linep53 StatusEC50 Range (nM)
MM.1SWild-type20-70
MM.1RWild-type20-70
H929Wild-type20-70
U266Mutant20-70
OPM1Mutant20-70
RPMI-8226Mutant20-70

Source:[3]

Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (MM.1S cells)
Treatment GroupDosing ScheduleMaximum Tumor Growth Inhibition (%)Log10 Cell Kill
30 mg/kgDaily IV for 5 days85.061.6
40 mg/kgDaily IV for 5 days86.341.6

Source:[1][3]

Signaling Pathway

G cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Apoptotic Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition pRNAPII p-RNA Polymerase II (Ser2/5) CDK9->pRNAPII Phosphorylation RNAPII RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription Elongation Mcl1_XIAP Mcl-1, XIAP mRNA Transcription->Mcl1_XIAP Proteins Mcl-1, XIAP Proteins Mcl1_XIAP->Proteins Translation Caspases Caspase Activation Proteins->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits CDK9, leading to apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MM.1S, U266)

  • RPMI-1640 medium with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed leukemia cells in 96-well plates at a density of 2-3 x 10³ cells/well.

  • Allow cells to adhere overnight (if applicable).

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations should range from 0 to 100 nM.[3]

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • At each time point, add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the signaling pathway.

Materials:

  • Leukemia cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAPII S2, anti-Mcl-1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat leukemia cells (e.g., MM.1S, U266) with 50 nM this compound for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat leukemia cells (e.g., MM.1S) with 50 nM this compound for 12 and 24 hours.[1]

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a leukemia/multiple myeloma mouse model.

G cluster_0 Tumor Implantation cluster_1 Treatment Initiation cluster_2 Treatment Regimen (5 days) cluster_3 Efficacy Evaluation Implant Subcutaneous injection of 3 x 10^6 MM.1S cells into SCID mice Tumor_Growth Allow tumors to establish Implant->Tumor_Growth IV_Injection Daily IV tail vein injection Tumor_Growth->IV_Injection Treatment_Groups Vehicle Control 30 mg/kg this compound 40 mg/kg this compound Monitoring Tumor Volume Measurement Body Weight Monitoring IV_Injection->Monitoring Survival Kaplan-Meier Survival Analysis Monitoring->Survival

Caption: Workflow for in vivo evaluation of this compound.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • MM.1S cells

  • This compound

  • Vehicle control (e.g., 5% dextrose in water)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate SCID mice with 3 x 10⁶ MM.1S cells.[1]

  • Monitor tumor growth until tumors are established.

  • Randomize mice into treatment cohorts (e.g., vehicle control, 30 mg/kg this compound, 40 mg/kg this compound).[1]

  • Administer this compound or vehicle control via daily intravenous (IV) tail vein injections for 5 consecutive days.[1]

  • Measure tumor volume and body weight regularly throughout the study.

  • Monitor mice for survival and perform Kaplan-Meier survival analysis.

  • Calculate tumor growth inhibition and log10 cell kill at the end of the study.

Conclusion

This compound is a potent inhibitor of transcriptional CDKs that has demonstrated significant preclinical anti-tumor activity in hematological malignancy models. Its mechanism of action, involving the induction of apoptosis through the downregulation of Mcl-1 and XIAP, provides a strong rationale for its investigation in various forms of leukemia. The protocols outlined in this document provide a framework for the further preclinical evaluation of this compound.

References

Application Notes and Protocols for RGB-286638 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted kinase inhibitor belonging to the indenopyrazole family.[1] It demonstrates potent activity against several cyclin-dependent kinases (CDKs), particularly transcriptional CDKs such as CDK9, as well as other kinases implicated in cancer progression like GSK-3β, TAK1, JAK2, and MEK1.[1][2] Preclinical studies have shown that RGB-286638 induces apoptosis and inhibits tumor growth in various human tumor cell lines, both in vitro and in vivo.[3] Its mechanism of action involves the inhibition of transcriptional CDKs, leading to a downstream cascade of events that culminates in cancer cell death.[1][4] This document provides detailed application notes and protocols for the use of RGB-286638 in xenograft models, based on published preclinical data.

Mechanism of Action

RGB-286638 primarily functions as a potent inhibitor of transcriptional CDKs (e.g., CDK9/cyclin T1), which are essential for the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII).[1][5] Inhibition of RNAPII phosphorylation leads to a global shutdown of transcription, particularly affecting the expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[3]

The antitumor activity of RGB-286638 is mediated through two main pathways:

  • p53-Dependent Pathway: In cancer cells with wild-type p53, RGB-286638 treatment induces nucleolar stress, leading to the loss of Mdm2 and subsequent accumulation and activation of the p53 tumor suppressor protein.[1][6] This activation contributes to caspase-dependent apoptosis.[1]

  • p53-Independent Pathway: RGB-286638 also effectively induces apoptosis in cancer cells with mutant or deficient p53.[1][4] This is a critical feature, as p53 mutations are common in human cancers and are associated with poor prognosis.[4] The p53-independent cytotoxicity is directly linked to the inhibition of RNAPII-mediated transcription.[1]

Preclinical In Vivo Data: Multiple Myeloma Xenograft Model

RGB-286638 has demonstrated significant anti-tumor efficacy in a xenograft model of multiple myeloma (MM).[1] The study utilized immunodeficient mice bearing tumors derived from the human MM.1S cell line.[6]

Quantitative Data Summary
ParameterVehicle ControlRGB-286638 (30 mg/kg)RGB-286638 (40 mg/kg)
Treatment Schedule Daily IV injection for 5 daysDaily IV injection for 5 daysDaily IV injection for 5 days
Tumor Growth Inhibition (TGI) at Day 14 -85.06%86.34%
Log10 Cell Kill (LCK) -1.61.6
Survival First death at day 24First death at day 43First death at day 43

Data sourced from Cirstea et al.[1][2]

Experimental Protocols

The following protocols are based on the methodology described for the MM.1S xenograft study.[1][6]

Cell Culture
  • Cell Line: Human p53 wild-type multiple myeloma cell line, MM.1S.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Xenograft Model Establishment
  • Animal Model: Use 5-6 week old male CB-17 severe combined immunodeficient (SCID) mice.[1]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Irradiation: On the day of tumor cell inoculation, irradiate the mice with a single dose of 2 Gy (200 rads) to further suppress their immune system.[1]

  • Cell Preparation: Harvest MM.1S cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free RPMI medium or Phosphate Buffered Saline (PBS). Resuspend the cells to a final concentration of 3 x 10^7 cells/mL.

  • Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 MM.1S cells) into the right flank of each mouse.[6]

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice into treatment and control groups.

Drug Formulation and Administration
  • Drug Preparation: Prepare dosing solutions of RGB-286638 at concentrations of 2 mg/mL and 3 mg/mL in 5% dextrose/water (D5W) adjusted to pH 5.2.[1]

  • Vehicle Control: Use the 5% dextrose/water (D5W), pH 5.2 solution as the vehicle control.[1]

  • Administration Route: Administer the drug or vehicle via intravenous (IV) tail vein injection.[6]

  • Dosing Schedule: Treat the mice daily for five consecutive days with either vehicle, 30 mg/kg RGB-286638, or 40 mg/kg RGB-286638.[6] The maximum tolerated dose in SCID mice was identified as 40 mg/kg/day.[1]

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is a key endpoint to assess efficacy.

  • Survival: Monitor the mice for signs of toxicity and record the date of death or euthanasia (due to tumor burden or morbidity) to determine survival benefits.[2]

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity. Transient weight loss was observed in the original study.[6]

Visualizations

Signaling Pathway of RGB-286638

Caption: Mechanism of action of RGB-286638 leading to apoptosis.

Experimental Workflow for Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_inoculation Tumor Inoculation cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Culture MM.1S Cells B1 Harvest & Prepare 3x10^6 MM.1S Cells A1->B1 A2 Prepare SCID Mice (5-6 weeks old, male) A3 Irradiate Mice (2 Gy) A2->A3 B2 Subcutaneous Injection into Mouse Flank A3->B2 B1->B2 C1 Tumor Growth to ~100-150 mm³ B2->C1 C2 Randomize into Groups (Vehicle, 30mg/kg, 40mg/kg) C1->C2 C3 Daily IV Treatment for 5 Days C2->C3 D1 Monitor Tumor Volume C3->D1 D2 Monitor Body Weight C3->D2 D3 Monitor Survival C3->D3 D4 Calculate TGI & LCK D1->D4

Caption: Workflow for RGB-286638 efficacy testing in a xenograft model.

References

Combining RGB-286638 with Other Cancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a multi-targeted kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs), most notably the transcriptional CDKs such as CDK9.[1][2][3] Its primary mechanism of action involves the inhibition of RNA polymerase II (RNAPII) phosphorylation, leading to a shutdown of transcription and subsequent apoptosis in cancer cells.[1][4] This induction of cell death has been shown to occur through both p53-dependent and -independent pathways.[1][5] Preclinical studies have demonstrated its efficacy as a single agent in various cancer models, including multiple myeloma and solid tumors, and a Phase I clinical trial has established its safety profile and recommended Phase II dose.[2][6][7]

While monotherapy has shown promise, the complex and adaptive nature of cancer often necessitates combination therapies to achieve durable responses and overcome resistance. The unique mechanism of RGB-286638, targeting the fundamental process of transcription, provides a strong rationale for combining it with other anticancer agents. This document provides detailed application notes and protocols for investigating the combination of RGB-286638 with other cancer drugs, based on the established mechanisms of CDK9 inhibitors and preclinical data from similar compounds.

Disclaimer: As of the latest literature review, specific preclinical or clinical data on the combination of RGB-286638 with other anticancer drugs has not been extensively published. The following protocols and rationales are based on the known mechanism of RGB-286638 and published studies on other CDK9 inhibitors. These should be considered as a starting point for investigation and will require optimization for specific cancer models and combination partners.

Rationale for Combination Therapies

The primary rationale for combining RGB-286638 with other cancer drugs is to exploit synergistic interactions that lead to enhanced tumor cell killing and delayed development of resistance. Key combination strategies include:

  • Combination with Proteasome Inhibitors (e.g., Bortezomib): In cancers like multiple myeloma, which are highly dependent on protein turnover, combining a transcriptional inhibitor like RGB-286638 with a proteasome inhibitor can create a synergistic effect. RGB-286638 can downregulate the expression of short-lived anti-apoptotic proteins, while proteasome inhibitors lead to the accumulation of unfolded proteins, inducing overwhelming cellular stress and apoptosis.[8][9]

  • Combination with PARP Inhibitors: By inhibiting CDK9, RGB-286638 can downregulate the expression of key DNA repair proteins, including those involved in homologous recombination (HR). This can induce a "BRCAness" phenotype in HR-proficient tumors, rendering them susceptible to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms. This represents a synthetic lethality approach.[4][10]

  • Combination with DNA-damaging Chemotherapy (e.g., Doxorubicin, Carboplatin): The inhibition of transcriptional machinery by RGB-286638 can prevent the expression of proteins involved in DNA damage repair. When combined with agents that induce DNA damage, this can lead to an accumulation of lethal DNA lesions and enhanced cancer cell death.[3][5]

Data Presentation: Summary of Preclinical Combination Studies with CDK9 Inhibitors

The following table summarizes preclinical data from studies investigating the combination of other CDK9 inhibitors with various anticancer agents. This data provides a basis for designing similar experiments with RGB-286638.

CDK9 InhibitorCombination AgentCancer ModelKey Synergistic OutcomesReference
EnitociclibBortezomibMultiple MyelomaEnhanced cytotoxicity[2]
EnitociclibLenalidomideMultiple MyelomaEnhanced cytotoxicity[2]
EnitociclibPomalidomideMultiple MyelomaEnhanced cytotoxicity[2]
EnitociclibVenetoclaxMultiple MyelomaEnhanced cytotoxicity[2]
CDKI-73OlaparibOvarian Cancer (BRCA1-proficient)Significantly suppressed cell viability, colony formation, and induced apoptosis. Downregulated BRCA1 expression.[4]
RoscovitineDoxorubicinTriple-Negative Breast Cancer (p53-mutant)Synergistic inhibition of cell growth and increased apoptosis (sequential treatment).[5]
DinaciclibDoxorubicinMultiple MyelomaEnhanced response to Doxorubicin.[11]

Mandatory Visualizations

cluster_0 RGB-286638 Mechanism of Action RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (Activates) Transcription Transcription RNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription->AntiApoptotic Expression of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

RGB-286638 inhibits CDK9, preventing transcription of anti-apoptotic proteins.

cluster_1 Experimental Workflow for Synergy Assessment start Start cell_culture Culture Cancer Cell Lines start->cell_culture drug_prep Prepare Drug Dilutions (RGB-286638 & Combo Agent) cell_culture->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) treatment->viability synergy Calculate Combination Index (CI) (Chou-Talalay method) viability->synergy end End synergy->end

Workflow for determining synergistic effects of drug combinations.

cluster_2 Hypothetical Synergy: RGB-286638 + PARP Inhibitor RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 Inhibits HR_genes HR Repair Genes (e.g., BRCA1) CDK9->HR_genes Regulates Transcription HR_deficiency Homologous Recombination Deficiency HR_genes->HR_deficiency Leads to Apoptosis Synthetic Lethality (Apoptosis) HR_deficiency->Apoptosis PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits SSB_repair Single-Strand Break Repair PARP->SSB_repair Mediates DNA_damage DNA Damage SSB_repair->DNA_damage Prevents accumulation of SSB_repair->Apoptosis Unrepaired breaks lead to DNA_damage->SSB_repair DNA_damage->Apoptosis

Proposed synergistic mechanism of RGB-286638 and a PARP inhibitor.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if the combination of RGB-286638 and another anticancer agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • RGB-286638 (stock solution in DMSO)

  • Combination drug (stock solution in appropriate solvent)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of RGB-286638 and the combination drug in complete medium.

    • Treat cells with:

      • RGB-286638 alone (at various concentrations)

      • Combination drug alone (at various concentrations)

      • Combination of RGB-286638 and the other drug at a constant ratio (e.g., based on their respective IC50 values) or in a matrix format.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Read absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects, focusing on apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • RGB-286638 and combination drug

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Mcl-1, anti-p-RNAPII, anti-Cyclin D1, anti-p-Rb, anti-γH2AX)

  • Secondary antibodies (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with RGB-286638, the combination drug, or both at synergistic concentrations for various time points (e.g., 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize protein bands using an imaging system.

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • RGB-286638 formulation for in vivo administration

  • Combination drug formulation for in vivo administration

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, RGB-286638 alone, combination drug alone, combination therapy).

    • Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The dosing for RGB-286638 in preclinical mouse models has been reported at 30-40 mg/kg/day via intravenous injection for 5 consecutive days.[6]

    • Monitor tumor volume (using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis:

    • Continue treatment for a specified duration or until tumors reach a predetermined endpoint.

    • Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).

    • Plot tumor growth curves and analyze for statistical significance between treatment groups.

    • Assess for any signs of toxicity (e.g., weight loss, changes in behavior).

Conclusion

The multi-targeted CDK inhibitor RGB-286638 holds significant promise for use in combination therapies against various cancers. Its ability to inhibit transcription provides a strong rationale for combining it with agents that target protein degradation, DNA repair, and DNA integrity. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of RGB-286638 in combination with other anticancer drugs. Through rigorous investigation of synergy, molecular mechanisms, and in vivo efficacy, novel and effective treatment strategies can be developed to improve patient outcomes.

References

Application Notes and Protocols for RGB-286638 in RNA Polymerase II Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RGB-286638, a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor, for studying the phosphorylation of RNA polymerase II (RNAPII). This document outlines the mechanism of action of RGB-286638, presents its quantitative inhibitory data, and offers detailed protocols for key experimental procedures.

Introduction

RGB-286638 is a novel indenopyrazole-derived compound that demonstrates significant inhibitory activity against multiple kinases, with particular potency against transcriptional CDKs such as CDK9.[1][2] The phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II is a critical regulatory mechanism for the transcription of protein-coding genes. Transcriptional CDKs, including CDK7 and CDK9, play pivotal roles in this process by phosphorylating serine residues at positions 5 (Ser5) and 2 (Ser2) of the RNAPII CTD, respectively. By inhibiting these kinases, RGB-286638 provides a powerful tool to investigate the dynamics of transcriptional regulation and to explore potential therapeutic interventions in diseases characterized by dysregulated transcription, such as cancer.[1][3]

Mechanism of Action

RGB-286638 exerts its biological effects by targeting the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their substrates. A primary target relevant to transcription is CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[2] Inhibition of CDK9 by RGB-286638 leads to a reduction in the phosphorylation of Ser2 on the RNAPII CTD. This hypo-phosphorylation state is associated with the inhibition of transcriptional elongation, leading to a decrease in the synthesis of short-lived mRNAs, including those encoding for oncogenes and anti-apoptotic proteins.[1] This targeted disruption of transcription ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][3]

Quantitative Data

The inhibitory activity of RGB-286638 against a panel of kinases has been determined in in-vitro cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)Reference
Cyclin T1-CDK91[1][2][4][5]
Cyclin B1-CDK12[1][2][4][5]
Cyclin E-CDK23[1][2][4][5]
Cyclin D1-CDK44[1][2][4][5]
Cyclin E-CDK35[1][2][4][5]
p35-CDK55[1][2][4][5]
GSK-3β3[4][5]
TAK15[4][5]
Jak250[4][5]
MEK154[4][5]

Table 1: Inhibitory activity of RGB-286638 against various kinases.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of RGB-286638 and the experimental approach to study its effects, the following diagrams are provided.

G cluster_0 cluster_1 CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 pRNAPII p-Ser2 RNAPII (Elongation) RNAPII->pRNAPII RGB286638 RGB-286638 RGB286638->CDK9 Inhibits G start Start cell_culture Cell Culture (e.g., MM.1S cells) start->cell_culture treatment Treat with RGB-286638 (e.g., 50-100 nM) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-RNAPII (Ser2/Ser5) cell_lysis->western_blot data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Rgb 286638 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-targeted kinase inhibitor RGB-286638. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is RGB-286638 and what are its primary targets?

RGB-286638 is a potent, multi-targeted kinase inhibitor belonging to the indenopyrazole class of compounds. Its primary targets are cyclin-dependent kinases (CDKs), with particularly high affinity for transcriptional CDKs such as CDK9.[1][2] It also demonstrates inhibitory activity against other CDKs involved in cell cycle regulation, including CDK1, CDK2, CDK4, and CDK5.[1][2]

Q2: What is the mechanism of action of RGB-286638?

The primary mechanism of action for RGB-286638 is the inhibition of transcriptional CDKs, most notably CDK9. This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), which is crucial for transcription elongation.[3] This disruption of transcription results in the downregulation of short-lived anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.[3] The anti-cancer activity of RGB-286638 has been shown to be mediated through both p53-dependent and p53-independent pathways.[3]

Q3: What are the known off-target effects of RGB-286638 in cell lines?

In addition to its primary CDK targets, RGB-286638 has been shown to inhibit other kinases at nanomolar concentrations. Researchers should be aware of these potential off-target effects, which can influence experimental outcomes. Known off-target kinases include GSK-3β, TAK1, Jak2, and MEK1.[2][4] It is important to consider these off-target activities when interpreting data, especially at higher concentrations of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.

Possible Cause 1: Compound Solubility and Stability

  • Recommendation: RGB-286638 is soluble in DMSO.[5] For cell-based assays, it is crucial to prepare a high-concentration stock solution in anhydrous DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%). Precipitation of the compound upon dilution into aqueous media can be a significant issue for indenopyrazole compounds.[6] If precipitation is observed, consider lowering the stock concentration or using a co-solvent system, though the latter should be carefully validated for its effects on the cells.

Possible Cause 2: Cell Line-Specific Sensitivity

  • Recommendation: The sensitivity of cancer cell lines to RGB-286638 can vary. The reported EC50 values in multiple myeloma cell lines range from 20 to 70 nM at 48 hours.[3][4] It is essential to perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line.

Possible Cause 3: Assay-Specific Artifacts

  • Recommendation: Some indole-based compounds can interfere with viability assays that rely on cellular redox potential, such as those using MTT or resazurin.[7] If you observe unexpected results, consider using an orthogonal assay to confirm cell viability. ATP-based assays (e.g., CellTiter-Glo®) or crystal violet staining are good alternatives that are less prone to chemical interference.[7]

Issue 2: Unexpected or off-target signaling events observed in Western blot analysis.

Possible Cause 1: Inhibition of Off-Target Kinases

  • Recommendation: RGB-286638 is known to inhibit kinases other than CDKs, such as GSK-3β, TAK1, Jak2, and MEK1.[2][4] These off-target activities can lead to changes in various signaling pathways. For example, altered ERK or STAT signaling may be observed. When analyzing your western blot data, consider the known off-target profile of RGB-286638. It may be necessary to use more specific inhibitors for other kinases as controls to dissect the on-target versus off-target effects.

Possible Cause 2: Cellular Compensation Mechanisms

  • Recommendation: Inhibition of a key cellular process like transcription can trigger compensatory signaling pathways. For instance, feedback loops may be activated that result in the phosphorylation of other kinases. A broader analysis of the cellular response, for example through phosphoproteomics, can help to identify such compensatory mechanisms. While no specific phosphoproteomic studies for RGB-286638 have been identified, studies on other multi-targeted CDK inhibitors have shown complex and cell-type-specific signaling reprogramming.[8][9][10][11]

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of RGB-286638 Against Primary and Off-Target Kinases
Kinase TargetIC50 (nM)Reference
Primary Targets (CDKs)
Cyclin T1/CDK91[2][4]
Cyclin B1/CDK12[2][4]
Cyclin E/CDK23[2][4]
Cyclin D1/CDK44[2][4]
Cyclin E/CDK35[2][4]
p35/CDK55[2][4]
Cyclin H/CDK744[4]
Cyclin D3/CDK655[4]
Known Off-Target Kinases
Fms1[4]
GSK-3β3[2][4]
TAK15[2][4]
JNK1a117[4]
c-Src25[4]
JNK1a240[4]
AMPK41[4]
Jak250[2][4]
MEK154[2][4]
Table 2: Cytotoxicity (EC50) of RGB-286638 in Multiple Myeloma Cell Lines (48-hour treatment)
Cell Linep53 StatusEC50 Range (nM)Reference
MM.1SWild-type20 - 70[3][4]
MM.1RWild-type20 - 70[4]
H929Wild-type20 - 70[4]
U266Mutant20 - 70[3][4]
OPM1Mutant20 - 70[4]
RPMI 8226Mutant20 - 70[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from the methodology described for assessing the cytotoxicity of RGB-286638 in multiple myeloma cell lines.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight if they are adherent.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of RGB-286638 in anhydrous DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of RGB-286638 or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol provides a general framework for assessing the phosphorylation status of key proteins in pathways affected by RGB-286638.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of RGB-286638 or vehicle control for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended targets to assess RGB-286638 activity include phospho-RNAPII (Ser2/Ser5), total RNAPII, phospho-Rb (S807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

RGB_286638_Signaling_Pathway cluster_0 RGB-286638 Inhibition cluster_1 Primary Targets cluster_2 Downstream Effects RGB-286638 RGB-286638 CDK9_CyclinT CDK9/Cyclin T RGB-286638->CDK9_CyclinT Other_CDKs Other CDKs (CDK1, 2, 4, 5) RGB-286638->Other_CDKs RNAPII RNA Polymerase II (p-CTD) CDK9_CyclinT->RNAPII Phosphorylates Rb Rb Phosphorylation Other_CDKs->Rb Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Enables Apoptosis Apoptosis Transcription->Apoptosis Inhibition Leads to CellCycle Cell Cycle Arrest Rb->CellCycle Inhibition Leads to

Caption: Mechanism of action of RGB-286638.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Dose_Response Perform Dose-Response Experiment Start->Dose_Response Orthogonal_Assay Use Orthogonal Viability Assay Start->Orthogonal_Assay Consider_Off_Target Consider Off-Target Effects Start->Consider_Off_Target Optimized_Protocol Optimized Experimental Protocol Check_Solubility->Optimized_Protocol Dose_Response->Optimized_Protocol Orthogonal_Assay->Optimized_Protocol Analyze_Pathways Analyze Downstream Signaling Pathways Consider_Off_Target->Analyze_Pathways Analyze_Pathways->Optimized_Protocol

Caption: Troubleshooting workflow for RGB-286638 experiments.

References

Technical Support Center: Optimizing Rgb 286638 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rgb 286638 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, multi-targeted small molecule inhibitor. Its primary mechanism of action is the inhibition of multiple cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression and transcription.[1][2][3] By inhibiting CDKs, particularly transcriptional CDKs like CDK9, this compound disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4][5] It has also been shown to inhibit other kinases such as GSK-3β, TAK1, and JAK2.[3][6]

Q2: What is a typical concentration range for this compound in cytotoxicity assays?

Based on preclinical studies on multiple myeloma (MM) cell lines, a typical concentration range for this compound is between 0 and 100 nM.[4][6] The half-maximal effective concentration (EC50) has been observed to be in the range of 20-70 nM after 48 hours of treatment in various MM cell lines.[4][6]

Q3: Which type of cytotoxicity assay is commonly used for this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly cited method for assessing the cytotoxic effects of this compound.[4][6] This colorimetric assay measures the metabolic activity of viable cells.

Q4: What are the expected effects of this compound on cancer cells?

Treatment with this compound has been shown to induce dose- and time-dependent cytotoxicity in various cancer cell lines.[4] This is often accompanied by cell cycle arrest, typically at the G2/M phase, and the induction of caspase-dependent apoptosis.[3] The compound can also downregulate the expression of key cell cycle-related proteins and anti-apoptotic proteins like Mcl-1 and XIAP.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in control wells (no drug) Microbial contamination of culture.Visually inspect plates for any signs of contamination. Use fresh, sterile reagents and media.[7]
Phenol red in the culture medium interfering with absorbance readings.Consider using a phenol red-free medium during the assay incubation.[7]
High endogenous lactate dehydrogenase (LDH) activity in the serum supplement.Test the serum for LDH activity or use a serum-free medium during the assay.[7]
Low absorbance readings across the plate Insufficient number of cells seeded.Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7]
Incubation time with the assay reagent (e.g., MTT) is too short.Increase the incubation time to allow for adequate signal development (typically 1-4 hours for MTT).[7][8]
Incomplete solubilization of formazan crystals (in MTT assay).Ensure complete dissolution by using an appropriate solubilization solution and thorough mixing.[7]
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting.
Edge effects on the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting of compound or reagents.Use calibrated pipettes and ensure proper pipetting technique.
No cytotoxic effect observed even at high concentrations Compound instability or degradation.Prepare fresh stock solutions of this compound and store them appropriately.
Cell line is resistant to the compound's mechanism of action.Verify the expression of the target CDKs in your cell line. Consider using a sensitive positive control cell line.
Incorrect assay endpoint.The chosen incubation time may be too short to observe a cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).

Experimental Protocols

MTT Assay for this compound Cytotoxicity

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 nM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[4][6]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][8]

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well.[4]
  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Quantitative Data Summary

Parameter Value Reference
This compound Concentration Range 0 - 100 nM[4][6]
EC50 in MM Cell Lines (48h) 20 - 70 nM[4][6]
Incubation Time 24 and 48 hours[4][6]
Assay Type MTT[4][6]

Visualizations

Caption: Simplified signaling pathway of this compound inducing apoptosis.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare this compound serial dilutions incubate_overnight->prepare_compound treat_cells Treat cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for 24/48h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (calculate % viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

References

Rgb 286638 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Rgb 286638 in cell culture media. Ensuring the stability of this compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to consider the stability of this compound in cell culture media?

The stability of this compound in your experimental setup is crucial for the correct interpretation of its biological effects. If the compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2][3]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, the cells themselves can metabolize the compound.[1][4]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1] Clinical preparations of this compound were protected from light, suggesting potential light sensitivity.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Solubility: this compound is reported to be insoluble in water, which can lead to precipitation in aqueous cell culture media.[6]

Q3: What is the known stability of this compound in aqueous solutions?

Q4: How should I prepare my stock solution of this compound?

This compound is soluble in DMSO.[6] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture media. The final concentration of the compound may be exceeding its solubility limit in the aqueous media.[1]- Try using a lower final working concentration.- Optimize the dilution method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[1]- Use pre-warmed media, as adding the compound to cold media can decrease its solubility.[1]
Loss of compound activity over time. This compound may be degrading in the cell culture medium at 37°C.- Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols below).- Reduce the incubation time of your experiment if possible.- Replenish the media with freshly prepared this compound at regular intervals during long-term experiments.
High variability in experimental results. Inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound.- Ensure precise and consistent timing for sample collection and processing.- Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.- Visually inspect stock solutions for any precipitate before use. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1]
Compound appears to be disappearing from the media, but no degradation products are detected. The compound may be binding to the plastic of the cell culture plates or pipette tips, or it could be rapidly internalized by the cells.[7]- Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding to the plasticware.- Analyze cell lysates to determine the extent of cellular uptake.[7]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or plates

  • Incubator at 37°C with 5% CO₂

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium (with and without serum) to your final experimental concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and process it for analysis (e.g., quench with an equal volume of acetonitrile and store at -20°C). This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution in a sterile, covered container in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution and process them in the same manner as the T=0 sample.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This data can be used to determine the half-life (t½) of the compound in your specific media.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound in DMSO Stock Solution prep_working Dilute to Final Concentration in Pre-warmed Media prep_stock->prep_working t0_sample Collect T=0 Sample prep_working->t0_sample incubate Incubate at 37°C, 5% CO₂ prep_working->incubate analysis Analyze by HPLC or LC-MS t0_sample->analysis time_points Collect Samples at Various Time Points incubate->time_points time_points->analysis data_analysis Calculate % Remaining and Half-life analysis->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway Simplified Signaling Pathway of this compound Rgb286638 This compound CDKs CDK1, CDK2, CDK4, CDK9 Rgb286638->CDKs Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Transcription Transcription CDKs->Transcription Promotes

Caption: Simplified mechanism of action of this compound as a CDK inhibitor.

troubleshooting_logic Troubleshooting Logic for this compound Experiments start Inconsistent or Unexpected Results? check_precipitation Precipitation Observed? start->check_precipitation check_stability Compound Degradation Suspected? check_precipitation->check_stability No solution_precipitation Optimize Dilution Lower Concentration check_precipitation->solution_precipitation Yes check_binding Compound Loss without Degradation? check_stability->check_binding No solution_stability Perform Stability Assay Replenish Media check_stability->solution_stability Yes solution_binding Use Low-Binding Plates Check Cellular Uptake check_binding->solution_binding Yes

Caption: A logical flow for troubleshooting common issues with this compound.

References

Technical Support Center: Overcoming RGB-286638 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the multi-targeted kinase inhibitor, RGB-286638.

Frequently Asked Questions (FAQs)

Q1: What is RGB-286638 and what is its primary mechanism of action?

RGB-286638 is a novel indenopyrazole-derived multi-targeted kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of several Cyclin-Dependent Kinases (CDKs), with particularly high potency against CDK9.[1][2] By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), RGB-286638 blocks the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a global suppression of transcription, disproportionately affecting the expression of short-lived proteins crucial for cancer cell survival, such as MYC and the anti-apoptotic protein MCL-1, ultimately inducing apoptosis.[3]

Q2: My cancer cell line, initially sensitive to RGB-286638, has developed resistance. What are the likely mechanisms?

Acquired resistance to CDK9 inhibitors like RGB-286638 typically falls into two main categories:

  • On-Target Mutations: The most frequently documented mechanism is a point mutation within the kinase domain of the primary target, CDK9. Specifically, the L156F mutation (a substitution of Leucine to Phenylalanine at position 156) has been shown to confer resistance by creating steric hindrance that prevents the inhibitor from binding effectively.[4][5]

  • Bypass Signaling Pathways: Cancer cells can evade the effects of RGB-286638 by upregulating alternative survival pathways. Common bypass mechanisms include:

    • Activation of the MAPK/ERK pathway: This can lead to the stabilization of the anti-apoptotic protein MCL-1, counteracting the pro-apoptotic effect of CDK9 inhibition.

    • Upregulation of BRD4: The bromodomain protein BRD4 can mediate the compensatory transcriptional upregulation of the MYC oncogene, a key driver of cell proliferation.

Q3: How can I confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism in your RGB-286638-resistant cell line, a combination of molecular and cellular biology techniques is recommended:

  • Sequence the CDK9 gene: Perform Sanger sequencing of the CDK9 kinase domain to identify potential mutations, paying close attention to the codon for Leucine 156.

  • Assess protein expression levels: Use Western blotting to compare the expression and phosphorylation status of key proteins in the sensitive and resistant cell lines. Focus on proteins involved in the MAPK/ERK pathway (e.g., p-ERK, ERK, MCL-1) and markers of transcriptional activity (e.g., p-RNA Pol II Ser2, MYC).

  • Perform a cell viability assay with combination treatments: To test for bypass pathway activation, treat your resistant cells with RGB-286638 in combination with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway or a BET inhibitor for BRD4). A synergistic effect would suggest the involvement of that pathway in resistance.

Q4: Are there any known strategies to overcome RGB-286638 resistance?

Yes, based on the known resistance mechanisms, several strategies can be employed:

  • Combination Therapy: Combining RGB-286638 with inhibitors of identified bypass pathways (e.g., MEK or BET inhibitors) can re-sensitize resistant cells to treatment.

  • Next-Generation Inhibitors: For resistance driven by the CDK9 L156F mutation, a potential strategy is the use of next-generation CDK9 inhibitors that are designed to bind effectively to the mutated kinase.

  • Targeting Downstream Effectors: Even if a bypass pathway is activated, targeting critical downstream survival proteins that are still regulated by other pathways may offer a therapeutic window.

Troubleshooting Guides

Problem 1: My cancer cell line shows high intrinsic (pre-existing) resistance to RGB-286638.
Possible Cause Troubleshooting Steps
Low dependence on transcriptional addiction Assess the baseline expression of MYC and MCL-1 in your cell line. Cell lines that are not highly dependent on these short-lived transcripts may be intrinsically resistant.
Pre-existing CDK9 mutations Sequence the CDK9 gene in your parental cell line to check for rare single nucleotide polymorphisms (SNPs) that may affect drug binding.
High activity of drug efflux pumps Treat cells with RGB-286638 in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
Incorrect drug concentration or stability Verify the concentration and integrity of your RGB-286638 stock solution. Perform a dose-response curve to confirm the lack of efficacy.
Problem 2: I am having difficulty generating a stable RGB-286638-resistant cell line.
Possible Cause Troubleshooting Steps
Drug concentration is too high Start with a lower, sub-lethal concentration of RGB-286638 (e.g., the IC20 or IC50) and gradually increase the concentration in a stepwise manner as the cells adapt.
Insufficient treatment duration The development of resistance is a gradual process that can take several months. Be patient and continue to culture the cells in the presence of the drug.
Cell line is not viable long-term under drug pressure Ensure that a small population of cells survives the initial drug treatment. If all cells die, reduce the starting drug concentration.
Inconsistent drug exposure Maintain a consistent schedule for media changes and drug replenishment to ensure constant selective pressure.
Problem 3: Inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well.
Edge effects in multi-well plates Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Variation in drug treatment duration Use a multichannel pipette for adding the drug and ensure that the time between treating the first and last well is minimized.
Interference of RGB-286638 with the assay reagent Run a control with cell-free media and RGB-286638 to check for any direct interaction with the assay components.

Quantitative Data Summary

The following tables summarize the inhibitory activity of RGB-286638 and the impact of resistance on its efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

KinaseIC50 (nM)
CDK9/cyclin T11
CDK1/cyclin B12
CDK2/cyclin E3
CDK4/cyclin D14
CDK3/cyclin E5
CDK5/p355

Data compiled from publicly available sources.[1]

Table 2: Representative IC50 Values for CDK9 Inhibitors in Sensitive vs. Resistant Cancer Cell Lines

Cell LineInhibitorIC50 (nM) - SensitiveIC50 (nM) - ResistantFold Resistance
MOLM13 (AML)BAY1251152~10>1000>100
HeLa (Cervical)BAY1251152~50>5000>100

Key Experimental Protocols

Protocol 1: Generation of an RGB-286638-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of RGB-286638.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • RGB-286638

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of RGB-286638 in your parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing RGB-286638 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells daily. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of RGB-286638.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of RGB-286638 in the culture medium. A 1.5 to 2-fold increase at each step is a good starting point.

  • Repeat and Isolate: Continue this process of gradual dose escalation over several months. The goal is to establish a cell population that can proliferate in a concentration of RGB-286638 that is at least 10-fold higher than the initial IC50.

  • Characterize and Bank: Once a resistant population is established, characterize the level of resistance by re-determining the IC50. It is also advisable to isolate single-cell clones to obtain a homogenous resistant cell line. Cryopreserve stocks of the resistant and parental cell lines at a similar passage number.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol outlines the steps for analyzing protein expression and phosphorylation in sensitive and resistant cell lines.

Materials:

  • Parental and RGB-286638-resistant cell lines

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MCL-1, anti-MYC, anti-p-RNA Pol II Ser2, anti-CDK9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with or without RGB-286638 for the desired time. Wash cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein levels between samples.

Visualizations

RGB-286638_Mechanism_of_Action cluster_drug Drug Action cluster_pathway Signaling Pathway RGB-286638 RGB-286638 CDK9 CDK9 RGB-286638->CDK9 inhibits RNAPII RNAPII CDK9->RNAPII phosphorylates Transcription Transcription RNAPII->Transcription initiates MYC/MCL-1 MYC/MCL-1 Transcription->MYC/MCL-1 produces Apoptosis Apoptosis MYC/MCL-1->Apoptosis inhibits

Caption: Mechanism of action of RGB-286638.

RGB-286638_Resistance_Mechanisms cluster_resistance Resistance Mechanisms RGB-286638 RGB-286638 CDK9 CDK9 RGB-286638->CDK9 inhibition CDK9 (L156F) CDK9 (L156F) RGB-286638->CDK9 (L156F) ineffective binding Cell Survival Cell Survival CDK9->Cell Survival leads to apoptosis CDK9 (L156F)->Cell Survival promotes MAPK/ERK Pathway MAPK/ERK Pathway MCL-1 Stabilization MCL-1 Stabilization MAPK/ERK Pathway->MCL-1 Stabilization activates BRD4 BRD4 MYC Upregulation MYC Upregulation BRD4->MYC Upregulation activates MCL-1 Stabilization->Cell Survival promotes MYC Upregulation->Cell Survival promotes

Caption: Key resistance mechanisms to RGB-286638.

Experimental_Workflow start Sensitive Cell Line step1 Generate Resistant Cell Line (Continuous RGB-286638 exposure) start->step1 step2 Confirm Resistance (IC50 determination) step1->step2 step3 Investigate Mechanism step2->step3 step4a Sanger Sequencing of CDK9 step3->step4a step4b Western Blot for Bypass Pathways step3->step4b end Develop Overcoming Strategy step4a->end step4b->end

Caption: Workflow for investigating RGB-286638 resistance.

References

issues with Rgb 286638 solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Rgb 286638, a potent multi-targeted kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a multi-targeted kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK9.[1][2] Its primary mechanism of action involves the inhibition of these kinases, which are crucial regulators of the cell cycle and gene transcription.[1] By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1] It has been shown to be effective in various cancer cell lines, including those with p53 mutations.[1]

Q2: What are the recommended solvents for dissolving this compound?

For in vitro studies, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] The compound is highly soluble in DMSO.[2][3] For in vivo applications, a stock solution in DMSO is typically prepared first and then diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline.[3]

Q3: What is the recommended storage procedure for this compound stock solutions?

It is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

If you observe precipitation in your DMSO stock solution, gently warm the vial in a 37°C water bath and vortex or sonicate until the solid is completely redissolved. Before each use, visually inspect the solution for any crystals. To prevent precipitation, ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q5: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture medium. How can I prevent this?

This is a common issue for many poorly soluble compounds. Here are some strategies to prevent precipitation:

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[5]

  • Rapid mixing: Add the DMSO stock to the aqueous buffer (not the other way around) and immediately vortex or pipette vigorously to ensure rapid and uniform dispersion.

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your cell culture medium.

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically below 0.5%) to minimize both toxicity and the risk of precipitation.[4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder in DMSO

Potential Cause:

  • Insufficient mixing or sonication.

  • Use of non-anhydrous DMSO that has absorbed moisture.

  • Low temperature of the solvent.

Troubleshooting Steps:

  • Vortex/Sonicate: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath to aid dissolution.

  • Use Fresh, Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as moisture can significantly impact the solubility of this compound.[2]

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

Potential Cause:

  • Micro-precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.

  • Variability in the final DMSO concentration across experiments.

Troubleshooting Steps:

  • Visually Inspect Working Solutions: Before adding to cells, carefully inspect your final diluted solution for any signs of cloudiness or precipitation.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock for each experiment.

  • Control DMSO Concentration: Maintain a consistent and low final DMSO concentration in all your experiments, including vehicle controls.

  • Verify Stock Solution Integrity: If you suspect degradation, prepare a fresh stock solution from the powder.

Quantitative Data

The following table summarizes the solubility of this compound in different solvents.

SolventConcentrationRemarks
DMSO ≥ 150 mg/mL (242.50 mM)Use of hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility. It is recommended to use newly opened DMSO.[3]
Water 25 mg/mL (40.42 mM)Requires sonication to dissolve.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 618.52 g/mol for the dihydrochloride form)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you would need 6.185 mg.

  • Calculate Solvent Volume: Based on the desired final concentration, calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any solid particles.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Visualizations

Signaling Pathway of this compound Inhibition

Rgb_286638_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_other_kinases Other Kinases cluster_cellular_processes Cellular Processes Rgb_286638 This compound CDK1_CyclinB CDK1/Cyclin B Rgb_286638->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E Rgb_286638->CDK2_CyclinE CDK4_CyclinD CDK4/Cyclin D Rgb_286638->CDK4_CyclinD CDK9_CyclinT CDK9/Cyclin T Rgb_286638->CDK9_CyclinT GSK3b GSK-3β Rgb_286638->GSK3b TAK1 TAK1 Rgb_286638->TAK1 JAK2 JAK2 Rgb_286638->JAK2 MEK1 MEK1 Rgb_286638->MEK1 CellCycle Cell Cycle Progression CDK1_CyclinB->CellCycle CDK2_CyclinE->CellCycle CDK4_CyclinD->CellCycle Transcription Gene Transcription CDK9_CyclinT->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Transcription->Apoptosis

Caption: this compound inhibits multiple CDKs and other kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_DMSO Check DMSO Quality (Anhydrous, Fresh) Start->Check_DMSO Dissolution_Method Optimize Dissolution Method (Vortex, Sonicate, Warm to 37°C) Check_DMSO->Dissolution_Method Precipitation_in_Aqueous Precipitation in Aqueous Buffer? Dissolution_Method->Precipitation_in_Aqueous Dilution_Technique Optimize Dilution Technique (Pre-warm media, Rapid mixing, Stepwise dilution) Precipitation_in_Aqueous->Dilution_Technique Yes Success Clear Solution Experiment Proceeds Precipitation_in_Aqueous->Success No Lower_Concentration Lower Final Concentration Dilution_Technique->Lower_Concentration Failure Issue Persists Consult Further Dilution_Technique->Failure Lower_Concentration->Success

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

References

Technical Support Center: Rgb 286638 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rgb 286638 in animal studies. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted kinase inhibitor. Its primary targets are cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and notably, the transcriptional kinase CDK9.[1][2] By inhibiting these CDKs, this compound disrupts cell cycle progression and transcription, leading to apoptosis (programmed cell death) in cancer cells.[1][3]

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

A2: In preclinical studies using SCID mice, the maximum tolerated dose for intravenous (IV) administration was determined to be 40 mg/kg/day for 5 consecutive days.[2]

Q3: What are the known toxicities of this compound in animal models?

A3: In mice, the primary observed toxicity is transient weight loss, with up to a 9.9% body weight reduction observed at the 40 mg/kg dose, followed by recovery.[3] Preclinical studies in dogs have shown gastrointestinal, cardiovascular (hypotension and tachycardia), and reversible hematological side effects.[1]

Q4: What vehicle should be used to formulate this compound for intravenous injection in mice?

A4: A suitable vehicle for this compound is a 5% dextrose/water solution, adjusted to a pH of 5.2.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden or excessive weight loss (>15%) in mice post-injection. Dose may be too high for the specific mouse strain or individual animal sensitivity.- Immediately cease dosing for the affected animal(s).- Provide supportive care (e.g., hydration, nutritional supplements).- Consider reducing the dose for subsequent cohorts.- Ensure accurate dosing calculations and administration.
Swelling, redness, or irritation at the injection site (tail vein). Improper injection technique leading to perivascular administration.- Review and refine intravenous injection technique.[4][5][6][7]- Ensure the needle is properly seated in the vein before injecting.- Inject the solution slowly and monitor for any signs of leakage.- If swelling occurs, stop the injection immediately and attempt at a more proximal site on the tail.
Unexpected mortality in the study group. - Acute toxicity at the administered dose.- Formulation issues (e.g., precipitation, incorrect pH).- Animal health status prior to the study.- Perform a necropsy to investigate the cause of death.- Re-evaluate the dosing regimen and consider a dose de-escalation.- Prepare fresh formulation for each injection and verify its pH.- Ensure all animals are properly acclimatized and healthy before starting the experiment.
Changes in animal behavior (e.g., lethargy, hunched posture). Systemic toxicity.- Increase the frequency of animal monitoring.- Record all clinical signs of toxicity.- Provide supportive care as needed.- Correlate behavioral changes with other toxicity markers (e.g., weight loss, hematological changes).
Difficulty in administering the full dose via tail vein injection. - Vein collapse or constriction.- Small vein diameter.- Ensure proper warming of the mouse to dilate the tail veins before injection.[4][5]- Use a small gauge needle (e.g., 28-30G).- Start injections at the most distal part of the tail to preserve more proximal sites for subsequent attempts.[5]

Quantitative Toxicity Data

Table 1: this compound Toxicity Profile in SCID Mice

Dose Observation Reference
30 mg/kg/day (IV)8.4% maximum transient body weight loss.[3]
40 mg/kg/day (IV)9.9% maximum transient body weight loss. Identified as the Maximum Tolerated Dose (MTD).[2][3]

Table 2: Dose-Limiting Toxicities of this compound in a Human Phase I Study (for reference)

Dose Observed Toxicities Reference
160 mg/day- Elevated AST/ALT- Paroxysmal supraventricular tachycardias (SVTs)- Hypotension- Increased troponin T[8]

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy and Toxicity Study
  • Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

  • Cell Line and Implantation: Subcutaneously implant a relevant tumor cell line (e.g., MM.1S multiple myeloma cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment and control groups.

  • This compound Formulation: Prepare a fresh solution of this compound in 5% dextrose/water (pH 5.2) before each administration.

  • Dosing Regimen: Administer this compound intravenously via the tail vein at the desired dose (e.g., 30 or 40 mg/kg) daily for 5 consecutive days. The control group receives the vehicle only.

  • Toxicity Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Collect major organs for histopathological examination.

  • Efficacy Evaluation: Measure tumor volume at regular intervals (e.g., every 2-3 days) to assess anti-tumor efficacy.

Protocol 2: Comprehensive Toxicity Monitoring
  • Clinical Observations: Conduct and record detailed clinical observations at least once daily. Use a scoring system to quantify the severity of any observed abnormalities.

  • Body Weight: Measure and record the body weight of each animal daily.

  • Hematology: Collect blood samples (e.g., via submandibular or saphenous vein) at baseline and at the end of the treatment period. Analyze for:

    • Complete Blood Count (CBC) with differential to assess for changes in red blood cells, white blood cells (including lymphocytes), and platelets.[1]

  • Serum Chemistry: Analyze serum for markers of liver and kidney function, and cardiac health:

    • Liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).[8]

    • Kidney function: Blood urea nitrogen (BUN) and creatinine.

    • Cardiac marker: Troponin T.[8]

  • Cardiovascular Monitoring (if feasible): For larger animal models, consider monitoring blood pressure and heart rate.[1]

  • Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, etc.), weigh them, and preserve them in formalin for histopathological analysis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Rgb286638_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis CDK1_CyclinB CDK1/Cyclin B1 G2_M_transition G2/M Transition CDK1_CyclinB->G2_M_transition CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates CDK4_CyclinD CDK4/Cyclin D CDK4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F G1_S_transition G1/S Transition E2F->G1_S_transition CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Mcl1_XIAP Anti-apoptotic proteins (Mcl-1, XIAP) RNAPII->Mcl1_XIAP Caspases Caspase Activation Mcl1_XIAP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Rgb286638 This compound Rgb286638->CDK1_CyclinB Rgb286638->CDK2_CyclinE Rgb286638->CDK4_CyclinD Rgb286638->CDK9_CyclinT experimental_workflow start Start acclimatize Acclimatize Animals start->acclimatize implant Implant Tumor Cells acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize prepare_drug Prepare this compound Formulation randomize->prepare_drug treat Administer Treatment (5 days) prepare_drug->treat monitor_toxicity Monitor Toxicity (Daily) treat->monitor_toxicity measure_tumors Measure Tumor Volume treat->measure_tumors end_study End of Study monitor_toxicity->end_study measure_tumors->end_study analysis Data Analysis end_study->analysis end Finish analysis->end troubleshooting_logic observe_toxicity Observe Clinical Signs of Toxicity (e.g., weight loss, lethargy) assess_severity Assess Severity observe_toxicity->assess_severity supportive_care Provide Supportive Care assess_severity->supportive_care Mild stop_dosing Cease Dosing assess_severity->stop_dosing Severe continue_monitoring Continue Monitoring supportive_care->continue_monitoring re_evaluate_dose Re-evaluate Dose/Schedule stop_dosing->re_evaluate_dose investigate_cause Investigate Other Causes (formulation, technique) stop_dosing->investigate_cause

References

Technical Support Center: Rgb 286638 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rgb 286638 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for this compound in mouse xenograft models?

A1: Based on preclinical studies, a common starting dose for this compound in SCID mice xenografted with multiple myeloma cells is 30-40 mg/kg/day administered intravenously (IV).[1][2] The maximum tolerated dose (MTD) in SCID mice has been identified as 40 mg/kg/day.[1][2] A phase I clinical trial in human patients with solid tumors established an MTD of 120 mg/day.[3][4][5] It is crucial to perform a dose-finding study for your specific animal model and tumor type to determine the optimal balance between efficacy and toxicity.

Q2: How should I prepare and administer this compound for in vivo studies?

A2: For in vivo experiments, this compound has been successfully formulated in 5% dextrose/water (D5W) at a pH of 5.2.[1] The drug is typically administered via intravenous (IV) tail vein injection.[1][6] It is recommended to prepare the dosing solution fresh daily.[2] For in vitro experiments, this compound can be dissolved in DMSO.[2]

Q3: My in vivo experiment is showing suboptimal tumor growth inhibition. What are the potential causes and solutions?

A3: Suboptimal efficacy can arise from several factors. Consider the following troubleshooting steps:

  • Dosing and Administration:

    • Verify Dose Calculation: Double-check your dose calculations based on the most recent animal weights.

    • Confirm IV Injection Success: Ensure proper IV administration technique to guarantee the full dose reaches circulation. Consider using a tail vein catheter for repeated injections.

    • Evaluate Dosing Schedule: Preclinical studies have shown efficacy with a 5-consecutive-day treatment regimen.[1][2][3] Continuous versus intermittent dosing schedules may impact efficacy and toxicity.[3]

  • Drug Formulation and Stability:

    • Check Solubility: Ensure the compound is fully dissolved in the vehicle. This compound is soluble in water with the aid of ultrasonic treatment.[2]

    • Fresh Preparation: Prepare dosing solutions daily to avoid potential degradation.[2]

  • Tumor Model Characteristics:

    • Tumor Sensitivity: Confirm the sensitivity of your chosen cell line to this compound through in vitro assays before proceeding to in vivo studies. The EC50 for various multiple myeloma cell lines ranged from 20-70 nM at 48 hours.[1][6]

    • Tumor Burden: Initiate treatment when tumors are well-established but not overly large, as this can impact drug penetration and efficacy.

Q4: I am observing significant toxicity (e.g., weight loss) in my study animals. What can I do to mitigate this?

A4: Toxicity is a critical consideration. Here are some strategies to manage adverse effects:

  • Dose Reduction: If significant weight loss (e.g., >15-20%) or other signs of distress are observed, consider reducing the dose. In preclinical studies, transient weight loss was observed at 30 mg/kg and 40 mg/kg, with recovery following treatment cessation.[1][2][6]

  • Intermittent Dosing: An intermittent dosing schedule might be better tolerated than a continuous daily regimen.[3]

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help animals tolerate the treatment.

  • Monitor Off-Target Effects: Be aware of potential off-target effects. In a human phase I trial, dose-limiting toxicities included elevations in AST/ALT, supraventricular tachycardias, hypotension, and an increase in troponin T.[3][4][5] While not directly observed in preclinical animal models, these findings highlight the importance of careful monitoring.

Q5: What is the mechanism of action of this compound?

A5: this compound is a multi-targeted kinase inhibitor.[1][3][7] Its primary mechanism of action is the inhibition of transcriptional cyclin-dependent kinases (CDKs), particularly CDK9.[8] This leads to the downregulation of RNA polymerase II phosphorylation, resulting in the inhibition of transcription and subsequent apoptosis in cancer cells.[1][6][7] this compound has also been shown to inhibit other CDKs (CDK1, CDK2, CDK4, CDK5) and other kinases like GSK-3β, TAK1, and Jak2.[2] The induction of apoptosis by this compound can occur through both p53-dependent and -independent pathways.[1][7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines

Cell Line TypeEC50 Range (48h)Reference
Wild-type p53 & Mutant-p53 MM20 - 70 nM[1][6]

Table 2: In Vivo Efficacy of this compound in a MM.1S Xenograft Model

DoseTreatment ScheduleMaximum Tumor Growth Inhibition (TGI)Log10 Cell Kill (LCK)Survival OutcomeReference
30 mg/kg/day IV5 consecutive days85.06% (at day 14)1.6Prolonged survival[1][2]
40 mg/kg/day IV5 consecutive days86.34% (at day 14)1.6Prolonged survival[1][2]

Experimental Protocols

Protocol 1: In Vivo Murine Xenograft Model for Multiple Myeloma

This protocol is based on studies demonstrating the in vivo anti-myeloma activity of this compound.[1][6]

  • Cell Culture: Culture MM.1S human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Animal Model: Utilize CB-17 severe combined immunodeficient (SCID) mice.

  • Tumor Inoculation: Subcutaneously inoculate 3 x 10^6 MM.1S cells in 100 µL of RPMI medium into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Preparation: Prepare this compound dosing solutions of 2 mg/mL and 3 mg/mL in 5% dextrose/water (D5W) at pH 5.2 for 30 mg/kg and 40 mg/kg doses, respectively. The vehicle control group will receive D5W (pH 5.2) alone.

  • Administration: Administer the prepared solutions via intravenous (IV) tail vein injection for 5 consecutive days.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

  • Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity requiring euthanasia.

Visualizations

Rgb_286638_Signaling_Pathway Rgb_286638 This compound CDK9 Transcriptional CDK9 Rgb_286638->CDK9 inhibition Mdm2 Mdm2 Rgb_286638->Mdm2 loss of RNAPII RNA Polymerase II CDK9->RNAPII phosphorylation Transcription Transcription RNAPII->Transcription Mcl1_XIAP Mcl-1, XIAP (Anti-apoptotic proteins) Transcription->Mcl1_XIAP synthesis Apoptosis Apoptosis Mcl1_XIAP->Apoptosis inhibition p53 p53 p53->Apoptosis induction Mdm2->p53 degradation

Caption: this compound inhibits CDK9, leading to apoptosis.

Experimental_Workflow start Start cell_culture MM.1S Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in SCID Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment IV Treatment: This compound or Vehicle (5 consecutive days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

References

Rgb 286638 dose-response curve interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting dose-response curves of the multi-targeted kinase inhibitor, Rgb 286638.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel indenopyrazole-derived small molecule that functions as a multi-targeted kinase inhibitor.[1][2] Its primary targets are cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[2][3] this compound exhibits potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[4][5][6] By inhibiting these transcriptional CDKs, this compound leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription and inducing apoptosis in cancer cells.[1][7]

Q2: How does the p53 status of a cell line affect its sensitivity to this compound?

This compound has been shown to induce cytotoxicity in cancer cells through both p53-dependent and p53-independent mechanisms.[1][7] In cells with wild-type p53 (wt-p53), this compound treatment can lead to p53 accumulation and activation.[1][7] However, it also demonstrates potent cytotoxic effects in cell lines with mutant or deficient p53, indicating a broader therapeutic potential.[1][7] Some studies have observed that p53-wt cell lines may be slightly more sensitive to this compound.[4]

Q3: What is a typical effective concentration range for this compound in in vitro cell-based assays?

The half-maximally effective concentration (EC50) for this compound in multiple myeloma (MM) cell lines typically ranges from 20 to 70 nM following a 48-hour incubation period.[1][4][8] The half-maximal inhibitory concentration (IC50) for its target kinases is in the low nanomolar range.[4][5]

Q4: What are the key signaling pathways affected by this compound?

The primary signaling pathway inhibited by this compound is the CDK-mediated regulation of cell cycle progression and transcription. By inhibiting transcriptional CDKs like CDK9, it prevents the phosphorylation of RNA polymerase II, a critical step for transcription elongation.[1][3] This leads to cell cycle arrest and induction of apoptosis. Additionally, this compound can influence p53 signaling pathways in competent cells.[1]

Troubleshooting Guide

Issue 1: Higher than expected EC50/IC50 values in our dose-response experiments.

  • Possible Cause 1: Cell Seeding Density.

    • Recommendation: Ensure a consistent and optimal cell seeding density is used for your specific cell line. Overly confluent or sparse cultures can affect drug sensitivity. Refer to the provided experimental protocol for recommended cell densities.

  • Possible Cause 2: Drug Stability and Storage.

    • Recommendation: this compound is supplied as an aqueous solution and should be stored as recommended by the manufacturer, protected from light.[2] Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a stock solution.

  • Possible Cause 3: Assay Incubation Time.

    • Recommendation: The cytotoxic effects of this compound are time-dependent.[1] Ensure that the incubation time used in your assay (e.g., 24, 48, or 72 hours) is appropriate for observing a response in your cell line. A 48-hour incubation is a common time point for determining EC50 values.[1][4]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Pipetting Errors.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across all wells.

  • Possible Cause 2: Cell Line Heterogeneity.

    • Recommendation: Ensure you are using a homogenous cell population. If you have been culturing the cells for an extended period, consider starting a fresh culture from a frozen stock.

  • Possible Cause 3: Edge Effects in Microplates.

    • Recommendation: To minimize "edge effects" in 96-well plates, avoid using the outer wells for experimental data points. Fill these wells with sterile media or PBS to maintain a humidified environment.

Issue 3: The dose-response curve does not follow a standard sigmoidal shape.

  • Possible Cause 1: Drug Solubility Issues.

    • Recommendation: Although this compound is provided in an aqueous solution, ensure it is fully dissolved in your culture medium at the highest concentrations tested.[2] Precipitation of the compound can lead to inaccurate results.

  • Possible Cause 2: Off-target Effects at High Concentrations.

    • Recommendation: At very high concentrations, small molecules can exhibit off-target effects that may lead to a non-sigmoidal dose-response. Analyze the portion of the curve that demonstrates a clear dose-dependent relationship to determine the EC50.

  • Possible Cause 3: Cell Proliferation Rate.

    • Recommendation: The rate of cell proliferation can influence the shape of the dose-response curve. Ensure that your assay duration is appropriate for the doubling time of your cell line.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
cyclin T1-CDK91
cyclin B1-CDK12
cyclin E-CDK23
GSK-3β3
cyclin D1-CDK44
cyclin E-CDK35
p35-CDK55
TAK15
JNK1a117
c-src25
JNK1a240
AMPK41
cyclin H-CDK744
Jak250
MEK154
cyclin D3-CDK655
Data compiled from multiple sources.[1][4][5]

Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20 - 70
MM.1RWild-type20 - 70
H929Wild-type20 - 70
U266Mutant20 - 70
OPM1Mutant20 - 70
RPMIMutant20 - 70
EC50 values represent a range observed in studies.[1][4][8]

Experimental Protocols

Cell Viability (MTT) Assay for Dose-Response Curve Generation

This protocol is adapted from methodologies used in studies of this compound.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be 0-100 nM.[1][8]

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same concentration of DMSO or other solvent used for the drug stock).

    • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[1]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, add 100 µL of solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm for correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Use a non-linear regression analysis to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate Incubate for 24-48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Experimental workflow for determining the EC50 of this compound.

signaling_pathway cluster_cdk CDK Inhibition cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Rgb286638 This compound CDK9 CDK9 Rgb286638->CDK9 inhibits CDK1_2_4 CDK1, CDK2, CDK4 Rgb286638->CDK1_2_4 inhibits RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII promotes CellCycle Cell Cycle Progression CDK1_2_4->CellCycle promotes Transcription Transcription RNAPII->Transcription RNAPII->Transcription inhibition Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Caption: Simplified signaling pathway of this compound action.

References

unexpected results with Rgb 286638 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rgb 286638. The information is tailored for scientists and drug development professionals to address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, multi-targeted small molecule inhibitor belonging to the indenopyrazole family.[1] Its primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly transcriptional CDKs such as CDK9.[2][3] This inhibition leads to the downregulation of RNA polymerase II (RNAPII) phosphorylation, which in turn suppresses the transcription of key survival genes, ultimately inducing apoptosis in cancer cells.[1][4]

Q2: Which kinases are inhibited by this compound?

This compound inhibits a range of kinases with nanomolar efficacy. Its primary targets are CDKs, but it also demonstrates activity against other serine/threonine and tyrosine kinases.

Kinase TargetIC50 (nM)
cyclin T1-CDK91
cyclin B1-CDK12
cyclin E-CDK23
GSK-3β3
cyclin D1-CDK44
cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154
Table 1: Kinase inhibitory profile of this compound. [5]

Q3: Does the anti-tumor activity of this compound depend on the p53 status of the cells?

No, the anti-tumor activity of this compound is largely independent of the p53 status. The compound has been shown to induce caspase-dependent apoptosis in both wild-type p53 and mutant p53 multiple myeloma (MM) cell lines.[1][6] While this compound can trigger p53 accumulation in p53-competent cells through nucleolar stress and loss of Mdm2, it also mediates cell death through p53-independent mechanisms.[1][6]

Troubleshooting Guide

This guide addresses unexpected results that researchers may encounter during their experiments with this compound.

Issue 1: Suboptimal or no induction of apoptosis observed.

  • Potential Cause 1: Inappropriate concentration. The effective concentration of this compound can vary between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in vitro have been reported to range from 20 to 100 nM.[1][5]

  • Potential Cause 2: Insufficient treatment duration. The induction of apoptosis is time-dependent.

    • Solution: Conduct a time-course experiment. Effects on cell cycle-related proteins and apoptosis have been observed as early as 2-8 hours, with significant cell death typically measured at 24 and 48 hours.[1]

  • Potential Cause 3: Cell line resistance. Some cell lines may exhibit intrinsic or acquired resistance to CDK inhibitors.

    • Solution: Confirm the expression and activity of CDK9 and its downstream targets in your cell line. Consider using a sensitive control cell line, such as MM.1S, to validate your experimental setup.[1]

Issue 2: Unexpected increase in p-ERK1/2 levels upon treatment.

  • Potential Cause: Compensatory signaling pathway activation. Short exposure to this compound has been observed to upregulate p-ERK1/2 in some multiple myeloma cell lines (MM.1R, H929, and U266).[1] This may represent a cellular stress response or a feedback mechanism.

    • Solution 1: Investigate the kinetics of this response by performing a time-course experiment from very early time points (e.g., minutes to a few hours).

    • Solution 2: Consider co-treatment with a MEK inhibitor to abrogate this compensatory activation and potentially enhance the cytotoxic effects of this compound.

Issue 3: Inconsistent results in biomarker modulation in vivo.

  • Potential Cause: Pharmacokinetic and pharmacodynamic (PK/PD) variability. A Phase I clinical trial in patients with solid tumors did not show consistent modulation of mechanism-related biomarkers like total and phosphorylated Rb in skin biopsies, although a decrease in Ki-67 was observed at the maximum tolerated dose.[7][8][9]

    • Solution 1: When conducting in vivo studies, it is crucial to perform thorough PK/PD analyses to correlate drug exposure with target engagement in the tumor tissue.

    • Solution 2: Analyze multiple downstream markers of CDK inhibition, not just p-Rb. For instance, examining the phosphorylation of the RNA polymerase II C-terminal domain can be a more direct indicator of transcriptional CDK inhibition.[1]

Experimental Protocols

1. In Vitro Cell Viability Assay

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound.

  • Methodology:

    • Seed cells (e.g., multiple myeloma cell lines) in 96-well plates at an appropriate density.

    • Prepare serial dilutions of this compound (e.g., 0-100 nM) in culture medium. The drug can be dissolved in an aqueous solution or DMSO.[1]

    • Treat the cells with the different concentrations of this compound. Include a vehicle control.

    • Incubate the plates for 24 and 48 hours.

    • Assess cell viability using a colorimetric assay such as MTT.[1]

    • Calculate the EC50 values from the dose-response curves.

2. Western Blot Analysis of Protein Expression and Phosphorylation

  • Objective: To assess the effect of this compound on target proteins and signaling pathways.

  • Methodology:

    • Treat cells with the desired concentration of this compound (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[1]

    • Harvest the cells and prepare whole-cell lysates.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against proteins of interest, such as p-RNAPII (Ser2/Ser5), p-Rb (Ser807/811), Mcl-1, XIAP, cleaved caspases, and PARP.[1]

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

3. In Vivo Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

  • Methodology:

    • Inoculate immunodeficient mice (e.g., SCID mice) subcutaneously with tumor cells (e.g., 3 x 10^6 MM.1S cells).[1]

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound intravenously (IV) via tail vein injection. A reported dosing schedule is daily for 5 consecutive days at 30 mg/kg or 40 mg/kg.[1] The control group receives the vehicle alone.

    • Monitor tumor volume and body weight regularly.

    • Observe the mice for survival.

Visualizations

Rgb_286638_Signaling_Pathway cluster_inhibition This compound cluster_cdks Kinase Targets cluster_downstream Downstream Effects This compound This compound CDK9 CDK9 This compound->CDK9 Other_CDKs CDK1, 2, 4, etc. This compound->Other_CDKs Other_Kinases GSK-3β, TAK1, Jak2 This compound->Other_Kinases RNAPII p-RNAPII ↓ CDK9->RNAPII Cell_Cycle Cell Cycle Arrest Other_CDKs->Cell_Cycle Transcription Transcription ↓ RNAPII->Transcription Anti_Apoptotic Anti-apoptotic proteins ↓ (Mcl-1, XIAP) Transcription->Anti_Apoptotic Apoptosis Apoptosis ↑ Anti_Apoptotic->Apoptosis Cell_Cycle->Apoptosis Troubleshooting_Workflow Start Unexpected Result Observed Issue e.g., No Apoptosis Start->Issue Concentration Check Concentration: Perform Dose-Response Issue->Concentration Potential Cause 1 Duration Check Duration: Perform Time-Course Issue->Duration Potential Cause 2 Resistance Consider Resistance: Use Control Cell Line Issue->Resistance Potential Cause 3 Resolution Problem Resolved Concentration->Resolution Duration->Resolution Resistance->Resolution

References

Validation & Comparative

A Comparative Guide to RGB-286638 and Other CDK9 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the multi-targeted cyclin-dependent kinase (CDK) inhibitor, RGB-286638, with other prominent CDK9 inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of their performance, supported by experimental details.

Introduction to CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2] It forms a complex with T-type cyclins, creating the positive transcription elongation factor b (P-TEFb).[2][3] This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like MCL-1.[4][5][6] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[7][8]

RGB-286638 is a novel indenopyrazole-derived compound that acts as a multi-targeted kinase inhibitor, with potent activity against transcriptional CDKs, including CDK9.[9][10] This guide compares its activity and specificity with other notable CDK9 inhibitors such as Flavopiridol (Alvocidib), AZD4573, NVP-2, and Voruciclib.

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activities (IC50 or Ki values) of RGB-286638 and other selected CDK9 inhibitors against a panel of CDKs and other kinases. This data provides insight into the potency and selectivity of these compounds.

Inhibitor CDK9/CycT1 IC50/Ki (nM) Other Key Targets (IC50/Ki in nM) Reference
RGB-286638 1CDK1 (2), CDK2 (3), CDK4 (4), CDK5 (5), GSK-3β (3), TAK1 (5), Jak2 (50), MEK1 (54)[11][12]
Flavopiridol (Alvocidib) 3CDK1, CDK2, CDK4, CDK6 (20-100), CDK7 (875)[13][14]
AZD4573 <4Highly selective for CDK9[15][16][17]
NVP-2 0.514CDK1 (>1000-fold selectivity vs CDK9), CDK2 (>1000-fold selectivity vs CDK9)[18][19][20][21]
Voruciclib 1.68 (Ki)CDK1 (5.4), CDK4 (3.96), CDK6 (2.92)[22][23]

Preclinical Antitumor Activity

This section details the in vitro and in vivo antitumor effects of RGB-286638 and its comparators.

In Vitro Cytotoxicity

The table below presents the half-maximal effective concentrations (EC50) of RGB-286638 and other CDK9 inhibitors in various cancer cell lines.

Inhibitor Cell Line Cancer Type EC50/GI50 (nM) Reference
RGB-286638 MM.1S, U266 (p53-mutant)Multiple Myeloma20-70 (48h)[11]
AZD4573 MV4-11Acute Myeloid Leukemia13.7 (caspase activation)[15][17]
AZD4573 Hematological Cancers (median)Hematological Malignancies30 (caspase activation), 11 (GI50)[16][17]
Flavopiridol HCT116, A2780, PC3, Mia PaCa-2Colon, Ovarian, Prostate, Pancreatic13, 15, 10, 36[13]
In Vivo Efficacy in Xenograft Models

The following table summarizes the in vivo antitumor activity of the CDK9 inhibitors in mouse xenograft models.

Inhibitor Xenograft Model Dosing Tumor Growth Inhibition (TGI) Reference
RGB-286638 Multiple Myeloma30-40 mg/kg IV for 5 days85.06% - 86.34%[11]
AZD4573 Subcutaneous and disseminated modelsTolerated dosesRegressions[5][24]
Voruciclib HCT-116, SW-480, H-46050, 100, 200 mg/kg orally for 11-14 days>50%[25]

Clinical Trial Overview

Several of these CDK9 inhibitors have advanced into clinical trials.

  • RGB-286638 : A Phase I study in patients with solid tumors established a maximum tolerated dose (MTD) of 120 mg/d for 5 days every 28 days, with some patients experiencing prolonged disease stabilization.[26][27][28][29] However, the study did not show complete responses and was associated with some adverse effects.[30]

  • Flavopiridol (Alvocidib) : Has undergone numerous Phase I and II trials for various cancers, including acute myeloid leukemia (AML).[4][31][32][33] It was granted orphan drug designation by the FDA for AML.[3][14]

  • AZD4573 : Currently in a Phase I clinical trial for patients with hematologic malignancies.[5]

  • Voruciclib : Is being evaluated in Phase 1B clinical trials for B-cell malignancies and acute myeloid leukemia.[25][34]

  • NVP-2 : Preclinical studies have shown its potential as an antitumor agent, suggesting it may enter clinical research in the future.[21]

Mechanism of Action and Signaling Pathways

CDK9 inhibitors exert their anticancer effects primarily by inhibiting transcription, leading to the downregulation of short-lived anti-apoptotic proteins.

CDK9 Signaling Pathway in Cancer

CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD mRNA mRNA Transcript RNAPII->mRNA Transcription Elongation DNA DNA Anti_Apoptotic Anti-Apoptotic Proteins (e.g., MCL-1, c-Myc) mRNA->Anti_Apoptotic Translation Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits CDK9_Inhibitor CDK9 Inhibitor (e.g., RGB-286638) CDK9_Inhibitor->PTEFb Inhibits

Caption: CDK9's role in transcription and apoptosis.

This diagram illustrates how the P-TEFb complex, containing CDK9, phosphorylates RNA Polymerase II to promote the transcription of genes encoding anti-apoptotic proteins. Inhibition of CDK9 by compounds like RGB-286638 blocks this process, leading to decreased levels of these survival proteins and subsequent apoptosis in cancer cells.

Experimental Methodologies

Detailed protocols for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate (e.g., a peptide with a phosphorylation site)

  • ATP (adenosine triphosphate)

  • Test inhibitor (e.g., RGB-286638) at various concentrations

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase, its substrate, and the inhibitor at different concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C).

  • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP).

  • Measure the signal using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MM.1S)

  • Cell culture medium and supplements

  • Test inhibitor at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multi-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human cancer cell line for implantation

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intravenous injections for 5 days).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Logical Comparison Workflow

The following diagram outlines the logical workflow for comparing CDK9 inhibitors.

Comparison_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_clinical Clinical Start Start: Identify CDK9 Inhibitors In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Comparison Comparative Analysis In_Vitro->Comparison Kinase_Assay Kinase Inhibition (IC50, Ki) Cell_Assay Cell Viability (EC50) Clinical Clinical Evaluation In_Vivo->Clinical In_Vivo->Comparison Xenograft Xenograft Models (TGI) Clinical->Comparison Phase_I Phase I Trials (MTD, Safety) Phase_II Phase II/III Trials (Efficacy) Conclusion Conclusion: Relative Merits Comparison->Conclusion

Caption: Workflow for comparing CDK9 inhibitors.

This workflow illustrates the progression from initial in vitro characterization of kinase inhibition and cell-based activity, through in vivo efficacy studies in animal models, to clinical evaluation in human trials. The culmination of this process is a comparative analysis to determine the relative strengths and weaknesses of each inhibitor.

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with significant activity against CDK9 and other cancer-relevant kinases. Its preclinical data demonstrates promising antitumor effects in multiple myeloma models. When compared to other CDK9 inhibitors, RGB-286638's broader kinase inhibition profile may offer advantages in certain contexts but could also contribute to off-target effects. More selective inhibitors like AZD4573 and NVP-2 show high potency for CDK9 with potentially wider therapeutic windows. Flavopiridol, a first-generation pan-CDK inhibitor, has shown clinical activity but is also associated with toxicity. Voruciclib represents another orally active option with a distinct selectivity profile.

The choice of a CDK9 inhibitor for further research or clinical development will depend on the specific cancer type, the desired selectivity profile, and the therapeutic strategy (e.g., monotherapy versus combination therapy). This guide provides a foundational dataset to aid in these critical decisions.

References

A Head-to-Head Battle in Myeloma Cells: Rgb 286638 vs. Flavopiridol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapeutics against multiple myeloma is a continuous endeavor. This guide provides a comprehensive comparison of two potent cyclin-dependent kinase (CDK) inhibitors, Rgb 286638 and Flavopiridol, detailing their performance in myeloma cells with supporting experimental data.

Multiple myeloma, a malignancy of plasma cells, is characterized by its complex pathogenesis and the frequent development of drug resistance. Both this compound and Flavopiridol have emerged as promising agents due to their ability to target the cell cycle machinery, a fundamental process often dysregulated in cancer. This guide will objectively compare their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their anti-myeloma activity.

Mechanism of Action: A Tale of Two CDK Inhibitors

Both this compound and Flavopiridol exert their anti-cancer effects by inhibiting cyclin-dependent kinases, key regulators of cell cycle progression and transcription. However, their target specificity and downstream effects show notable differences.

This compound is a multi-targeted kinase inhibitor with potent, nanomolar activity against transcriptional CDKs, particularly CDK9.[1] Its mechanism involves both p53-dependent and -independent pathways to induce apoptosis in myeloma cells.[1][2] By inhibiting transcriptional CDKs, this compound leads to the downregulation of RNA polymerase II phosphorylation, thereby halting transcription and inducing caspase-dependent apoptosis.[1][2] Furthermore, it can trigger the accumulation of the tumor suppressor protein p53 by causing nucleolar stress and reducing Mdm2 levels.[1]

Flavopiridol , also a potent CDK inhibitor, shows a preferential activity against CDK9.[3] Its primary mechanism for inducing apoptosis in multiple myeloma cells is through the transcriptional repression and subsequent downregulation of the anti-apoptotic protein Mcl-1.[4][5] This is achieved by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II, which is crucial for transcription elongation.[4] The rapid decline in Mcl-1 protein and mRNA levels is a key event preceding apoptosis in myeloma cells treated with Flavopiridol.[4]

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro activity of this compound and Flavopiridol against various multiple myeloma cell lines. The data highlights their potency in inhibiting cell growth and inducing apoptosis.

Table 1: Kinase Inhibitory Activity (IC50)
Kinase TargetThis compound (nM)Flavopiridol (nM)
CDK9/cyclin T11[6][7]Potent inhibitor[3][8]
CDK1/cyclin B12[6][7]30[9]
CDK2/cyclin E3[6][7]170[9]
CDK4/cyclin D14[6][7]100[9]
CDK3/cyclin E5[6][7]-
CDK5/p355[6][7]-
GSK-3β3[6][7]-
TAK15[6][7]-
Jak250[6][7]-
MEK154[6][7]-

Note: A direct side-by-side comparison of IC50 values for all kinases was not available in the searched literature. Flavopiridol's potency against CDK9 is well-established, though specific IC50 values varied across studies.

Table 2: Anti-Myeloma Activity in Cell Lines (EC50/GI50)
Myeloma Cell LineThis compound (EC50, 48h)Flavopiridol (GI50)
MM.1S (p53-wt)~20-70 nM[7]-
MM.1R (p53-wt)~20-70 nM[7]-
H929 (p53-wt)~20-70 nM[7]-
U266 (p53-mutant)~20-70 nM[7]100 nM[10]
OPM1 (p53-mutant)~20-70 nM[7]-
RPMI-8226 (p53-mutant)~20-70 nM[7]100 nM[10]
ANBL-6-IC50 ~100 nM (24h)[4]
8226-IC50 ~100-200 nM (24h)[4]
ARP1--
OPM-2--

Note: EC50 (half-maximal effective concentration) and GI50 (half-maximal growth inhibition) are measures of drug potency. The specific values can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound and Flavopiridol in myeloma cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate myeloma cells in 96-well plates at a density of 2 x 10^4 cells per well.

  • Drug Treatment: Treat the cells with various concentrations of this compound or Flavopiridol for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

  • Incubation: Incubate the plates at 37°C for 4 hours.[3]

  • Solubilization: Add 100 µL of isopropanol containing 0.04 N HCl to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat myeloma cells with the desired concentrations of this compound or Flavopiridol for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as Mcl-1 and p53, in cell lysates.

  • Protein Extraction: Lyse the treated and control myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Mcl-1, p53, cleaved PARP, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Rgb_286638_Pathway Rgb_286638 This compound CDK9 CDK9 Rgb_286638->CDK9 inhibits Mdm2 Mdm2 Rgb_286638->Mdm2 inhibits RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII phosphorylates Transcription Transcription RNAPII->Transcription Apoptosis Apoptosis p53 p53 Mdm2->p53 degrades p53->Apoptosis induces

This compound Signaling Pathway

Flavopiridol_Pathway Flavopiridol Flavopiridol CDK9 CDK9 Flavopiridol->CDK9 inhibits RNAPII_CTD RNA Polymerase II CTD Phosphorylation CDK9->RNAPII_CTD Transcription_Elongation Transcription Elongation RNAPII_CTD->Transcription_Elongation Mcl1_mRNA Mcl-1 mRNA Transcription_Elongation->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits

Flavopiridol Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Direction) Myeloma_Cells Myeloma Cell Lines (e.g., MM.1S, U266) Drug_Treatment Treat with this compound or Flavopiridol Myeloma_Cells->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Drug_Treatment->CellCycle_Assay Western_Blot Western Blot (Mcl-1, p53) Drug_Treatment->Western_Blot Xenograft_Model Myeloma Xenograft Mouse Model Viability_Assay->Xenograft_Model Inform InVivo_Treatment In Vivo Drug Administration Xenograft_Model->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Survival_Analysis Survival Analysis Tumor_Growth->Survival_Analysis

Comparative Experimental Workflow

Conclusion

Both this compound and Flavopiridol demonstrate significant anti-myeloma activity through the inhibition of critical cell cycle and transcriptional machinery. This compound presents a multi-targeted approach, engaging both p53-dependent and -independent apoptotic pathways, suggesting its potential efficacy in a broader range of myeloma subtypes, including those with p53 mutations. Flavopiridol's potent and specific induction of apoptosis via Mcl-1 downregulation highlights a key vulnerability in myeloma cells.

The choice between these two inhibitors for further preclinical and clinical development may depend on the specific genetic background of the myeloma being targeted. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design future studies aimed at further elucidating the therapeutic potential of these and other CDK inhibitors in the fight against multiple myeloma.

References

Rgb 286638: A Multi-Targeted Kinase Inhibitor Validated as a Cancer Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical and clinical evidence supporting Rgb 286638 as a viable cancer therapeutic target, with a comparative assessment against other cyclin-dependent kinase inhibitors.

This compound has emerged as a promising multi-targeted kinase inhibitor with potent anti-cancer activity, primarily through its inhibition of cyclin-dependent kinases (CDKs), particularly transcriptional CDKs such as CDK9.[1][2][3] This guide provides a detailed validation of this compound as a cancer therapeutic target, presenting key preclinical and clinical data in comparison with other CDK inhibitors, Flavopiridol (Alvocidib) and Dinaciclib. The information is intended for researchers, scientists, and drug development professionals.

Comparative Performance Analysis

The efficacy of this compound has been evaluated across various cancer models, demonstrating potent cytotoxic and tumor growth inhibitory effects. To provide a clear comparison, the following tables summarize the in vitro and in vivo performance of this compound alongside other prominent CDK inhibitors.

In Vitro Kinase Inhibitory Activity

This compound exhibits potent, nanomolar-range inhibitory activity against a panel of CDKs involved in both cell cycle regulation and transcription.[1][4]

Kinase TargetThis compound IC₅₀ (nM)Flavopiridol (Alvocidib) IC₅₀ (nM)Dinaciclib IC₅₀ (nM)
CDK1/cyclin B12303
CDK2/cyclin E31701
CDK3/cyclin E5--
CDK4/cyclin D14100-
CDK5/p355-1
CDK6/cyclin D3Less Potent60-
CDK7/cyclin HLess Potent300-
CDK9/cyclin T11104

Table 1: Comparative in vitro kinase inhibitory activity (IC₅₀) of this compound, Flavopiridol, and Dinaciclib against a panel of cyclin-dependent kinases. Data compiled from multiple sources.[1][4]

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of these CDK inhibitors have been demonstrated across a range of cancer cell lines.

Cell LineCancer TypeThis compound EC₅₀ (nM)Flavopiridol (Alvocidib) IC₅₀ (nM)Dinaciclib IC₅₀ (nM)
MM.1SMultiple Myeloma20-70--
MM.1RMultiple Myeloma20-70--
H929Multiple Myeloma20-70--
U266Multiple Myeloma20-70--
OPM1Multiple Myeloma20-70--
RPMI-8226Multiple Myeloma20-70--
A2780Ovarian Cancer-150.0138-0.1235
HCT116Colon Cancer-13-
PC3Prostate Cancer-10-
LNCaPProstate Cancer-16-
K562Leukemia-130-
KMH2Anaplastic Thyroid Cancer-130-
BHT-101Anaplastic Thyroid Cancer-120-
CAL62Anaplastic Thyroid Cancer-100-

Table 2: Comparative in vitro anti-proliferative activity (EC₅₀/IC₅₀) of this compound, Flavopiridol, and Dinaciclib in various cancer cell lines. Data compiled from multiple sources.[1][5]

In Vivo Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

CompoundCancer ModelDosing RegimenKey Outcomes
This compound Multiple Myeloma (MM.1S xenograft)30 mg/kg/day and 40 mg/kg/day, IV for 5 daysSignificant tumor growth inhibition (85.06% and 86.34% TGI, respectively); Prolonged survival.[1]
Flavopiridol (Alvocidib) Non-Hodgkin's Lymphoma (Ramos xenograft)6.5 mg/kg/day, Q2Dx3/week for 2 weeksT/C = 11%, 1.3 log cell kill.
Dinaciclib Anaplastic Thyroid Cancer (8505C xenograft)40 mg/kg and 50 mg/kg, daily IP injectionsSignificant repression of tumor growth.

Table 3: Comparative in vivo efficacy of this compound, Flavopiridol, and Dinaciclib in preclinical cancer models. TGI: Tumor Growth Inhibition; T/C: Treated vs. Control tumor volume.

Clinical Validation of this compound

A Phase I clinical trial of this compound has been conducted in patients with advanced solid tumors.

ParameterFinding
Maximum Tolerated Dose (MTD) 120 mg/day administered intravenously for 5 consecutive days every 28 days.[6][7]
Dose-Limiting Toxicities AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, and increased troponin T at the 160 mg/day dose level.[6][7]
Pharmacokinetics Linear plasma pharmacokinetics over the studied doses with moderate interpatient variability.[6][7]
Pharmacodynamics Lowered Ki-67 levels in skin biopsies at the MTD, indicating an anti-proliferative effect.[6][7]
Clinical Activity Prolonged disease stabilization (ranging from 2 to 14 months) was observed across different dose levels.[6][7]

Table 4: Summary of Phase I Clinical Trial Results for this compound in Solid Tumors.[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis. A primary mechanism is the inhibition of transcriptional CDK9, which is crucial for the expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][6]

Rgb286638_Signaling_Pathway Rgb286638 This compound CDK9_CyclinT CDK9/Cyclin T Rgb286638->CDK9_CyclinT Inhibits CellCycleCDKs Cell Cycle CDKs (CDK1, 2, 4) Rgb286638->CellCycleCDKs RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates p_RNAPII p-RNA Polymerase II (Ser2) Transcription Transcription of short-lived mRNAs p_RNAPII->Transcription Activates Mcl1_XIAP Mcl-1, XIAP Transcription->Mcl1_XIAP Leads to expression of Apoptosis Apoptosis Mcl1_XIAP->Apoptosis Inhibits Rb Rb CellCycleCDKs->Rb Phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CellCycleCDKs->CellCycleArrest Inhibition leads to p_Rb p-Rb p_Rb->CellCycleArrest Promotes progression

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable buffer, and a specific substrate (e.g., a peptide or protein).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated for a defined period at an optimal temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Caspase-Glo® 3/7 Apoptosis Assay

Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound (e.g., this compound) at various concentrations and for different durations.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase, is prepared.

  • Cell Lysis and Substrate Cleavage: The reagent is added directly to the treated cells, causing cell lysis and allowing active caspases to cleave the substrate, releasing aminoluciferin.

  • Luminescence Measurement: The released aminoluciferin is a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase activity. The signal is measured using a luminometer.

  • Data Analysis: The luminescent signal from treated cells is compared to that of untreated control cells to determine the fold-increase in caspase activity.

Western Blot Analysis for Mcl-1 and XIAP

Objective: To determine the effect of a compound on the protein expression levels of the anti-apoptotic proteins Mcl-1 and XIAP.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for Mcl-1 and XIAP, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.

  • Data Analysis: The expression levels of Mcl-1 and XIAP in treated cells are compared to those in untreated control cells.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound InVitro In Vitro Assays Start->InVitro KinaseAssay Kinase Assay (IC₅₀ Determination) InVitro->KinaseAssay ViabilityAssay Cell Viability Assay (EC₅₀ Determination) InVitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Caspase Activity) InVitro->ApoptosisAssay WesternBlot Western Blot (Protein Expression) InVitro->WesternBlot InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Toxicity Toxicity Assessment (Body Weight, etc.) InVivo->Toxicity Clinical Clinical Trials InVivo->Clinical PhaseI Phase I (MTD, Safety, PK/PD) Clinical->PhaseI End Validation as Therapeutic Target PhaseI->End

Caption: A typical experimental workflow for validating a cancer therapeutic target.

Conclusion

The collective preclinical and clinical data strongly support the validation of this compound as a promising cancer therapeutic target. Its potent, multi-targeted inhibition of CDKs, particularly transcriptional CDKs, translates to significant anti-tumor activity in both in vitro and in vivo models of cancers such as multiple myeloma. The manageable safety profile and evidence of clinical activity in a Phase I trial further underscore its therapeutic potential. Compared to other CDK inhibitors like Flavopiridol and Dinaciclib, this compound demonstrates a comparable or, in some instances, more potent inhibitory profile against key CDKs. Further clinical investigation in specific cancer types, potentially guided by biomarkers of CDK dependency, is warranted to fully elucidate the therapeutic value of this compound.

References

Rgb 286638: A Comparative Analysis Against Standard Chemotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel multi-targeted kinase inhibitor, Rgb 286638, and standard chemotherapy regimens in the context of preclinical and early clinical research. The focus of this analysis is on multiple myeloma (MM) and advanced solid tumors, drawing upon available experimental data to delineate efficacy, mechanisms of action, and methodologies.

Executive Summary

This compound is an investigational indenopyrazole-derived compound that primarily functions as a cyclin-dependent kinase (CDK) inhibitor, with potent activity against transcriptional CDKs such as CDK9.[1][2][3] Its mechanism of action involves the induction of apoptosis through both p53-dependent and -independent pathways, making it a potential therapeutic agent for cancers with varying p53 mutational status.[1][2] Preclinical studies have demonstrated its cytotoxic effects on multiple myeloma cell lines and in vivo anti-tumor activity in mouse xenograft models.[1][4] A Phase I clinical trial in patients with advanced solid tumors has established a maximum tolerated dose and shown preliminary signs of anti-tumor activity, primarily in the form of disease stabilization.[5][6]

Standard chemotherapy for multiple myeloma typically involves a multi-drug approach, combining proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and corticosteroids. For advanced solid tumors, the standard of care is highly dependent on the specific cancer type and may include a wide range of cytotoxic agents.

Crucially, to date, no head-to-head clinical trials directly comparing the efficacy of this compound with standard chemotherapy regimens have been published. This guide, therefore, presents an indirect comparison based on available preclinical data in comparable models and summarizes the standalone clinical findings for this compound.

Preclinical Efficacy in Multiple Myeloma: An Indirect Comparison

Preclinical evaluation of this compound in the MM.1S human multiple myeloma xenograft model in severe combined immunodeficient (SCID) mice has demonstrated significant tumor growth inhibition and prolonged survival.[1] For the purpose of an indirect comparison, this section collates data from separate studies that have utilized the same MM.1S xenograft model to evaluate the efficacy of the standard-of-care agents, bortezomib and lenalidomide.

Table 1: Indirect Comparison of Preclinical Efficacy in the MM.1S Xenograft Model

AgentDosage and AdministrationKey Efficacy EndpointsSource
This compound 30 mg/kg and 40 mg/kg, intravenous (IV), daily for 5 days- Significant tumor growth inhibition (TGI) of 85.06% and 86.34% at day 14 for 30 mg/kg and 40 mg/kg respectively.- Prolonged survival: first death at day 43 in treated groups vs. day 24 in controls.[1][4]
Bortezomib 0.4 mg/kg, subcutaneous (SC), twice weekly- Significant inhibition of tumor growth compared to vehicle control.[7]
Bortezomib 0.5 mg/kg, SC, twice a week for 5 weeks- Significant tumor volume reduction compared to vehicle control.[8]
Lenalidomide 5 mg/kg, intraperitoneal (IP), 5 days per week for 3 weeks- Significant reduction in tumor volume.[9]

Note: This table presents data from separate studies and does not represent a direct, head-to-head comparison. Variations in experimental conditions, such as specific mouse substrains, tumor implantation techniques, and endpoint measurements, can influence outcomes.

Clinical Efficacy in Advanced Solid Tumors

A Phase I clinical trial of this compound was conducted in 26 patients with various advanced solid tumors for whom no standard therapy options existed.[5][6]

Table 2: Summary of Phase I Clinical Trial of this compound in Advanced Solid Tumors

ParameterFindingSource
Patient Population 26 patients with advanced, evaluable solid tumors[6]
Dosage and Administration Intravenous infusion on days 1 to 5 of a 28-day cycle, with dose escalation from 10 to 160 mg/day[5][6]
Maximum Tolerated Dose (MTD) 120 mg/day[6]
Dose-Limiting Toxicities (DLTs) AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, and increased troponin T[6]
Efficacy - No complete or partial responses were observed.- Prolonged disease stabilization (ranging from 2 to 14 months) was seen across different dose levels.[6]

Due to the nature of a Phase I trial, which primarily focuses on safety and dose determination, and the heterogeneity of the patient population, a direct comparison with the efficacy of standard chemotherapy for any specific solid tumor is not feasible based on this data. Standard chemotherapy regimens in the advanced/metastatic setting for various solid tumors have established response rates, which are typically higher than the disease stabilization observed in this early-phase trial of this compound as a single agent.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting multiple CDKs, with a pronounced effect on transcriptional CDKs. This leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis.

Rgb286638_Mechanism cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits CDK4 CDK4 This compound->CDK4 Inhibits Other_Kinases Other Kinases (GSK-3β, TAK1, Jak2, MEK1) This compound->Other_Kinases Inhibits p53_Accumulation p53 Accumulation This compound->p53_Accumulation Transcription_Inhibition Inhibition of Transcription CDK9->Transcription_Inhibition Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) CDK1->Cell_Cycle_Arrest CDK2->Cell_Cycle_Arrest CDK4->Cell_Cycle_Arrest Apoptosis Apoptosis (p53-dependent and -independent) Transcription_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis p53_Accumulation->Apoptosis

Caption: Mechanism of action of this compound.

Preclinical Xenograft Study Workflow

The following diagram illustrates a typical workflow for a preclinical xenograft study to evaluate the in vivo efficacy of an anti-cancer agent.

Xenograft_Workflow Start Start: Immunocompromised Mice (e.g., SCID mice) Tumor_Inoculation Subcutaneous Inoculation of Human Cancer Cells (e.g., MM.1S) Start->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish and Reach a Measurable Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Investigational Drug (e.g., this compound) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Overall Health Treatment->Monitoring Endpoint Endpoint Measurement: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoint

Caption: Preclinical xenograft study workflow.

Experimental Protocols

In Vivo Murine Xenograft Model for Multiple Myeloma
  • Animal Model: Severe combined immunodeficient (SCID) mice are typically used.[1]

  • Cell Line: Human multiple myeloma cell lines, such as MM.1S, are cultured and prepared for injection.[1]

  • Tumor Implantation: A suspension of MM.1S cells (e.g., 3 x 10^6 cells in 100 µL of RPMI medium) is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable and measurable size. Mice are then randomized into treatment and control groups.[1]

  • Drug Administration:

    • This compound: Administered intravenously via the tail vein at specified doses (e.g., 30 mg/kg or 40 mg/kg) for a defined schedule (e.g., daily for 5 consecutive days).[1]

    • Bortezomib: Administered subcutaneously at a specified dose (e.g., 0.4 mg/kg or 0.5 mg/kg) on a defined schedule (e.g., twice weekly).[7][8]

    • Lenalidomide: Administered intraperitoneally at a specified dose (e.g., 5 mg/kg) on a defined schedule (e.g., 5 days per week).[9]

    • Control Group: Receives a vehicle control solution following the same administration route and schedule as the treatment groups.[1]

  • Efficacy Evaluation:

    • Tumor Volume: Measured at regular intervals using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[8]

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Survival: Mice are monitored daily, and the time to a predetermined endpoint (e.g., tumor volume reaching a specific size, or signs of morbidity) is recorded. Survival data is often analyzed using Kaplan-Meier curves.[1]

  • Toxicity Assessment: Mouse body weight is monitored regularly as an indicator of treatment-related toxicity.[1]

Phase I Clinical Trial Protocol for this compound in Solid Tumors
  • Study Design: An open-label, dose-escalation study.[5]

  • Patient Population: Patients with a histologically or cytologically confirmed diagnosis of an advanced solid tumor for which no standard therapy options exist.[5]

  • Treatment Plan: this compound is administered as an intravenous infusion over 60 minutes on days 1 to 5 of a 28-day cycle. Sequential cohorts of patients are treated at escalating dose levels.[5]

  • Primary Objectives:

    • To determine the maximum tolerated dose (MTD) of this compound.

    • To evaluate the dose-limiting toxicities (DLTs).[5]

  • Secondary Objectives:

    • To assess the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.

    • To document any preliminary evidence of anti-tumor activity.[5]

  • Assessments:

    • Safety: Monitoring of adverse events, physical examinations, and laboratory tests.

    • Pharmacokinetics: Collection of blood and urine samples to determine drug concentrations over time.

    • Pharmacodynamics: Analysis of biomarkers in peripheral blood mononuclear cells and skin biopsies to assess target engagement and downstream effects.

    • Efficacy: Tumor assessments are performed at baseline and at regular intervals using Response Evaluation Criteria in Solid Tumors (RECIST).[5]

Conclusion

References

Prospective Comparison Guide: Synergistic Effects of Rgb 286638 with Bortezomib in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct published experimental data on the synergistic effects of combining Rgb 286638 and Bortezomib. This guide provides a prospective analysis based on the well-documented individual mechanisms of action of each compound and hypothesizes potential synergistic interactions for research and drug development professionals.

The multi-targeted kinase inhibitor this compound and the proteasome inhibitor Bortezomib present a compelling case for combination therapy in multiple myeloma (MM). Their distinct and potentially complementary mechanisms of action suggest a strong possibility for synergistic anti-tumor activity. This compound acts upstream by inhibiting the transcription of key survival proteins, while Bortezomib acts downstream by preventing the degradation of pro-apoptotic proteins. This dual approach could lead to a more potent and durable anti-myeloma effect.

Individual Compound Performance

This compound: A Multi-Targeted Kinase Inhibitor

This compound is an indenopyrazole-derived inhibitor of multiple cyclin-dependent kinases (CDKs), with particularly high potency against transcriptional CDKs such as CDK9.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to a shutdown of transcription for short-lived proteins, including critical anti-apoptotic factors like Mcl-1 and XIAP.[3] This action induces caspase-dependent apoptosis in multiple myeloma cells, importantly, through both p53-dependent and p53-independent pathways.[3][4] The latter is significant as p53 mutations are associated with poor prognosis in MM.[3]

Bortezomib: A Proteasome Inhibitor

Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[5] It reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[6][7] This inhibition disrupts the degradation of numerous intracellular proteins, leading to several anti-cancer effects:

  • Accumulation of Pro-Apoptotic Factors: It prevents the breakdown of proteins that trigger programmed cell death.[8]

  • Inhibition of NF-κB Signaling: It blocks the degradation of IκB, an inhibitor of the pro-survival NF-κB pathway.[7]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR), which can lead to apoptosis.

Hypothesized Synergistic Mechanisms

The combination of this compound and Bortezomib is hypothesized to create a synergistic anti-myeloma effect through several mechanisms:

  • Dual Apoptotic Pressure: this compound's inhibition of the transcription of anti-apoptotic proteins (e.g., Mcl-1) coupled with Bortezomib's prevention of the degradation of pro-apoptotic proteins (e.g., Bim, Bik) would create an overwhelming pro-apoptotic state within the cancer cell.[9]

  • Enhanced NF-κB Inhibition: Both drugs can suppress the NF-κB pathway. This compound can inhibit kinases upstream of NF-κB, while Bortezomib directly prevents its activation. This dual blockade could more effectively shut down this critical survival pathway.

  • Compounded Cell Cycle Arrest: this compound is known to induce G1 and G2/M cell cycle arrest.[3] Bortezomib has also been shown to cause G2-M phase arrest.[10] A combined treatment could result in a more profound and sustained cell cycle blockade.

Data Presentation: Comparative Efficacy

The following tables summarize the known activities of the individual agents and the expected outcomes of the combination therapy.

Table 1: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines

CompoundMM.1S (p53-wt) IC50U266 (p53-mutant) IC50Expected Combination Effect
This compound ~20-70 nM (48h)[1]~20-70 nM (48h)[1]Synergistic reduction in IC50 for both drugs
Bortezomib ~3-5 nM (48h)[11]~5-10 nM (48h)[11]Combination Index (CI) < 1

Table 2: Effects on Key Cellular Pathways

Pathway/ProteinThis compound EffectBortezomib EffectExpected Combination Effect
RNA Polymerase II Phos. Strong Inhibition[3]No Direct EffectStrong Inhibition
Mcl-1, XIAP Expression Decreased (Transcriptional)[3]Increased (Post-translational)[12]Potentiation of apoptosis by preventing Mcl-1 accumulation
Pro-apoptotic proteins Indirectly promotesAccumulationStrong accumulation and sustained pro-apoptotic signaling
NF-κB Activity Potential InhibitionStrong Inhibition[7]Synergistic and sustained inhibition
Caspase 3/8/9 Cleavage Increased[3]Increased[13]Markedly increased cleavage and apoptosis
PARP Cleavage Increased[3]Increased[13]Markedly increased cleavage

Experimental Protocols

This section outlines a hypothetical protocol to validate the synergistic effects of this compound and Bortezomib.

Protocol 1: Cell Viability and Synergy Assessment
  • Cell Culture: Culture human multiple myeloma cell lines MM.1S (p53-wild type) and U266 (p53-mutant) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of this compound and Bortezomib in DMSO and dilute to desired concentrations in culture medium.

  • MTT Assay:

    • Seed 5x10³ cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, Bortezomib alone, or the combination of both at a constant ratio for 48 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the IC50 for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method with CalcuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with IC50 concentrations of this compound, Bortezomib, or the combination for 24 hours.

  • Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 3: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells as in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against PARP, Caspase-3, Caspase-8, Caspase-9, Mcl-1, XIAP, IκBα, and p-IκBα. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

Visualizations: Signaling Pathways and Workflows

Rgb_286638_Pathway cluster_nucleus Nucleus CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (Mcl-1, XIAP, etc.) RNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Suppresses DNA DNA DNA->Transcription Rgb286638 This compound Rgb286638->CDK9 Inhibits

Bortezomib_Pathway cluster_cytoplasm Cytoplasm Proteasome 26S Proteasome IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Survival Cell Survival & Proliferation NFkB->Survival Promotes ProApoptotic Pro-Apoptotic Proteins (Bim, Bik, etc.) Ub_ProApoptotic Ubiquitinated Pro-Apoptotic Proteins ProApoptotic->Ub_ProApoptotic Ubiquitination Apoptosis Apoptosis ProApoptotic->Apoptosis Induces Ub_ProApoptotic->Proteasome Targeted for Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Synergistic_Pathway cluster_transcription Transcription Regulation cluster_degradation Protein Degradation Rgb286638 This compound Transcription Transcription of Anti-Apoptotic Genes (Mcl-1, XIAP) Rgb286638->Transcription Inhibits Bortezomib Bortezomib Degradation Degradation of Pro-Apoptotic Proteins (Bim, Bik) Bortezomib->Degradation Inhibits Apoptosis Synergistic Apoptosis Transcription->Apoptosis Decreased Suppression Degradation->Apoptosis Increased Induction

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis Start MM Cell Culture (MM.1S, U266) Treatment Treat with this compound, Bortezomib, or Combo Start->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Caspases, PARP, Mcl-1) Treatment->Western CI Calculate Combination Index (CI) Viability->CI Stats Statistical Analysis Apoptosis->Stats Western->Stats Conclusion Determine Synergy CI->Conclusion Stats->Conclusion

References

A Comparative Guide to the Anti-Tumor Activity of Rgb 286638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical anti-tumor activity of Rgb 286638, a novel multi-targeted kinase inhibitor, with other cyclin-dependent kinase (CDK) inhibitors. The information presented herein is compiled from publicly available experimental data to offer an objective resource for evaluating its therapeutic potential.

This compound is an indenopyrazole-derived compound that demonstrates potent inhibitory activity against multiple CDKs, including CDK1, 2, 3, 4, 5, and 9.[1][2] Its mechanism of action involves the induction of apoptosis and inhibition of transcription, leading to anti-tumor effects in a broad range of human tumor cell lines and in vivo models.[1][3][4] This guide will compare its performance against other well-characterized CDK inhibitors, including the pan-CDK inhibitors Flavopiridol and Dinaciclib, and the CDK4/6 specific inhibitor Palbociclib.

In Vitro Anti-Tumor Activity: A Comparative Analysis

The in vitro potency of this compound and its counterparts has been evaluated across various cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) for kinase inhibition and their anti-proliferative efficacy (EC50 or GI50) in cellular assays.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

TargetThis compoundFlavopiridolDinaciclibPalbociclib
CDK1/cyclin B2[5]304>10,000
CDK2/cyclin E3[5]1701>10,000
CDK4/cyclin D14[5]10010011
CDK5/p355[5]-1-
CDK9/cyclin T11[5]104-

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeThis compound (EC50, nM)Flavopiridol (IC50, nM)Dinaciclib (IC50, nM)Palbociclib (IC50, µM)
MM.1SMultiple Myeloma20-70[6]---
U266Multiple Myeloma20-70[6]---
HCT116Colon Carcinoma-13--
A2780Ovarian Carcinoma-15--
PC3Prostate Carcinoma-10--
H520Lung Squamous Cell Carcinoma---8.88 ± 0.67[7]
H226Lung Squamous Cell Carcinoma---9.61 ± 0.72[7]

In Vivo Anti-Tumor Efficacy: Xenograft Model Data

The anti-tumor activity of these CDK inhibitors has also been assessed in in vivo xenograft models. The following table summarizes key findings from these pre-clinical studies.

Table 3: Comparative In Vivo Anti-Tumor Efficacy

CompoundCancer ModelDosing ScheduleKey Outcomes
This compound Multiple Myeloma (MM.1S xenograft)30 or 40 mg/kg, IV, daily for 5 daysSignificant tumor growth suppression (85-86% TGI); prolonged survival.[8]
Dinaciclib Cholangiocarcinoma (xenograft)20 mg/kg, IP, 3 days/week for 2 weeksSignificant suppression of tumor growth.[9]
Palbociclib Diffuse Intrinsic Pontine Glioma (orthotopic xenograft)150 mg/kg, oral, daily for 21 daysProlonged survival.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation cluster_transcription Transcription G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6 + Cyclin D CDK4_6->G1 Promotes G1/S Transition CDK2 CDK2 + Cyclin E/A CDK2->S Promotes S Phase Entry & Progression CDK1 CDK1 + Cyclin B CDK1->M Promotes Mitosis CDK9 CDK9 + Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Rgb_286638 This compound Rgb_286638->CDK4_6 Inhibition Rgb_286638->CDK2 Inhibition Rgb_286638->CDK1 Inhibition Rgb_286638->CDK9 Inhibition Apoptosis Apoptosis Rgb_286638->Apoptosis Induces

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with This compound / Alternatives Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Western_Blot Western Blot Analysis (CDK Signaling) Drug_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_treatment Drug_treatment Drug_treatment->Apoptosis_Assay Xenograft_Model Establishment of Tumor Xenograft Model Drug_Administration Administration of This compound / Alternatives Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: Experimental Workflow

Logical_Comparison Rgb_286638 This compound - Multi-targeted CDK inhibitor - Inhibits transcriptional CDKs (CDK9) - Induces apoptosis - Broad pre-clinical activity Alternatives Alternative CDK Inhibitors Pan-CDK Inhibitors (e.g., Flavopiridol, Dinaciclib) - Broad CDK inhibition - Can have higher toxicity Selective CDK4/6 Inhibitors (e.g., Palbociclib) - Specific to CDK4/6 - Primarily cytostatic (cell cycle arrest) - Approved for specific cancer types

Caption: Logical Comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the inhibitors for the indicated times.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis for CDK Signaling
  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins in the CDK signaling pathway (e.g., p-Rb, total Rb, Cyclin D1, p21, cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression.

In Vivo Mouse Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or alternative inhibitors via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) according to the specified dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition (TGI). Monitor the survival of the mice for survival analysis.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

References

A Comparative Analysis of Rgb 286638 and Other Indenopyrazoles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the indenopyrazole-based multi-targeted kinase inhibitor, Rgb 286638, with other notable indenopyrazoles and similar kinase inhibitors. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

The indenopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide range of biological activities. This compound is a prominent member of this class, demonstrating potent inhibition of multiple cyclin-dependent kinases (CDKs) and other cancer-relevant kinases. This guide will compare its performance with other indenopyrazoles that target different key proteins in cancer biology, namely the Epidermal Growth Factor Receptor (EGFR) and Hypoxia-Inducible Factor-1α (HIF-1α), as well as other well-characterized multi-CDK inhibitors.

Quantitative Comparison of Kinase and Cellular Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and a selection of other relevant kinase inhibitors. This data provides a quantitative measure of their potency and cellular efficacy.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Target KinaseThis compound[1]AT7519Dinaciclib[2]SNS-032
CDK1/cyclin B22103480
CDK2/cyclin E347148
CDK3/cyclin E5---
CDK4/cyclin D14100-925
CDK5/p355131-
CDK6/cyclin D355170->1000
CDK7/cyclin H44--62
CDK9/cyclin T11<1044
GSK-3β389--
TAK15---
JAK250---
MEK154---

Data for AT7519 and SNS-032 were compiled from multiple sources. Specific citations for each data point are available in the referenced literature.

Table 2: Cellular Activity of Indenopyrazole Derivatives

CompoundTargetCell LineAssayEC50/IC50 (µM)
This compound CDKsMM.1S (Multiple Myeloma)MTT0.02 - 0.07 (EC50)[1]
Indenopyrazole 4 EGFRA549 (Lung Cancer)MTT6.13 (IC50)[3]
Indenopyrazole 2l HIF-1αHeLa (Cervical Cancer)Luciferase Reporter0.014 (IC50)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., histone H1 for CDKs)

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound)

  • 96-well plates

  • Phosphocellulose paper or filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the kinase substrate.

  • Add the diluted test compound to the wells. Include a control with DMSO only.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MM.1S, A549)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 or IC50 value.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (luciferase) under the control of a hypoxia-responsive element (HRE).

Materials:

  • HeLa cells (or other suitable cell line)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compound

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with the test compound.

  • Expose the cells to hypoxic conditions (e.g., 1% O₂) or a chemical inducer for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Calculate the percentage of inhibition of HIF-1α transcriptional activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK RTKs->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb-P Rb-P CDK4/6->Rb-P p E2F E2F Rb Rb Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Rgb_286638 Rgb_286638 Rgb_286638->CDK4/6 Rgb_286638->CDK2

CDK Signaling Pathway and Inhibition by this compound

cluster_0 EGFR Signaling cluster_1 Inhibition by Indenopyrazole 4 EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras/Raf/MEK Ras/Raf/MEK EGFR->Ras/Raf/MEK Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival ERK ERK Ras/Raf/MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Indenopyrazole_4 Indenopyrazole_4 Indenopyrazole_4->EGFR

EGFR Signaling Pathway and Inhibition by Indenopyrazole 4

cluster_0 HIF-1α Regulation cluster_1 Inhibition by Indenopyrazole 2l Normoxia Normoxia PHDs PHDs Normoxia->PHDs HIF-1α Hydroxylation HIF-1α Hydroxylation PHDs->HIF-1α Hydroxylation VHL VHL HIF-1α Hydroxylation->VHL HIF-1α Degradation HIF-1α Degradation VHL->HIF-1α Degradation Hypoxia Hypoxia Hypoxia->PHDs HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α/β Dimerization HIF-1α/β Dimerization HIF-1α Stabilization->HIF-1α/β Dimerization HRE Binding HRE Binding HIF-1α/β Dimerization->HRE Binding Target Gene Transcription Target Gene Transcription HRE Binding->Target Gene Transcription e.g., VEGF Indenopyrazole_2l Indenopyrazole_2l Indenopyrazole_2l->Target Gene Transcription

HIF-1α Signaling Pathway and Inhibition by Indenopyrazole 2l

Start Start Seed Cells Seed Cells Start->Seed Cells Overnight Incubation Overnight Incubation Seed Cells->Overnight Incubation Add Test Compound Add Test Compound Overnight Incubation->Add Test Compound Incubate (e.g., 48h) Incubate (e.g., 48h) Add Test Compound->Incubate (e.g., 48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability & IC50 Calculate Viability & IC50 Measure Absorbance->Calculate Viability & IC50

Experimental Workflow for MTT Cell Viability Assay

Conclusion

This comparative analysis highlights the versatility of the indenopyrazole scaffold in generating potent inhibitors for diverse and critical cancer targets. This compound stands out as a powerful multi-CDK inhibitor with low nanomolar potency against several key cell cycle and transcriptional CDKs. In comparison, other indenopyrazole derivatives demonstrate the adaptability of this chemical core to selectively target other important oncogenic drivers like EGFR and the hypoxia response pathway mediated by HIF-1α. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery to further explore the potential of this promising class of compounds. The continued investigation into the structure-activity relationships of indenopyrazoles is likely to yield even more potent and selective inhibitors for a range of therapeutic targets.

References

Evaluating the Specificity of Rgb 286638: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the multi-targeted kinase inhibitor Rgb 286638, comparing its specificity and performance against other well-known cyclin-dependent kinase (CDK) inhibitors: Flavopiridol, Seliciclib (Roscovitine), Dinaciclib, and SNS-032. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the informed selection of chemical probes and potential therapeutic agents.

Executive Summary

This compound is a potent, multi-targeted kinase inhibitor with primary activity against several cyclin-dependent kinases (CDKs), particularly transcriptional CDKs such as CDK9.[1][2][3][4][5][6] Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] While demonstrating high potency against its intended CDK targets, this compound also exhibits activity against a range of other kinases, a characteristic shared with many CDK inhibitors. This guide provides a direct comparison of this compound's kinase inhibition profile with those of Flavopiridol, Seliciclib, Dinaciclib, and SNS-032, highlighting differences in their specificity and cellular effects.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against a panel of cyclin-dependent kinases and selected off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

KinaseThis compound IC50 (nM)Flavopiridol IC50 (nM)Seliciclib IC50 (nM)Dinaciclib IC50 (nM)SNS-032 IC50 (nM)
CDK1/cyclin B2[1][4][6]30 - 10027003480
CDK2/cyclin E3[1][4][6]100 - 170100138
CDK3/cyclin E5[1][4][6]----
CDK4/cyclin D14[1][4][6]20 - 100>10000060 - 100925
CDK5/p355[1][4][6]-1601340
CDK6/cyclin D355[1]60>10000060 - 100-
CDK7/cyclin H44[1]1050060 - 10062
CDK9/cyclin T11[1][4][6]1080044

Data compiled from multiple sources.[1][4][6] Note that assay conditions may vary between studies.

Table 2: Inhibition of Selected Off-Target Kinases

KinaseThis compound IC50 (nM)Flavopiridol IC50 (nM)Seliciclib IC50 (µM)Dinaciclib IC50 (nM)SNS-032 IC50 (nM)
GSK-3β3[1][4][6]----
TAK15[1][4][6]----
AMPK41[1]----
JAK250[1][4][6]----
MEK154[1][4][6]----
c-Src25[1]----
CaM Kinase 2-->1--
CK1α-->1--
DYRK1A-->1--
ERK1/2-->1--

Data compiled from multiple sources.[1][4][6] Note that assay conditions may vary between studies. For Seliciclib, most off-target inhibition is reported in the micromolar range.

Cellular Activity Comparison

The following table summarizes the half-maximal effective concentrations (EC50) for cytotoxicity in various cancer cell lines.

Table 3: Cytotoxicity (EC50) in Cancer Cell Lines

Cell Line (Cancer Type)This compound EC50 (nM)Flavopiridol EC50 (nM)Seliciclib EC50 (µM)Dinaciclib EC50 (nM)SNS-032 EC50 (nM)
MM.1S (Multiple Myeloma)20-70[1][4][6]~10015-25~11-
U266 (Multiple Myeloma)20-70[1][4][6]-15-25--
HCT116 (Colon)-~100-~11-
A549 (Lung)---~11-
HeLa (Cervical)-~100---

Data compiled from multiple sources.[1][4][6] Note that assay conditions and incubation times may vary between studies.

Signaling Pathways and Mechanisms of Action

This compound and the compared inhibitors exert their effects primarily through the inhibition of CDKs, which are master regulators of the cell cycle and transcription.

Inhibition of Transcriptional CDKs (CDK7 and CDK9)

A primary mechanism of action for this compound, Flavopiridol, and SNS-032 is the inhibition of transcriptional CDKs, particularly CDK9.[1][7][8] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation. Inhibition of CDK9 leads to a global shutdown of transcription, preferentially affecting the expression of short-lived proteins, including key anti-apoptotic proteins like Mcl-1 and XIAP.[1][9] This rapid depletion of survival signals triggers apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_transcription Transcriptional Regulation RNAPII RNA Polymerase II DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Pause Transcription Transcriptional Elongation RNAPII->Transcription PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylates CTD mRNA mRNA Transcription->mRNA Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) mRNA->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition of Apoptosis Inhibitor This compound Flavopiridol SNS-032 Inhibitor->PTEFb

Caption: Inhibition of the CDK9/P-TEFb complex by this compound and other inhibitors.

Inhibition of Cell Cycle CDKs (CDK1, CDK2, CDK4)

This compound, Flavopiridol, Seliciclib, and Dinaciclib also target CDKs that are critical for cell cycle progression.[2][10]

  • CDK4/6 in complex with cyclin D initiates the G1 phase by phosphorylating the Retinoblastoma (Rb) protein.

  • CDK2 in complex with cyclin E further phosphorylates Rb, leading to the G1/S transition and initiation of DNA replication.

  • CDK1 (also known as CDC2) in complex with cyclin B is the master regulator of the G2/M transition and entry into mitosis.

Inhibition of these CDKs leads to cell cycle arrest at different checkpoints, preventing cancer cell proliferation.

Cell_Cycle_Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Inhibitor This compound & Alternatives Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK1_CyclinB

Caption: Overview of cell cycle regulation by CDKs and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and alternatives)

  • Assay plates (white, 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to a 2X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of 2X test compound or vehicle (DMSO) to the assay plate.

    • Add 2.5 µL of 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 1X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Kinase_Reaction Kinase Reaction (Incubate 60 min) Prepare_Reagents->Kinase_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Incubate 40 min) Kinase_Reaction->Add_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADPGlo->Add_Kinase_Detection Read_Luminescence Read Luminescence Add_Kinase_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds or vehicle control for 48-72 hours.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the EC50 values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key markers of apoptosis.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the cell viability assay.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (from a parallel cell viability assay) to determine the specific caspase activity.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with low nanomolar activity against several key CDKs involved in both transcription and cell cycle regulation. Its high potency against CDK9 positions it as a strong inhibitor of transcription, leading to the depletion of short-lived anti-apoptotic proteins and subsequent induction of apoptosis. While effective, this compound, like many other CDK inhibitors including Flavopiridol, Seliciclib, Dinaciclib, and SNS-032, is not entirely specific and inhibits a range of other kinases. The choice of inhibitor for a particular research application will therefore depend on the desired target profile and the acceptable level of off-target activity. This guide provides the necessary data and experimental context to aid researchers in making an informed decision based on the specificities of these compounds. Further kinome-wide screening under standardized conditions would provide a more definitive comparison of the selectivity of these important research tools.

References

Rgb 286638: A Comparative Analysis of Preclinical and Clinical Data for a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multi-targeted kinase inhibitor Rgb 286638 with alternative cyclin-dependent kinase (CDK) inhibitors, focusing on preclinical and clinical data. This compound, a novel indenopyrazole compound, has demonstrated potent inhibitory activity against multiple kinases, most notably transcriptional CDKs such as CDK9.[1] Its mechanism of action, involving the induction of apoptosis through both p53-dependent and -independent pathways, has positioned it as a potential therapeutic agent in oncology, particularly in hematological malignancies like multiple myeloma and in solid tumors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the research and drug development community.

Preclinical Data Comparison

This compound has undergone extensive preclinical evaluation, demonstrating significant anti-tumor activity in a variety of cancer models. This section compares its in vitro cytotoxicity and in vivo efficacy with other pan-CDK and selective CDK9 inhibitors.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its comparators across various cancer cell lines.

CompoundTarget KinasesCell LineCancer TypeIC50 / EC50 (nM)Reference
This compound CDK1, CDK2, CDK4, CDK5, CDK9, GSK-3β, TAK1MM.1S (p53-wt)Multiple MyelomaEC50: 20-70[2]
U266 (p53-mut)Multiple MyelomaEC50: 20-70[2]
NCI-H929Multiple MyelomaEC50: 20-70
Flavopiridol (Alvocidib) Pan-CDK (CDK1, 2, 4, 6, 7, 9)VariousSolid TumorsIC50: 50-200[3]
Hut78Cutaneous T-cell LymphomaIC50: <100[4]
Dinaciclib CDK1, CDK2, CDK5, CDK9A2780Ovarian CancerIC50: 4[5]
VariousSolid TumorsMedian IC50: 7.5[6]
Voruciclib CDK9, CDK4, CDK6, CDK1VariousB-cell LymphomaKi: 0.626 - 9.1[7]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound and its alternatives has been evaluated in various mouse xenograft models. The table below presents a summary of these findings.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound MM.1S (Multiple Myeloma)30 mg/kg & 40 mg/kg, IV, daily for 5 days85.06% & 86.34% TGI respectively; prolonged survival[2]
VariousSolid and Hematologic TumorsSignificant tumor growth inhibition, including complete responses[1]
Flavopiridol (Alvocidib) EOL-1 (AML)6.5 mg/kg/day100% Complete Regression, 6.1 log cell kill
ML-2 (AML)6.5 mg/kg/day80% Complete Regression, 2.3 log cell kill
Dinaciclib VariousSolid TumorsInduced regression of established tumors[8]
Pediatric Solid TumorsWell-toleratedSignificant delay in event-free survival in 64% of xenografts[6]

Clinical Trial Data Comparison

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors. This section compares the available clinical data for this compound with that of Flavopiridol, Dinaciclib, and Voruciclib.

CompoundTrial PhasePatient PopulationDosing RegimenKey Efficacy ResultsKey ToxicitiesReference
This compound Phase I (NCT00474346)Advanced Solid Tumors120 mg/d, IV, days 1-5 every 28 days (MTD)Prolonged disease stabilization (2-14 months)AST/ALT elevations, supraventricular tachycardias, hypotension, increased troponin T[1][9][10]
Flavopiridol (Alvocidib) Phase I/IIAdvanced Solid TumorsVariousProlonged stable disease; some partial and complete responses in combination therapiesNeutropenia, diarrhea[11][12][13]
Dinaciclib Phase I/IIAdvanced Solid Tumors / Breast CancerVariousLimited single-agent activity; some partial responsesNeutropenia, leukopenia, nausea, fatigue[14][15][16]
Voruciclib Phase IR/R B-cell Malignancies or AMLUp to 200 mg, daily for 14 days every 28 days1 MLFS in AML; 50% SD in AML at 200mgDiarrhea, nausea, anemia, fatigue

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Flavopiridol, etc.) or vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50/IC50 values are determined.

Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specified route (e.g., intravenous, oral) and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, complete response, and overall survival.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment and control groups.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a multi-targeted kinase inhibitor with a primary mechanism of action involving the inhibition of transcriptional CDKs, particularly CDK9.[1] This leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.[1] The process can be initiated through both p53-dependent and -independent pathways.

Rgb_286638_Mechanism cluster_drug This compound cluster_cdk Kinase Inhibition cluster_downstream Downstream Effects Rgb_286638 This compound CDK9 CDK9 Rgb_286638->CDK9 Inhibits Other_CDKs Other CDKs (1, 2, 4, 5) Rgb_286638->Other_CDKs Inhibits RNAPII_phos ↓ RNA Pol II Phosphorylation CDK9->RNAPII_phos Transcription ↓ Transcription of short-lived proteins RNAPII_phos->Transcription Mcl1_XIAP ↓ Mcl-1, XIAP Transcription->Mcl1_XIAP Apoptosis ↑ Apoptosis Mcl1_XIAP->Apoptosis

Caption: Mechanism of action of this compound.

MTT Assay Workflow

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and determine IC50/EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cell viability assay.

Xenograft Study Workflow

Xenograft studies are a common in vivo model to assess the efficacy of anti-cancer compounds.

Xenograft_Workflow Start Start Inject_Cells Inject cancer cells subcutaneously into mice Start->Inject_Cells Tumor_Growth Allow tumors to reach desired size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer compound or vehicle control Randomize->Administer_Drug Monitor_Tumor Monitor tumor growth and body weight Administer_Drug->Monitor_Tumor Repeatedly Endpoint Reach study endpoint (e.g., tumor size, time) Monitor_Tumor->Endpoint Analyze_Data Analyze data (TGI, survival curves) Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a typical xenograft study.

References

Safety Operating Guide

Navigating the Disposal of RGB-286638: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye exposure.

Engineering Controls:

  • All handling of solid RGB-286638 and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hygiene Practices:

  • Thoroughly wash hands after handling the compound.

  • Eating, drinking, and smoking are strictly prohibited in the laboratory where the compound is handled.

Operational and Disposal Plan

A systematic approach to waste segregation and containment is crucial for the safe disposal of RGB-286638. All materials that have come into contact with RGB-286638 should be treated as chemical waste.[2]

Waste Segregation:

  • Solid Waste: Collect unused or expired RGB-286638 powder and any contaminated solids (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealable container for solid chemical waste.

  • Liquid Waste: All solutions containing RGB-286638 must be collected in a separate, compatible, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.

  • Sharps Waste: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.

Container Management:

  • Use only approved, chemically resistant containers for waste collection.

  • Ensure all waste containers are properly sealed to prevent spills and evaporation.

  • Label all waste containers clearly with "Chemical Waste," the full chemical name "RGB-286638," the solvent used (if applicable), and an approximate concentration.

Step-by-Step Disposal Procedures

  • Decontamination of Labware: All glassware and equipment that have come into contact with RGB-286638 must be decontaminated. A standard procedure involves a thorough rinse with a suitable solvent, which is then collected as liquid chemical waste.[3] This is followed by a standard wash with laboratory detergent and water.

  • Disposal of Empty Containers: Empty containers that originally held RGB-286638 should be triple-rinsed with an appropriate solvent. The rinsate from all three rinses must be collected and disposed of as liquid chemical waste. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.

  • Spill Cleanup: In the event of a spill, immediate action is necessary to prevent exposure and contamination.

    • Alert personnel in the immediate vicinity.

    • For small spills, ensure you are wearing appropriate PPE. Cover the spill with an absorbent material (e.g., chemical spill pads).

    • Carefully collect the absorbent material and any contaminated debris and place it in a sealed container for solid chemical waste.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal: Contact your institution's EHS office to schedule a pickup for the collected chemical waste. Do not dispose of RGB-286638 or its solutions down the drain or in the regular trash. [2][4]

Quantitative Data

While specific quantitative safety data for RGB-286638 is not available, the following table summarizes its inhibitory concentrations (IC50) against various kinases, providing context for its biological activity.[1][5][6]

Target KinaseIC50 (nM)
cyclin T1-CDK91
cyclin B1-CDK12
GSK-3β3
cyclin E-CDK23
cyclin D1-CDK44
cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154

Experimental Protocol Context: Cell Viability Assay

To understand the generation of RGB-286638 waste, consider a typical cell-based assay to determine its effect on cancer cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Compound Preparation: A stock solution of RGB-286638 is prepared, typically by dissolving the powder in a solvent like DMSO.

  • Treatment: The cells are treated with varying concentrations of RGB-286638.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24-72 hours).

  • Analysis: Cell viability is assessed using a method such as an MTT or CellTiter-Glo assay.

All materials used in this workflow, including the cell culture media containing RGB-286638, pipette tips, and culture plates, must be disposed of as chemical waste following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of waste generated from experiments involving RGB-286638.

RGB-286638 Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Final Disposal Start Generation of RGB-286638 Waste Identify_Waste Identify Waste Type Start->Identify_Waste Solid_Waste Solid Waste (Powder, Contaminated Labware) Identify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Identify_Waste->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Identify_Waste->Sharps_Waste Sharps Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Collect in Designated Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: A workflow for the proper segregation and disposal of RGB-286638 waste.

References

Personal protective equipment for handling Rgb 286638

Author: BenchChem Technical Support Team. Date: December 2025

Critical Safety Notice: "Rgb 286638" Not Identified

Initial searches for a compound named "this compound" did not yield any matching results in public chemical databases or safety literature. This designation may be an internal, proprietary code, a new unregistered substance, or a typographical error.

The following guidelines are therefore provided as a general framework for handling a potent, novel, or uncharacterized research compound. This information is illustrative of best safety practices and is not a substitute for a substance-specific Safety Data Sheet (SDS). You must obtain and meticulously follow the SDS provided by the manufacturer for the specific compound you are handling. For the purpose of this guide, the hypothetical compound will be referred to as Compound XYZ .

Operational Plan: Safe Handling of Compound XYZ

This plan outlines the essential steps for safely handling Compound XYZ in a laboratory setting, from receipt to disposal. It is designed for researchers, scientists, and drug development professionals.

Pre-Handling Preparation and Risk Assessment
  • Obtain and Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for the specific compound. Pay close attention to hazard statements, pictograms, and required PPE.

  • Designate a Handling Area: All work with Compound XYZ must be conducted within a certified chemical fume hood or a similar ventilated enclosure.

  • Assemble All Materials: Ensure all necessary equipment (spatulas, vials, solvents, balances) and safety equipment (spill kits, emergency eyewash, safety shower) are present and functional before handling the compound.

  • Prepare for Emergencies: Review spill cleanup procedures and emergency contact information. Ensure a colleague is aware of the work being performed.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecification
Hand Protection Double-gloving is required. Wear a pair of nitrile or neoprene gloves as the primary layer, with a second pair of chemically resistant gloves (e.g., butyl rubber) over the top.
Eye Protection ANSI Z87.1-compliant safety glasses are insufficient. Use chemical splash goggles or a full-face shield.
Body Protection Wear a disposable, solid-front laboratory coat with tight-fitting cuffs. For larger quantities or high-risk operations, a chemically resistant apron or coveralls may be required.
Respiratory A NIOSH-approved respirator with appropriate cartridges (e.g., P100 for particulates) may be necessary based on the SDS and the physical form of the compound. All work with powders must be in a fume hood.
Step-by-Step Handling Protocol (Weighing and Solubilization)
  • Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, eye protection).

  • Set Up in Fume Hood: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer Compound: Using a dedicated, clean spatula, carefully transfer the required amount of Compound XYZ to the weigh boat. Avoid creating airborne dust. Close the primary container immediately.

  • Record Weight: Note the exact weight.

  • Solubilization: Carefully add the target vial containing the appropriate solvent into the fume hood. Gently transfer the weighed powder into the solvent.

  • Rinse and Seal: Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the vial to ensure a complete transfer. Securely cap the vial.

  • Initial Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable deactivating agent or solvent (as specified by the SDS). Dispose of wipes in the designated solid chemical waste container.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent contamination and ensure compliance.

Waste StreamDisposal Procedure
Solid Waste Includes contaminated weigh boats, gloves, disposable lab coats, and paper towels. Place in a dedicated, clearly labeled, sealed waste bag or container for hazardous chemical solids.
Liquid Waste Includes excess solutions and solvent rinses. Collect in a compatible, sealed, and clearly labeled hazardous chemical waste container. Do not mix with incompatible waste streams.
"Sharps" Waste Needles, scalpels, or contaminated glass pipettes must be placed in a designated, puncture-proof sharps container for chemical contamination.
Primary Container The original vial of Compound XYZ, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Quantitative Safety Data (Illustrative Examples)

The following table contains placeholder data to illustrate how quantitative safety information should be presented. Refer to the actual SDS for your compound for accurate values.

ParameterValue (Example)Significance
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)The maximum permissible concentration in workplace air over an 8-hour period.
LD50 (Oral, Rat) 5 mg/kgThe dose that is lethal to 50% of a test population, indicating high acute toxicity.
Boiling Point Not Available (Decomposes)Indicates thermal instability; heating should be avoided.
Vapor Pressure < 0.001 mmHg @ 20°CLow volatility, but dust from powders can still pose a significant inhalation risk.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of a potent research compound like Compound XYZ.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling Protocol cluster_disposal Phase 3: Waste Management cluster_emergency Contingency A Review Safety Data Sheet (SDS) B Designate Handling Area (Certified Fume Hood) A->B C Assemble All Materials & PPE B->C D Don Required PPE C->D Proceed to Handling E Perform Weighing & Solubilization in Fume Hood D->E J Execute Spill or Exposure Protocol D->J If Incident Occurs F Immediate Decontamination of Work Area E->F E->J If Incident Occurs G Segregate Waste Streams F->G Proceed to Disposal F->J If Incident Occurs H Package & Label Hazardous Waste G->H I Transfer to Waste Accumulation Area H->I

Caption: Workflow for Safe Handling of Potent Research Compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rgb 286638
Reactant of Route 2
Reactant of Route 2
Rgb 286638

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。